molecular formula C20H22ClN5O2 B1226800 Azapride CAS No. 92990-90-4

Azapride

Cat. No.: B1226800
CAS No.: 92990-90-4
M. Wt: 399.9 g/mol
InChI Key: CKKHIIXHAWWTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azapride, also known as this compound, is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92990-90-4

Molecular Formula

C20H22ClN5O2

Molecular Weight

399.9 g/mol

IUPAC Name

4-azido-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C20H22ClN5O2/c1-28-19-12-18(24-25-22)17(21)11-16(19)20(27)23-15-7-9-26(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,23,27)

InChI Key

CKKHIIXHAWWTNP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N=[N+]=[N-]

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N=[N+]=[N-]

Other CAS No.

92990-90-4

Synonyms

4-azido-5-chloro-2-methoxy-N-(1-phenylmethyl-4-piperidinyl)benzamide
4-deamino-4-azidoclebopride
azapride
azidoclebopride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Azapride (Azidoclebopride)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Azapride (also known as azidoclebopride) is a specialized neurochemical research tool and not a therapeutic drug for clinical use. It is designed for the experimental identification and characterization of dopamine D2 receptors.

Introduction

This compound is a potent and selective irreversible antagonist for the dopamine D2 receptor. Structurally, it is the azide derivative of the D2 antagonist clebopride.[[“]] Its primary utility in research is as a photoaffinity label. This property allows for the covalent bonding of this compound to the D2 receptor upon ultraviolet (UV) light exposure, enabling researchers to isolate and identify the receptor protein. This guide provides a detailed overview of its mechanism of action, the signaling pathways it affects, and the experimental protocols for its use.

Core Mechanism of Action: Irreversible Antagonism via Photoaffinity Labeling

The mechanism of action of this compound is a two-step process:

  • Reversible Binding: In the absence of UV light, this compound binds to the dopamine D2 receptor with high affinity in a reversible manner, competitively blocking the binding of dopamine and other D2 receptor ligands.

  • Irreversible Covalent Bonding (Photoactivation): The key feature of this compound is its arylazide group (-N₃). When exposed to UV light, this group becomes highly reactive, forming a short-lived nitrene intermediate. This nitrene can then insert into nearby amino acid residues within the ligand-binding pocket of the D2 receptor, forming a stable, covalent bond. This covalent attachment permanently inactivates the receptor, making this compound an irreversible antagonist.[[“]]

This irreversible inactivation is highly specific. Studies have shown that pre-incubation with other D2 receptor agonists or antagonists can "protect" the receptor from being inactivated by this compound, confirming that the covalent binding occurs at the specific D2 binding site.[[“]]

cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Photoactivation & Covalent Bonding A This compound R D2 Receptor A->R AR [this compound•D2R] Complex (Reversible) R->AR Binds UV UV Light AR_activated [this compound*•D2R] (Activated Nitrene Intermediate) UV->AR_activated Activates AR_covalent This compound-D2R (Covalent & Irreversible) AR_activated->AR_covalent Forms Covalent Bond

Caption: The two-step mechanism of this compound action.

Affected Signaling Pathway: Dopamine D2 Receptor

This compound antagonizes the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) belonging to the D2-like family. These receptors are coupled to the Gi/o class of G-proteins. The canonical signaling pathway initiated by D2 receptor activation (which this compound blocks) is inhibitory in nature.

  • Inhibition of Adenylyl Cyclase: Upon activation by dopamine, the Gαi subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP.

  • Downstream Effects: The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). This has widespread effects on gene expression and the phosphorylation state of numerous target proteins, including ion channels.

  • Ion Channel Modulation: The Gβγ subunits, which also dissociate upon receptor activation, can directly modulate ion channels. They typically activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. They also inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx.

Collectively, these actions decrease neuronal excitability and inhibit neurotransmitter release. As an antagonist, this compound binds to the receptor but does not trigger this cascade; instead, it prevents dopamine from doing so.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks ❌ G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel (K+) G_protein->GIRK Activates ATP ATP Neuronal_Excitability ↓ Neuronal Excitability GIRK->Neuronal_Excitability Hyperpolarizes cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates

Caption: The Dopamine D2 receptor signaling pathway antagonized by this compound.

Quantitative Data: Binding Affinity

The binding affinity of a ligand for its receptor is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a stronger binding affinity.

CompoundReceptor TargetParameterValue (nM)Tissue Source
This compound (Azidoclebopride) Dopamine D2Kd21Canine Brain Striatum
Clebopride (Parent Compound) Dopamine D2Kd1.5Canine Brain Striatum

Data sourced from Niznik HB, et al. (1985). Molecular Pharmacology, 27(2), 193–9.[[“]]

Experimental Protocols: Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling experiments to identify the D2 receptor protein.

Objective: To covalently link this compound to the D2 receptor for subsequent identification and characterization.

Methodology:

  • Membrane Preparation:

    • Isolate tissue rich in D2 receptors (e.g., canine or rat striatum).

    • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands. Resuspend in the final assay buffer.

  • Incubation:

    • Divide the membrane preparation into multiple aliquots.

    • Control Group: Incubate membranes with buffer only.

    • Protection Group: Incubate membranes with a high concentration of a known D2 antagonist (e.g., spiperone) or agonist (e.g., dopamine) before adding this compound.

    • Experimental Group: Incubate membranes with this compound (typically in the nanomolar range).

    • Incubations are performed in the dark at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow reversible binding to reach equilibrium.

  • Photolysis (UV Irradiation):

    • Place the samples on ice or in a cooled chamber.

    • Expose the samples to a high-intensity UV light source (e.g., a mercury lamp with a wavelength of ~254 nm) for a short duration (e.g., 1-5 minutes). This step activates the azide group, leading to covalent bond formation.

  • Post-Photolysis Processing & Analysis:

    • Wash the membranes by centrifugation to remove any unbound this compound.

    • Receptor Inactivation Assay: To quantify the extent of irreversible binding, measure the remaining number of D2 receptors using a radioligand binding assay with a reversible D2 ligand like [³H]spiperone. A decrease in binding sites in the experimental group compared to the control indicates successful irreversible inactivation.

    • Protein Identification (if using radiolabeled or tagged this compound):

      • Solubilize the membrane proteins.

      • Separate the proteins by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

      • Visualize the covalently labeled protein band using autoradiography (for radiolabeled this compound) or Western blotting (for tagged this compound). The molecular weight of the labeled band corresponds to the D2 receptor.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare Striatal Membranes incubate Incubate with this compound (in the dark) prep->incubate Equilibrate photolysis Expose to UV Light (Photolysis) incubate->photolysis Induce Covalent Bonding wash Wash to Remove Unbound Ligand photolysis->wash sds_page SDS-PAGE wash->sds_page Separate Proteins autorad Autoradiography / Visualization sds_page->autorad Identify Labeled Receptor

Caption: Experimental workflow for photoaffinity labeling using this compound.

References

Azidoclebopride: A Technical Guide to its Application as an Irreversible Photoaffinity Label for D2 Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of azidoclebopride, a potent and selective photoaffinity label for the D2 dopamine receptor. By forming a covalent bond with the receptor upon photoactivation, azidoclebopride serves as a powerful research tool for irreversibly inactivating D2 receptors, enabling detailed studies of their structure, function, and signaling pathways. This document outlines the core principles of azidoclebopride's mechanism of action, presents a compilation of its binding and inactivation data, provides detailed experimental protocols for its use in photoaffinity labeling, and illustrates the key signaling cascades of the D2 receptor that can be investigated using this tool. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize azidoclebopride in their investigations of the dopaminergic system.

Introduction

Dopamine receptors, particularly the D2 subtype, are critical components of the central nervous system, playing a pivotal role in motor control, motivation, and cognition.[1] Dysregulation of D2 receptor signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a key target for therapeutic intervention.[1] The study of D2 receptor pharmacology and signaling has been greatly advanced by the development of specific molecular probes. Among these, irreversible ligands offer unique advantages for receptor characterization by enabling the permanent labeling and inactivation of their target.

This guide focuses on azidoclebopride, a substituted benzamide that functions as a selective photoaffinity label for the D2 dopamine receptor.[2] It is important to clarify the nomenclature: "Azapride" is a Medical Subject Heading (MeSH) term that has been used in the context of azidoclebopride.[3] Azidoclebopride is a derivative of clebopride, a D2 dopamine antagonist.[2] The irreversible nature of azidoclebopride's binding is conferred by an azido group, which upon irradiation with ultraviolet (UV) light, forms a highly reactive nitrene intermediate that covalently bonds to the receptor.[2] This technical document will delve into the quantitative aspects of azidoclebopride's interaction with the D2 receptor, provide detailed methodologies for its application, and explore the signaling pathways that can be elucidated using this powerful tool.

Quantitative Data

The utility of azidoclebopride as a photoaffinity label is underpinned by its specific binding affinity for the D2 dopamine receptor and its efficiency in photoinactivation. The following tables summarize the key quantitative data reported in the literature for azidoclebopride and its parent compound, clebopride, as well as a related iodo-azido derivative.

Table 1: Binding Affinity Data

CompoundReceptorPreparationKd (nM)Reference
CleboprideDopamine D2Canine brain striatum1.5[2]
AzidocleboprideDopamine D2Canine brain striatum21[2]
Iodo-azido-cleboprideDopamine D2Canine brain striatum14[4]

Table 2: Photoinactivation Data

CompoundReceptorParameterValueConditionReference
AzidocleboprideDopamine D2Pseudo-IC5080 nMInactivation of [3H]spiperone binding[2]
AzidocleboprideDopamine D2Maximal Inactivation~60%1 µM azidoclebopride[2]
Iodo-azido-cleboprideDopamine D2IC5020 nMInactivation of [3H]spiperone binding[4]

Experimental Protocols

The successful application of azidoclebopride as a photoaffinity label requires careful execution of the experimental protocol. The following sections provide a detailed methodology for a typical photoaffinity labeling experiment using azidoclebopride to irreversibly inactivate D2 dopamine receptors in a membrane preparation.

Materials and Reagents
  • Biological Sample: Canine brain striatal membranes (or other tissue/cell preparation expressing D2 receptors)

  • Photoaffinity Label: Azidoclebopride

  • Radioligand: [3H]spiperone for subsequent binding assay

  • Buffers:

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 2 mM CaCl2

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • UV Light Source: A high-intensity UV lamp with a peak emission around 254 nm.

  • Reaction Vessels: Quartz cuvettes or tubes that are transparent to UV light.

  • Filtration Apparatus: For separating bound and unbound radioligand in the binding assay.

  • Scintillation Counter: For quantifying radioligand binding.

Experimental Workflow

The following diagram illustrates the general workflow for a photoaffinity labeling experiment with azidoclebopride.

G cluster_prep Preparation cluster_binding Binding cluster_activation Photoactivation cluster_wash Washing cluster_analysis Analysis prep_membranes Prepare striatal membranes incubate Incubate membranes with azidoclebopride prep_membranes->incubate prep_azido Prepare azidoclebopride solution prep_azido->incubate irradiate Irradiate with UV light incubate->irradiate wash_membranes Wash membranes to remove unbound ligand irradiate->wash_membranes binding_assay Perform radioligand binding assay ([3H]spiperone) wash_membranes->binding_assay quantify Quantify receptor inactivation binding_assay->quantify

Photoaffinity Labeling Workflow with Azidoclebopride
Step-by-Step Procedure

  • Membrane Preparation: Prepare a crude membrane fraction from canine striatum (or other D2 receptor-rich tissue) using standard differential centrifugation techniques. Resuspend the final membrane pellet in the incubation buffer.

  • Incubation with Azidoclebopride:

    • In quartz tubes, add the membrane preparation (typically 100-200 µg of protein).

    • Add varying concentrations of azidoclebopride (e.g., from 1 nM to 10 µM) to different tubes.

    • Include control tubes:

      • No azidoclebopride (for baseline binding).

      • Azidoclebopride without UV irradiation (to assess reversible binding).

      • Azidoclebopride in the presence of a competing D2 antagonist (e.g., spiperone) to demonstrate protection of the binding site.

    • Incubate the samples in the dark at room temperature for a predetermined time (e.g., 30 minutes) to allow for equilibrium binding.

  • Photoactivation:

    • Place the quartz tubes on ice at a fixed distance from the UV lamp.

    • Irradiate the samples with UV light (e.g., 254 nm) for a specified duration (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically.

  • Washing:

    • Following irradiation, centrifuge the samples to pellet the membranes.

    • Wash the pellets multiple times with cold wash buffer to remove any unbound and non-covalently bound azidoclebopride.

  • Assessment of Receptor Inactivation:

    • Resuspend the washed membrane pellets in fresh incubation buffer.

    • Perform a radioligand binding assay using a saturating concentration of [3H]spiperone to quantify the remaining functional D2 receptors.

    • Incubate the membranes with the radioligand, followed by rapid filtration to separate bound and free radioactivity.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of D2 receptor inactivation at each concentration of azidoclebopride by comparing the specific binding of [3H]spiperone in the UV-irradiated samples to the control samples.

    • Determine the pseudo-IC50 value for photoinactivation by plotting the percentage of inactivation against the logarithm of the azidoclebopride concentration.

D2 Dopamine Receptor Signaling Pathways

The irreversible inactivation of D2 receptors by azidoclebopride provides a valuable method for dissecting their downstream signaling pathways. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[1] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The following diagrams illustrate the canonical D2 receptor signaling pathway and a potential experimental logic for using azidoclebopride to study this pathway.

Canonical D2 Receptor Signaling Cascade

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates targets Dopamine Dopamine Dopamine->D2R Binds

Canonical Gi/o-Coupled D2 Receptor Signaling
Experimental Logic for Studying Signaling with Azidoclebopride

G cluster_exp Experimental Design cluster_obs Observation cluster_conclusion Conclusion Treat Treat cells/membranes with Azidoclebopride + UV light Wash Wash to remove unbound ligand Treat->Wash Stimulate Stimulate with Dopamine agonist Wash->Stimulate Measure Measure downstream signaling (e.g., cAMP levels) Stimulate->Measure Conclude Attribute observed effect to D2 receptor-mediated signaling Measure->Conclude

Logic for Using Azidoclebopride in Signaling Studies

By irreversibly blocking a proportion of D2 receptors, researchers can quantitatively assess the relationship between receptor number and the magnitude of the downstream cellular response. This can provide insights into concepts such as receptor reserve and the amplification of signaling cascades.

Conclusion

Azidoclebopride is a valuable and selective tool for the irreversible photoinactivation of D2 dopamine receptors. Its utility in receptor characterization is well-documented, providing a means to covalently label and functionally eliminate a specific receptor population. This technical guide has provided a summary of the quantitative binding and inactivation data for azidoclebopride, a detailed experimental protocol for its use in photoaffinity labeling, and an overview of the D2 receptor signaling pathways that can be investigated with this compound. For researchers in neuropharmacology and drug development, a thorough understanding and application of the principles and methods outlined here can facilitate deeper insights into the role of D2 dopamine receptors in health and disease.

References

Azidoclebopride: A Technical Guide to its Chemical Structure and Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoclebopride is a potent and selective photoaffinity label for the dopamine D2 receptor. As the azide derivative of the D2 antagonist clebopride, it serves as an invaluable tool in neuroscience research for the irreversible labeling and subsequent characterization of D2 receptors. This guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental protocols for its use in photoaffinity labeling studies.

Chemical Structure and Properties

Azidoclebopride, with the IUPAC name 4-Azido-5-chloro-2-methoxy-N-[1-(phenylmethyl)piperidin-4-yl]benzamide, is structurally derived from clebopride through the substitution of the amino group with an azido moiety. This chemical modification imparts photoreactive properties to the molecule, allowing for the formation of a covalent bond with its target receptor upon UV irradiation.

Table 1: Chemical and Physical Properties of Azidoclebopride

PropertyValueReference
IUPAC Name 4-Azido-5-chloro-2-methoxy-N-[1-(phenylmethyl)piperidin-4-yl]benzamide[1]
Synonyms Azapride[1]
CAS Number 92990-90-4[1]
Molecular Formula C20H22ClN5O2[1]
Molar Mass 399.88 g/mol [1]
Chemical Structure Inferred from IUPAC name

Pharmacological Properties

Azidoclebopride is a high-affinity antagonist for the dopamine D2 receptor. Its irreversible binding upon photoactivation makes it a powerful tool for studying receptor structure and function.

Binding Affinity and Selectivity

The pharmacological profile of azidoclebopride has been characterized through radioligand binding assays. The key quantitative data are summarized in the table below.

Table 2: Pharmacological Data for Azidoclebopride

ParameterValueSpecies/TissueReference
Dissociation Constant (Kd) 21 nMCanine brain striatum[1]
Pseudo-IC50 (for D2 receptor inactivation) 80 nMCanine brain striatum[1]
Selectivity No significant reduction in binding to Dopamine D1, Serotonin (S2), Benzodiazepine, α1- or β-noradrenergic receptors.Canine brain striatum[1]

The affinity of azidoclebopride for the D2 receptor is influenced by the presence of sodium ions, a characteristic shared with other substituted benzamide antagonists.[1]

Synthesis

Azidoclebopride is synthesized directly from its parent compound, clebopride.[1] The synthesis involves the conversion of the primary aromatic amine group of clebopride into an azide group. A plausible synthetic route is the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by substitution with an azide salt, such as sodium azide.

Synthesis Clebopride Clebopride (4-amino-5-chloro-2-methoxy-N- [1-(phenylmethyl)piperidin-4-yl]benzamide) Diazonium Diazonium Salt Intermediate Clebopride->Diazonium 1. NaNO2, HCl (Diazotization) Azidoclebopride Azidoclebopride Diazonium->Azidoclebopride 2. NaN3 (Azide Substitution)

Caption: Plausible synthesis route for azidoclebopride from clebopride.

Experimental Protocols

The primary application of azidoclebopride is in photoaffinity labeling experiments to identify and characterize dopamine D2 receptors.

Photoaffinity Labeling of Dopamine D2 Receptors

This protocol is based on the methodology described by Niznik et al. (1985).[1]

Objective: To irreversibly label dopamine D2 receptors in a biological sample using azidoclebopride.

Materials:

  • Canine brain striatum homogenate (or other tissue/cell preparation expressing D2 receptors)

  • Tris buffer (50 mM, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 1 mM EDTA)

  • Azidoclebopride solution (in a suitable solvent, e.g., ethanol)

  • UV light source (e.g., a Mineralight UV lamp)

  • [3H]spiperone for subsequent binding assay

  • Bovine Serum Albumin (BSA)

  • Centrifuge

Procedure:

  • Incubation: Incubate the striatal membranes with varying concentrations of azidoclebopride in Tris buffer in quartz tubes at 25°C.

  • Photolysis: Irradiate the samples with UV light for a specified duration (e.g., 30 seconds). During irradiation, the azido group is converted into a highly reactive nitrene intermediate, which forms a covalent bond with nearby amino acid residues in the D2 receptor binding pocket.

  • Washing: After photolysis, wash the membranes extensively to remove unbound azidoclebopride. This typically involves a series of centrifugation and resuspension steps. Washing with a buffer containing BSA can help to reduce non-specific binding.

  • Binding Assay: Resuspend the final washed pellets in fresh buffer and assess the remaining D2 receptor binding sites by incubating with a saturating concentration of [3H]spiperone.

  • Quantification: Measure the amount of bound [3H]spiperone to determine the extent of irreversible receptor inactivation by azidoclebopride.

Photoaffinity_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Photoaffinity Labeling cluster_analysis Analysis Tissue D2 Receptor-Containing Tissue (e.g., Canine Striatum) Homogenization Homogenization Tissue->Homogenization Membrane_Prep Membrane Preparation Homogenization->Membrane_Prep Incubation Incubation with Azidoclebopride Membrane_Prep->Incubation UV_Irradiation UV Irradiation (Photolysis) Incubation->UV_Irradiation Covalent_Bonding Covalent Bonding to D2 Receptor UV_Irradiation->Covalent_Bonding Washing Washing to Remove Unbound Ligand Covalent_Bonding->Washing Binding_Assay [3H]spiperone Binding Assay Washing->Binding_Assay Quantification Quantification of Receptor Inactivation Binding_Assay->Quantification

Caption: Experimental workflow for photoaffinity labeling of D2 receptors.

Mechanism of Action and Signaling Pathway

Azidoclebopride acts as an antagonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon binding of an agonist, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. As an antagonist, azidoclebopride binds to the D2 receptor but does not elicit this downstream signaling cascade. Instead, it blocks the binding of dopamine and other agonists. Upon photoactivation, this blockade becomes irreversible.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Azidoclebopride Azidoclebopride Azidoclebopride->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of azidoclebopride.

Conclusion

Azidoclebopride is a specialized chemical probe with significant utility in the field of dopamine receptor pharmacology. Its ability to irreversibly bind to D2 receptors upon photoactivation provides a unique method for studying receptor structure, localization, and function. This guide has summarized the key chemical and pharmacological properties of azidoclebopride and provided an overview of its application in experimental settings, making it a valuable resource for researchers in drug discovery and development.

References

Discovery and synthesis of Azapride

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Inquiry Regarding "Azapride"

Dear Researcher,

Following your request for an in-depth technical guide on the discovery and synthesis of "this compound," we have conducted a comprehensive search of scientific literature, chemical databases, and pharmaceutical development pipelines.

Our search has yielded no results for a compound named "this compound." This suggests that "this compound" may be:

  • A very new or internal compound name that is not yet in the public domain.

  • A potential misspelling of an existing therapeutic agent.

  • A hypothetical compound.

Due to the lack of available data, we are unable to provide the requested technical whitepaper, including quantitative data, experimental protocols, and visualizations.

If you have an alternative name, a CAS number, a chemical structure, or any publication references for this compound, please provide them, and we will be pleased to restart our research and generate the detailed guide you have requested.

We apologize for any inconvenience this may cause and look forward to assisting you with any further inquiries.

Azapride's Remarkable Selectivity for the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of Azapride (Azidoclebopride) for the dopamine D2 receptor. This compound, a photoaffinity labeling agent derived from the D2 antagonist clebopride, demonstrates a high degree of selectivity for the D2 receptor subtype, making it a valuable tool in the molecular characterization and study of this critical neurological target. This document compiles available binding affinity data, details the experimental protocols used for its characterization, and visualizes key pathways and workflows to facilitate a comprehensive understanding of its receptor interaction.

Quantitative Binding Affinity Profile

The selectivity of a ligand is best understood by comparing its binding affinities across a range of relevant receptors. The following tables summarize the available quantitative data for this compound (Azidoclebopride) and its parent compound, clebopride, at various dopamine, serotonin, and adrenergic receptors.

Table 1: Binding Affinity of this compound (Azidoclebopride) for Various Neurotransmitter Receptors

Receptor SubtypeLigandBinding Affinity (Kd) [nM]Notes
Dopamine D2Azidoclebopride21[1]Canine brain striatum
Dopamine D1AzidocleboprideNot significantly reducedAt concentrations that inactivate 60% of D2 receptors[1]
Serotonin S2 (5-HT2)AzidocleboprideNot significantly reducedAt concentrations that inactivate 60% of D2 receptors[1]
BenzodiazepineAzidocleboprideNot significantly reducedAt concentrations that inactivate 60% of D2 receptors[1]
Alpha 1-AdrenergicAzidocleboprideNot significantly reducedAt concentrations that inactivate 60% of D2 receptors[1]
Beta-AdrenergicAzidocleboprideNot significantly reducedAt concentrations that inactivate 60% of D2 receptors[1]

Table 2: Binding Affinity of Clebopride for Various Neurotransmitter Receptors

Receptor SubtypeLigandBinding Affinity (Ki) [nM]Notes
Dopamine D2Clebopride~2[2][3]Potent antagonist
Dopamine D4CleboprideHigh affinity-
Dopamine D3CleboprideIntermediate affinity-
Dopamine D1ClebopridePoorly binds-
Serotonin 5-HT3CleboprideActs on this receptor-
Serotonin 5-HT2CleboprideRelatively lower affinity-
Alpha-2 AdrenergicCleboprideRelatively lower affinity[4]-
Alpha-1 AdrenergicCleboprideNo binding observed-

Experimental Protocols

The determination of binding affinities and receptor selectivity relies on precise and well-validated experimental methodologies. Below are detailed protocols representative of the techniques used to characterize this compound and similar ligands.

Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol describes a typical competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor using a radiolabeled ligand such as [3H]spiperone.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293-hD2R) or from brain tissue rich in D2 receptors (e.g., canine striatum).

  • Radioligand: [3H]spiperone (specific activity ~15-20 Ci/mmol).

  • Test Compound: this compound (or other unlabeled competitor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Determiner: 5 µM (+)-butaclamol.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Membrane suspension.

    • Increasing concentrations of the test compound (this compound) or buffer for total binding (TB) or 5 µM (+)-butaclamol for non-specific binding (NSB).

  • Initiation of Reaction: Add the [3H]spiperone solution to all wells to start the binding reaction. The final concentration of the radioligand should be approximately 2-3 times its Kd value.

  • Incubation: Incubate the plate at 25°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Photoaffinity Labeling Protocol

This protocol outlines the general procedure for using this compound to irreversibly label dopamine D2 receptors.

Materials:

  • Receptor Source: As described in 2.1.

  • Photoaffinity Ligand: this compound (Azidoclebopride).

  • UV Light Source: A high-intensity UV lamp (e.g., 350 nm).

  • Protecting Ligands (optional): Known D2 agonists or antagonists to demonstrate specific labeling.

  • Assay Buffer: As described in 2.1.

Procedure:

  • Incubation: Incubate the membrane preparation with this compound in the dark at a specified temperature and for a time sufficient for binding to occur. For protection experiments, pre-incubate the membranes with a protecting ligand before adding this compound.

  • Photolysis: Expose the samples to UV light for a defined period to activate the azido group of this compound, leading to covalent bond formation with the receptor.

  • Washing: Centrifuge the irradiated membranes and wash them multiple times to remove any unbound this compound.

  • Assessment of Inactivation: To quantify the extent of irreversible binding, perform a subsequent radioligand binding assay (as described in 2.1) on the photolabeled membranes to measure the remaining number of available D2 receptors. A decrease in the Bmax of the radioligand indicates successful photoinactivation.

Visualizations

Signaling Pathway of the Dopamine D2 Receptor

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and the phosphorylation state of downstream targets such as DARPP-32.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response Cellular Response PKA->Cellular_Response Regulates PP1 PP-1 DARPP32->PP1 Inhibits PP1->Cellular_Response Regulates

Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a novel compound involves a systematic series of binding assays against a panel of relevant receptors.

Receptor_Selectivity_Workflow Start Start: Novel Compound (e.g., this compound) Primary_Screen Primary Screening: Radioligand Binding Assay at Target Receptor (D2) Start->Primary_Screen Determine_Ki Determine Ki at D2 Receptor Primary_Screen->Determine_Ki Secondary_Screen Secondary Screening: Binding Assays at Off-Target Receptors (D1, D3, D4, 5-HT, Adrenergic, etc.) Determine_Ki->Secondary_Screen Determine_Ki_Off_Target Determine Ki at Off-Target Receptors Secondary_Screen->Determine_Ki_Off_Target Data_Analysis Data Analysis: Calculate Selectivity Ratios (Ki, off-target / Ki, D2) Determine_Ki_Off_Target->Data_Analysis Conclusion Conclusion: Assess Compound Selectivity Profile Data_Analysis->Conclusion

Experimental Workflow for Receptor Selectivity
Logical Relationship of this compound's Binding Profile

This diagram illustrates the high selectivity of this compound for the D2 receptor compared to other major neurotransmitter receptor families based on the available data.

Azapride_Selectivity cluster_dopamine Dopamine Receptors cluster_serotonin Serotonin Receptors cluster_other Other Receptors This compound This compound D2 D2 This compound->D2 High Affinity (Kd = 21 nM) D1 D1 This compound->D1 Low Affinity D3_D4 D3/D4 This compound->D3_D4 Lower Affinity (inferred from clebopride) S2 S2 (5-HT2) This compound->S2 Low Affinity Adrenergic Adrenergic (α1, β) This compound->Adrenergic Low Affinity Benzodiazepine Benzodiazepine This compound->Benzodiazepine Low Affinity

This compound's Receptor Binding Selectivity

References

The Initial Binding Characteristics of Azapride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride, also known as azidoclebopride, is a potent and selective irreversible antagonist for the dopamine D2 receptor. As an azide derivative of the D2 antagonist clebopride, it was synthesized to serve as a photoaffinity label.[1] This property allows for the covalent labeling of D2 receptors upon photoactivation, making it an invaluable tool for receptor identification, characterization, and elucidating the molecular architecture of the D2 receptor binding pocket. This technical guide provides an in-depth overview of the initial binding characteristics of this compound, detailing its binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Binding Data

The binding affinity of this compound and related compounds for the dopamine D2 receptor has been determined through radioligand binding assays. The key quantitative parameters are summarized in the tables below.

Table 1: Dissociation Constants (Kd) for D2 Receptor Binding

CompoundKd (nM)Tissue SourceReference
This compound (Azidoclebopride)21Canine Brain Striatum[1]
Clebopride1.5Canine Brain Striatum
Iodo-azido-clebopride14Canine Brain Striatum

Lower Kd values indicate higher binding affinity.

Table 2: Irreversible Inactivation of D2 Receptors by Photoaffinity Labeling

CompoundParameterValue (nM)DescriptionReference
This compound (Azidoclebopride)pseudo-IC5080Concentration for 30% inactivation of D2 receptors
Iodo-azido-cleboprideIC5020Concentration for 50% inactivation of D2 receptors

These values indicate the potency of the compounds as irreversible antagonists upon UV irradiation.

Experimental Protocols

The characterization of this compound's binding to the D2 receptor relies on two primary experimental techniques: competitive radioligand binding assays and photoaffinity labeling.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

  • Canine brain striatum tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed to pellet the cell membranes.

  • The resulting pellet, rich in dopamine D2 receptors, is washed and resuspended in the assay buffer.

b. Binding Assay:

  • A constant concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) is incubated with the prepared striatal membranes.

  • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The dissociation constant (Kd) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

c. Selectivity Determination: To assess the selectivity of this compound, similar competitive binding assays are performed using radioligands for other receptors, such as D1, serotonin (S2), benzodiazepine, alpha-1, and beta-adrenergic receptors. A significantly lower affinity for these other receptors demonstrates the selectivity of this compound for the D2 receptor.

Photoaffinity Labeling for Irreversible Inactivation

This technique utilizes the photo-reactive azide group on this compound to form a covalent bond with the D2 receptor upon exposure to UV light, leading to its irreversible inactivation.

a. Incubation and Photolysis:

  • Striatal membranes are incubated with varying concentrations of this compound in the dark.

  • The incubation mixture is then exposed to a UV light source for a defined period to activate the azide group.

  • The photolysis reaction is quenched, and the membranes are washed to remove any unbound this compound.

b. Measurement of Receptor Inactivation:

  • The treated membranes are then incubated with a saturating concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone) to measure the remaining number of functional D2 receptors.

  • The amount of bound radioligand is quantified via liquid scintillation counting.

  • A decrease in the binding of the radioligand compared to control membranes (not treated with this compound or not irradiated) indicates irreversible inactivation of the D2 receptors.

  • The concentration of this compound required to inactivate a certain percentage of the receptors (e.g., pseudo-IC50 or IC50) is then determined.

c. Protection Assays: To confirm that the photoinactivation is specific to the D2 receptor binding site, protection experiments are conducted. Various unlabeled D2 receptor agonists and antagonists are co-incubated with this compound before photolysis. The ability of these agents to prevent the irreversible inactivation of the receptor confirms that this compound binds to the D2 receptor's ligand-binding pocket.

Signaling Pathways and Logical Relationships

As a dopamine D2 receptor antagonist, this compound blocks the downstream signaling cascade typically initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks G_protein Gαi/oβγ D2R->G_protein Activates G_alpha_i Gαi/o-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway blocked by this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from Canine Striatum Incubation 4. Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Radioligand 2. Prepare Radioligand ([3H]spiperone) Radioligand->Incubation Azapride_Dilutions 3. Prepare Serial Dilutions of this compound Azapride_Dilutions->Incubation Filtration 5. Separate Bound from Free (Filtration) Incubation->Filtration Counting 6. Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc 7. Calculate IC50 Counting->IC50_Calc Kd_Calc 8. Calculate Kd (Cheng-Prusoff) IC50_Calc->Kd_Calc

Caption: Workflow for a competitive radioligand binding assay.

Photoaffinity_Labeling_Workflow cluster_labeling Labeling cluster_quantification Quantification of Inactivation cluster_analysis Data Analysis Incubate_this compound 1. Incubate Membranes with this compound (Dark) UV_Irradiation 2. Irradiate with UV Light (Covalent Bonding) Incubate_this compound->UV_Irradiation Wash 3. Wash to Remove Unbound this compound UV_Irradiation->Wash Incubate_Radioligand 4. Incubate with Radioligand ([3H]spiperone) Wash->Incubate_Radioligand Filtration 5. Separate Bound from Free (Filtration) Incubate_Radioligand->Filtration Counting 6. Quantify Remaining Receptor Binding Filtration->Counting IC50_Calc 7. Determine pseudo-IC50 for Inactivation Counting->IC50_Calc

Caption: Workflow for photoaffinity labeling and receptor inactivation.

Conclusion

This compound's initial binding characteristics reveal it to be a highly selective and potent tool for the study of the dopamine D2 receptor. Its ability to act as a photoaffinity label allows for the irreversible antagonism and covalent modification of the receptor, providing a unique method for probing the receptor's structure and function. The experimental protocols outlined herein, from radioligand binding assays to photoaffinity labeling, form the foundation for its characterization. As an antagonist, this compound effectively blocks the Gαi/o-mediated inhibition of adenylyl cyclase, the primary signaling pathway of the D2 receptor. This comprehensive understanding of this compound's binding properties is essential for its application in neuroscience research and drug development.

References

Azapride's Role in Dopamine Receptor Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapride, also known as azidoclebopride, is a potent and irreversible antagonist of the dopamine D2 receptor.[1][2] Its unique properties as a photoaffinity label have made it a valuable tool for elucidating the structure and function of D2 receptors. This technical guide provides an in-depth overview of this compound's pharmacology, including its binding affinity, functional activity, and selectivity for dopamine receptor subtypes. Detailed experimental protocols for key assays and a summary of its chemical synthesis are also presented.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward. They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2 receptor, in particular, is a primary target for antipsychotic and antiemetic drugs. Understanding the molecular interactions of ligands with these receptors is crucial for the development of novel therapeutics.

This compound, an azide derivative of the D2 antagonist clebopride, was synthesized to serve as a selective photoaffinity label for dopamine receptors.[1][2] Upon photoactivation, this compound forms a covalent bond with the receptor, enabling its isolation and characterization.[1][3] This guide delves into the core pharmacological aspects of this compound, providing researchers with a comprehensive resource for its application in dopamine receptor research.

Chemical Properties

  • IUPAC Name: 4-Azido-5-chloro-2-methoxy-N-[1-(phenylmethyl)piperidin-4-yl]benzamide

  • Molecular Formula: C₂₀H₂₂ClN₅O₂

  • Molar Mass: 399.88 g/mol

  • Synonyms: Azidoclebopride

Dopamine Receptor Pharmacology

This compound exhibits a high affinity and selectivity for the dopamine D2 receptor. Its pharmacological profile is characterized by its binding affinity, functional antagonism, and receptor subtype selectivity.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competitive binding studies are performed against a radiolabeled ligand, such as [³H]spiperone, which binds to D2-like receptors.

Table 1: Binding Affinity of this compound and its Precursor, Clebopride, for Dopamine D2 Receptors

CompoundReceptorRadioligandTissue SourceKd (nM)Ki (nM)
This compound Dopamine D2[³H]spiperoneCanine Brain Striatum21-
Clebopride Dopamine D2[³H]spiperoneCanine Brain Striatum1.5-
Clebopride Dopamine D2Not SpecifiedBovine Brain Membranes-3.5

Kd: Dissociation constant; Ki: Inhibition constant. Data compiled from multiple sources.[2][4]

Functional Activity

This compound acts as an irreversible antagonist at the dopamine D2 receptor.[1] This means that it binds to the receptor and blocks its function in a manner that is not easily reversed by washing or by competition with agonists.

Dopamine D2 receptors are coupled to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D2 receptor and prevents this Gi/o-mediated signaling cascade.

G_protein_signaling Dopamine Dopamine (Agonist) D2R D2R Dopamine->D2R Binds and Activates This compound This compound (Antagonist) This compound->D2R Binds and Blocks ATP ATP AC AC cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets G_protein G_protein D2R->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts

Functional assays, such as the cAMP accumulation assay, are used to quantify the potency of an antagonist. In such an assay, cells expressing the D2 receptor are stimulated with an agonist to inhibit cAMP production, and the ability of the antagonist to reverse this effect is measured.

Experimental Protocols

Synthesis of this compound

This compound is synthesized directly from its precursor, clebopride.[2] The synthesis involves the conversion of the primary amine group on the clebopride molecule to an azide group. While a detailed, step-by-step protocol is not widely published, the general transformation can be achieved through diazotization of the aromatic amine followed by substitution with an azide salt.

Synthesis_Workflow Clebopride Clebopride Diazotization Diazotization (e.g., NaNO₂, HCl) Clebopride->Diazotization Azide_Substitution Azide Substitution (e.g., NaN₃) Diazotization->Azide_Substitution This compound This compound (Azidoclebopride) Azide_Substitution->this compound

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine D2 receptor using [³H]spiperone as the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubate Incubate membranes with [³H]spiperone and varying concentrations of this compound Membrane_Prep->Incubate Ligand_Prep Prepare solutions of [³H]spiperone and test compound (this compound) Ligand_Prep->Incubate Filter Rapidly filter the mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Plot Plot % inhibition of [³H]spiperone binding vs. This compound concentration Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Materials:

  • Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells, or rodent striatum)

  • [³H]spiperone (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Thaw the cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.

  • In a 96-well plate, add in triplicate:

    • Total binding: 50 µL of binding buffer

    • Non-specific binding: 50 µL of 10 µM haloperidol

    • Test compound: 50 µL of varying concentrations of this compound

  • Add 50 µL of [³H]spiperone (final concentration ~0.2-0.5 nM) to all wells.

  • Add 100 µL of the membrane suspension to all wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonist effect of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.

Materials:

  • Cells stably expressing dopamine D2 receptors (e.g., CHO or HEK293 cells)

  • Dopamine (agonist)

  • This compound (antagonist)

  • Forskolin (adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Add a fixed concentration of dopamine (typically the EC₈₀) and a fixed concentration of forskolin to all wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound.

  • Determine the IC₅₀ value of this compound from the dose-response curve.

Photoaffinity Labeling

This protocol provides a general workflow for using this compound to irreversibly label dopamine D2 receptors.

Materials:

  • Cell membranes or purified protein containing D2 receptors

  • This compound

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • UV light source (e.g., 254 nm or 365 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography or western blotting equipment (if using a radiolabeled or tagged this compound)

Procedure:

  • Incubate the D2 receptor-containing sample with this compound (typically in the nanomolar to low micromolar range) in the dark for 60-90 minutes at room temperature to allow for equilibrium binding.

  • To determine the specificity of labeling, a parallel sample should be co-incubated with a high concentration of a competing D2 antagonist (e.g., 10 µM haloperidol).

  • Expose the samples to UV light for a predetermined amount of time (e.g., 5-30 minutes) on ice.

  • Wash the samples to remove unbound this compound.

  • Analyze the labeled proteins by SDS-PAGE.

  • Visualize the covalently labeled D2 receptor by autoradiography (if using radiolabeled this compound) or other detection methods. The band corresponding to the D2 receptor should be absent or significantly reduced in the sample containing the competing antagonist.

In Vivo Pharmacology

Currently, there is a lack of publicly available data on the in vivo pharmacological effects of this compound. Such studies would be valuable to understand its pharmacokinetic and pharmacodynamic properties in a whole-animal system.

Conclusion

This compound is a powerful and selective tool for the study of dopamine D2 receptors. Its irreversible binding and photo-reactivity make it particularly useful for receptor identification, purification, and structural analysis. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound in their investigations of dopamine receptor pharmacology. Further studies are warranted to fully characterize its binding and functional profile across all dopamine receptor subtypes and to explore its potential in vivo applications.

References

An In-Depth Technical Guide to Photoaffinity Labeling with Azapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL) using Azapride, a potent and selective tool for the irreversible labeling and characterization of dopamine D2 receptors. This technique is invaluable for researchers in neuroscience, pharmacology, and drug development seeking to elucidate the molecular interactions between ligands and their receptor targets. This document details the core principles of this compound-mediated photoaffinity labeling, its synthesis, experimental protocols, and the interpretation of resulting data.

Core Principles of Photoaffinity Labeling with this compound

Photoaffinity labeling is a powerful technique used to covalently link a photoreactive ligand, or "photoprobe," to its biological target upon activation by light. This compound, also known as azidoclebopride, is a derivative of the D2 dopamine receptor antagonist clebopride. It incorporates an azide group, which is chemically inert in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light.[1]

The process can be broken down into three key stages:

  • Reversible Binding: this compound is introduced to a biological sample containing the dopamine D2 receptor, such as brain tissue homogenates. In the absence of UV light, this compound binds to the D2 receptor in a reversible manner, similar to its parent compound, clebopride.

  • Photoactivation: Upon irradiation with UV light, the azide moiety of this compound is photolysed, losing a molecule of nitrogen gas (N₂) and forming a highly reactive nitrene intermediate.

  • Covalent Insertion: This short-lived and highly reactive nitrene intermediate rapidly inserts into nearby chemical bonds within the binding pocket of the D2 receptor, forming a stable, covalent bond. This irreversible linkage permanently labels the receptor.

The selectivity of this compound for the D2 receptor ensures that labeling primarily occurs at this target, providing a robust method for its identification and characterization.[1]

Synthesis of this compound

This compound (4-Azido-5-chloro-2-methoxy-N-[1-(phenylmethyl)piperidin-4-yl]benzamide) is synthesized directly from its precursor, clebopride. While detailed, step-by-step synthesis protocols are often proprietary or found within the full text of primary research articles, the general transformation involves the introduction of an azide group onto the clebopride molecule. This is typically achieved through a diazotization reaction of an amino-substituted precursor followed by azide displacement.

Quantitative Data on this compound Binding and Photolabeling

The following tables summarize the key quantitative parameters of this compound's interaction with the dopamine D2 receptor, primarily derived from studies on canine brain striatum.[1]

Table 1: Binding Affinities of Clebopride and this compound for the Dopamine D2 Receptor

CompoundDissociation Constant (KD) (nM)
Clebopride1.5
This compound21

Table 2: Photoinactivation of Dopamine D2 Receptors by this compound

ParameterValue
Concentration for Maximal Photoinactivation (~60%)1 µM
Pseudo-IC50 for Photoinactivation80 nM

Table 3: Protection of D2 Receptors from this compound Photoinactivation by Dopamine Agonists

AgonistOrder of Potency
(-)-N-n-propylnorapomorphine>
Apomorphine>
(+/-)-6,7-dihydroxy-2-aminotetralin>
(+)-N-n-propylnorapomorphine>
Dopamine>
Noradrenaline>
Serotonin

Table 4: Protection of D2 Receptors from this compound Photoinactivation by Dopamine Antagonists

AntagonistOrder of Potency
Spiperone>
(+)-Butaclamol>
Haloperidol>
Clebopride>
(-)-Sulpiride>
(-)-Butaclamol

Experimental Protocols

The following are detailed methodologies for key experiments involving photoaffinity labeling with this compound.

Preparation of Striatal Membranes

A crucial first step is the preparation of a membrane fraction enriched in the target receptor.

Materials:

  • Canine (or other species) brain striatum

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 1 mM EDTA.

  • Centrifuge (refrigerated)

  • Homogenizer (e.g., Potter-Elvehjem)

Protocol:

  • Dissect the striatum from the brain tissue on ice.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

  • Repeat the centrifugation and resuspension steps twice more.

  • The final pellet, containing the membrane fraction, is resuspended in the desired buffer for the photoaffinity labeling experiment.

Photoaffinity Labeling of D2 Receptors with this compound

This protocol outlines the core steps for the irreversible labeling of D2 receptors.

Materials:

  • Prepared striatal membranes

  • This compound solution (in a suitable solvent, e.g., DMSO, diluted in buffer)

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl.

  • UV lamp (e.g., a Rayonet reactor with lamps emitting around 254 nm or a handheld UV lamp)

  • Quartz cuvettes or microplates

  • Ice bath

Protocol:

  • Incubate the striatal membranes with the desired concentration of this compound in incubation buffer in the dark for a sufficient time to allow for reversible binding (e.g., 60 minutes at 25°C).

  • For competition experiments, include an excess of a competing non-photoreactive ligand (agonist or antagonist) during the pre-incubation step.

  • Transfer the incubation mixture to a quartz cuvette or a well of a quartz microplate.

  • Place the sample on an ice bath to minimize thermal damage during irradiation.

  • Irradiate the sample with UV light for a predetermined time (e.g., 2-10 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.

  • Following irradiation, the sample is ready for washing and subsequent analysis.

Analysis of Labeled Receptors

After covalent labeling, the modified receptors can be analyzed to confirm successful labeling and to characterize the labeled protein.

4.3.1. Radioligand Binding Assay to Measure Receptor Inactivation

This assay quantifies the extent of irreversible receptor inactivation.

Materials:

  • Photolabeled membranes

  • [³H]Spiperone (or another suitable D2 receptor radioligand)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Protocol:

  • Wash the photolabeled membranes extensively with ice-cold wash buffer to remove any unbound this compound. This is typically done by repeated centrifugation and resuspension.

  • Perform a standard radioligand binding assay by incubating the washed membranes with a saturating concentration of [³H]Spiperone.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Compare the amount of [³H]Spiperone binding in the photolabeled samples to control samples (not irradiated or not treated with this compound) to determine the percentage of receptor inactivation.

4.3.2. SDS-PAGE and Autoradiography

If a radiolabeled version of this compound is used, SDS-PAGE and autoradiography can be employed to visualize the labeled receptor.

Materials:

  • Photolabeled membranes (using radiolabeled this compound)

  • SDS-PAGE loading buffer

  • Polyacrylamide gels

  • Electrophoresis apparatus

  • X-ray film and cassette

  • Phosphorimager (optional)

Protocol:

  • Solubilize the photolabeled membranes in SDS-PAGE loading buffer.

  • Separate the proteins by size using SDS-PAGE.[2]

  • Dry the gel.

  • Expose the dried gel to X-ray film at -80°C or use a phosphorimager to detect the radioactive bands.[3]

  • The appearance of a specific radioactive band at the expected molecular weight of the D2 receptor, which is diminished in the presence of competing ligands, confirms successful and specific photoaffinity labeling.

Visualizations

The following diagrams illustrate key concepts and workflows related to photoaffinity labeling with this compound.

G Mechanism of this compound Photoaffinity Labeling This compound This compound (Photoprobe) Complex Reversible this compound-D2R Complex This compound->Complex Reversible Binding D2R Dopamine D2 Receptor (Target) D2R->Complex UV UV Light (Activation) Complex->UV Nitrene Reactive Nitrene Intermediate UV->Nitrene Photolysis (-N2) CovalentComplex Irreversible Covalent Complex Nitrene->CovalentComplex Covalent Insertion

Caption: Mechanism of this compound Photoaffinity Labeling.

G Experimental Workflow for this compound Photoaffinity Labeling cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Prep Preparation of Striatal Membranes Incubation Incubation with this compound Prep->Incubation Irradiation UV Irradiation Incubation->Irradiation Wash Washing Irradiation->Wash BindingAssay Radioligand Binding Assay Wash->BindingAssay SDSPAGE SDS-PAGE & Autoradiography Wash->SDSPAGE

Caption: Experimental Workflow for this compound Photoaffinity Labeling.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine / this compound (Antagonist) D2R Dopamine D2 Receptor (Gi/o-coupled GPCR) Dopamine->D2R Binds to Gi Gi/o Protein D2R->Gi Activates Gbg Gβγ Subunits D2R->Gbg Releases AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates (context-dependent) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca Ca2+ Mobilization PLC->Ca Leads to GIRK GIRK Channels Gbg->GIRK Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Mediates

Caption: Dopamine D2 Receptor Signaling Pathway.

References

Azapride: A Technical Guide for Studying G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride, also known as azidoclebopride, is a potent and irreversible antagonist of the dopamine D2 receptor.[1] It is a derivative of the D2 antagonist clebopride and is distinguished by an azide group, which allows it to function as a photoaffinity label.[1] Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate that forms a covalent bond with the receptor. This property makes this compound an invaluable tool for irreversibly blocking D2 receptors and for their biochemical characterization, such as labeling the receptor for purification and molecular studies. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in G protein-coupled receptor (GPCR) research.

Mechanism of Action

This compound is a selective antagonist of the dopamine D2 receptor, a member of the Gi/o family of GPCRs. The primary mechanism of action involves binding to the D2 receptor and, upon photoactivation, forming a covalent bond that leads to its irreversible inactivation.[1]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is coupled to inhibitory G proteins (Gi/o). When activated by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. Both dissociated parts can then modulate the activity of downstream effectors. The primary signaling cascade involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound binds to the D2 receptor but does not elicit a cellular response. Instead, it blocks the binding of dopamine and other agonists, thereby preventing the activation of the downstream signaling cascade. Its irreversible nature ensures a prolonged and complete blockade of receptor function.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds This compound This compound (Antagonist) This compound->D2R Binds and Irreversibly Blocks ATP ATP Response Cellular Response cAMP->Response Leads to

Dopamine D2 receptor signaling pathway.
Photoaffinity Labeling Mechanism

The key feature of this compound is its azide group, which enables photoaffinity labeling. When exposed to UV light, the azide group loses nitrogen gas (N2) to form a highly reactive nitrene. This nitrene can then insert into nearby covalent bonds, including those of the amino acid residues in the binding pocket of the D2 receptor, forming a stable, covalent linkage. This irreversible binding is highly specific because this compound is localized at the receptor's binding site due to its inherent affinity before photoactivation.

Photoaffinity_Labeling cluster_0 Reversible Binding cluster_1 Photoactivation cluster_2 Covalent Bond Formation This compound This compound (with -N3 group) D2R D2 Receptor This compound->D2R Binds reversibly Azapride_bound This compound-D2R Complex Nitrene Reactive Nitrene Intermediate Azapride_bound->Nitrene Forms UV_light UV Light (hν) UV_light->Azapride_bound Covalent_complex Covalently Labeled D2 Receptor Nitrene->Covalent_complex Inserts into receptor

Mechanism of this compound photoaffinity labeling.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with the dopamine D2 receptor.

Binding Affinity
LigandReceptorPreparationK_D (nM)Reference
This compound (Azidoclebopride)Dopamine D2Canine brain striatum21[1]
Clebopride (Parent Compound)Dopamine D2Canine brain striatum1.5[1]
Functional Potency
LigandAssayPreparationPseudo-IC_50 (nM)EffectReference
This compound (Azidoclebopride)Photoinactivation of [3H]spiperone bindingCanine brain striatum8030% inactivation of D2 receptors[1]
Selectivity Profile

This compound has been shown to be selective for the dopamine D2 receptor. At a concentration sufficient to inactivate 60% of D2 receptors, it did not significantly affect the binding to the following receptors[1]:

ReceptorEffect
Dopamine D1Not significantly reduced
Serotonin S2Not significantly reduced
BenzodiazepineNot significantly reduced
Alpha 1-AdrenergicNot significantly reduced
Beta-AdrenergicNot significantly reduced

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study GPCRs. These protocols are adapted from standard procedures for D2 receptor antagonists and should be optimized for specific experimental conditions.

Photoaffinity Labeling of Dopamine D2 Receptors

This protocol describes the use of this compound to irreversibly label D2 receptors in a membrane preparation.

Materials:

  • Membrane preparation from cells or tissue expressing D2 receptors (e.g., rat striatum)

  • This compound (Azidoclebopride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)

  • UV lamp (e.g., 254 nm or broad-spectrum)

  • Radioligand for D2 receptor (e.g., [3H]spiperone) for assessing inactivation

  • Glass fiber filters

  • Scintillation counter

Workflow:

Photoaffinity_Workflow A Prepare membrane suspension in assay buffer B Incubate membranes with varying concentrations of this compound (in the dark) A->B C Expose samples to UV light (e.g., 5-15 minutes on ice) B->C D Wash membranes to remove unbound this compound C->D E Perform radioligand binding assay with [3H]spiperone to measure remaining D2 receptor sites D->E F Filter and count radioactivity E->F G Analyze data to determine extent of irreversible inactivation F->G

Workflow for photoaffinity labeling.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in fresh assay buffer.

  • Incubation with this compound: In a series of tubes, add the membrane preparation and varying concentrations of this compound. Include a control group with no this compound. For competition experiments to demonstrate specificity, include tubes with this compound plus an excess of a reversible D2 antagonist (e.g., spiperone). Incubate in the dark at room temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes).

  • Photoactivation: Place the tubes on ice and expose them to UV light for a predetermined duration. The optimal time and distance from the UV source should be empirically determined.

  • Washing: After irradiation, wash the membranes multiple times by centrifugation and resuspension in fresh, ice-cold assay buffer to remove any unbound this compound.

  • Assessment of Inactivation: Resuspend the final washed membrane pellets in assay buffer. To determine the extent of D2 receptor inactivation, perform a standard radioligand binding assay using a saturating concentration of [3H]spiperone.

  • Data Analysis: Compare the specific binding of [3H]spiperone in the this compound-treated samples to the control samples. The reduction in binding represents the percentage of D2 receptors that have been irreversibly inactivated.

cAMP Functional Assay for D2 Receptor Antagonism

This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (to stimulate adenylyl cyclase)

  • Dopamine (agonist)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96- or 384-well plates

Workflow:

cAMP_Workflow A Seed D2 receptor-expressing cells in multi-well plates B Pre-incubate cells with varying concentrations of this compound A->B C Add Forskolin and Dopamine to stimulate and then inhibit adenylyl cyclase B->C D Incubate to allow for cAMP production C->D E Lyse cells and measure intracellular cAMP levels using a detection kit D->E F Analyze data to determine the antagonist effect of this compound E->F

Workflow for cAMP functional assay.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into 96- or 384-well plates and culture overnight.

  • Antagonist Pre-incubation: Remove the culture medium and replace it with assay buffer containing varying concentrations of this compound. Incubate for a sufficient time to allow binding (e.g., 30 minutes).

  • Agonist Stimulation: Add a solution containing a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of dopamine (to inhibit cAMP production via D2 activation). The concentration of dopamine should be one that gives a submaximal inhibition (e.g., EC80) to allow for the detection of antagonist effects.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of the forskolin-stimulated cAMP production is a measure of its antagonist activity. Plot the cAMP levels against the concentration of this compound to determine its IC50.

GTPγS Binding Assay

This functional assay measures the activation of G proteins, an early event in GPCR signaling. As an antagonist, this compound will inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

  • Membrane preparation from cells or tissue expressing D2 receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • Dopamine (agonist)

  • This compound

  • [35S]GTPγS

  • Glass fiber filters

  • Scintillation counter

Workflow:

GTPgS_Workflow A Prepare reaction mix with membranes, GDP, and varying concentrations of this compound B Add Dopamine to stimulate G protein activation A->B C Initiate the reaction by adding [35S]GTPγS B->C D Incubate at 30°C C->D E Terminate the reaction by rapid filtration D->E F Wash filters and measure bound radioactivity E->F G Analyze data to determine the inhibitory effect of this compound F->G

Workflow for GTPγS binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, GDP (typically in the low micromolar range), and varying concentrations of this compound in the assay buffer.

  • Agonist Addition: Add a fixed concentration of dopamine (e.g., its EC50 or EC80 for stimulating [35S]GTPγS binding).

  • Reaction Initiation: Start the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). This compound's antagonist activity is determined by its ability to inhibit the dopamine-stimulated increase in [35S]GTPγS binding.

Conclusion

This compound is a specialized and powerful tool for the investigation of the dopamine D2 receptor. Its properties as a high-affinity, selective, and irreversible antagonist, combined with its utility as a photoaffinity label, make it particularly suited for studies aimed at elucidating the molecular structure and function of the D2 receptor. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their GPCR research endeavors. Careful optimization of these protocols for specific experimental systems will ensure robust and reproducible results, contributing to a deeper understanding of dopamine D2 receptor pharmacology and its role in health and disease.

References

Unraveling the Irreversible Bond: A Technical Guide to Azapride's Photoaffinity Labeling of Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical basis behind the irreversible binding of Azapride, a potent photoaffinity label, to dopamine D2 receptors. Addressed to researchers, scientists, and drug development professionals, this document details the mechanism of action, experimental validation, and the core chemical principles that govern this powerful technique in neuroscience research.

Introduction: The Quest for Irreversible Receptor Labeling

The study of neurotransmitter receptors is fundamental to understanding the complexities of neuronal signaling and developing targeted therapeutics. A significant challenge in this field has been the development of ligands that can bind irreversibly to their target receptors, allowing for their isolation, characterization, and the elucidation of their structure and function. This compound, an azide derivative of the dopamine antagonist clebopride, was synthesized for this very purpose: to serve as a photoaffinity label that permanently binds to dopamine D2 receptors upon photoactivation.[1] This guide delves into the pioneering work that established this compound as a critical tool for dopamine receptor research.

The Mechanism of Irreversible Binding: Photoaffinity Labeling

The irreversible binding of this compound is not a result of metabolic activation into reactive intermediates, a common mechanism for some drugs. Instead, it relies on the principle of photoaffinity labeling . This technique utilizes a compound that is chemically inert in the dark but becomes highly reactive upon exposure to light of a specific wavelength.

This compound's key functional group is an aryl azide moiety. The core mechanism unfolds in three key steps:

  • Reversible Binding: In the absence of light, this compound binds to the dopamine D2 receptor with high affinity in a reversible manner, similar to its parent compound, clebopride.

  • Photoactivation: Upon irradiation with ultraviolet (UV) light, the aryl azide group absorbs energy and undergoes photolysis, releasing a molecule of nitrogen gas (N₂).

  • Covalent Bond Formation: This photolytic decomposition generates a highly reactive and short-lived intermediate known as a nitrene . This nitrene intermediate can then readily react with a variety of amino acid residues within the binding pocket of the D2 receptor, forming a stable covalent bond. This permanent linkage is the basis of this compound's irreversible antagonism.

G cluster_0 Reversible Binding (in dark) cluster_1 Photoactivation cluster_2 Irreversible Covalent Binding This compound {this compound (Azidoclebopride)|-N=N+=N⁻ (Azide group)} D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Reversible Binding Nitrene_Formation {Reactive Nitrene Intermediate|-N:} This compound->Nitrene_Formation Photolysis UV_Light UV Light (hν) N2 N₂ (gas) Nitrene_Formation->N2 Release Covalently_Labeled_Receptor Covalently Labeled D2 Receptor Nitrene_Formation->Covalently_Labeled_Receptor Covalent Bond Formation (with amino acid residue)

Caption: The photoaffinity labeling mechanism of this compound.

Experimental Evidence and Protocols

The irreversible binding of this compound to dopamine D2 receptors has been demonstrated through a series of key experiments, primarily involving radioligand binding assays and photoaffinity labeling of brain tissue preparations.

Binding Affinity Studies

Initial studies focused on characterizing the reversible binding of this compound to dopamine D2 receptors in canine brain striatum, a region rich in these receptors. These experiments were crucial to ensure that the introduction of the azide group did not significantly compromise the ligand's affinity for the target.

Experimental Protocol: Reversible Binding Assay

  • Tissue Preparation: Homogenates of canine brain striatum were prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Radioligand: A radiolabeled dopamine D2 receptor antagonist, such as [³H]spiperone, was used to label the receptors.

  • Competition Assay: The tissue homogenates were incubated with a fixed concentration of the radioligand and varying concentrations of either clebopride or this compound (in the dark).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Quantitative Data: Binding Affinities

CompoundKᵢ (nM) for D2 Receptors
Clebopride1.5
This compound21

Data from Niznik et al., Molecular Pharmacology, 1985.

These results demonstrate that while the addition of the azide group slightly reduces the affinity of this compound for the D2 receptor compared to its parent compound, it remains a high-affinity ligand.

Photoaffinity Labeling and Irreversible Binding

The definitive proof of irreversible binding comes from photoaffinity labeling experiments where the tissue-ligand complex is exposed to UV light.

Experimental Protocol: Photoaffinity Labeling

  • Incubation: Striatal homogenates were incubated with this compound in the dark to allow for reversible binding to the D2 receptors.

  • UV Irradiation: The homogenates were then irradiated with a high-intensity UV lamp for a specific duration (e.g., 2-10 minutes) at a controlled temperature (e.g., 0-4°C).

  • Washing: The irradiated membranes were then extensively washed by repeated centrifugation and resuspension to remove any non-covalently bound this compound.

  • Assessment of Irreversible Binding: The washed membranes were then subjected to a subsequent radioligand binding assay using [³H]spiperone to quantify the remaining available D2 receptors. A reduction in the number of available receptors after photolabeling indicates irreversible binding.

  • Protection Experiments: To demonstrate the specificity of the labeling, parallel experiments were conducted where the initial incubation with this compound was performed in the presence of a high concentration of a known D2 receptor antagonist (e.g., haloperidol or spiperone). The presence of these protecting ligands should prevent the binding of this compound and, consequently, the irreversible loss of [³H]spiperone binding sites upon photolysis.

Quantitative Data: Irreversible Inactivation of D2 Receptors

Condition% of D2 Receptors Irreversibly Inactivated
This compound + UV light~50%
This compound (no UV light)No significant inactivation
This compound + Haloperidol + UV lightNo significant inactivation

Data from Niznik et al., Molecular Pharmacology, 1985.

These findings confirm that the irreversible binding of this compound is dependent on UV irradiation and is specific to the dopamine D2 receptor, as it can be blocked by other D2 antagonists.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a photoaffinity labeling experiment using this compound to identify and characterize dopamine D2 receptors.

G cluster_0 Preparation cluster_1 Binding and Labeling cluster_2 Analysis Tissue_Prep {Tissue Preparation|e.g., Canine Striatum Homogenate} Incubation {Incubation (in dark)|this compound + Tissue Homogenate} Tissue_Prep->Incubation Radioligand_Prep {Ligand Preparation|(Radiolabeled) this compound} Radioligand_Prep->Incubation UV_Irradiation {UV Irradiation|Activation of Azide Group} Incubation->UV_Irradiation Washing {Washing|Removal of non-covalently bound ligand} UV_Irradiation->Washing Binding_Assay {Post-Labeling Binding Assay|[³H]spiperone binding to quantify remaining receptors} Washing->Binding_Assay SDS_PAGE {SDS-PAGE and Autoradiography|To visualize labeled protein bands} Washing->SDS_PAGE Data_Analysis {Data Analysis|Determination of irreversible binding and molecular weight} Binding_Assay->Data_Analysis SDS_PAGE->Data_Analysis

Caption: A flowchart illustrating the key steps in a photoaffinity labeling experiment.

Conclusion

The irreversible binding of this compound to dopamine D2 receptors is a direct consequence of its design as a photoaffinity label. The presence of the aryl azide group, which upon photoactivation generates a highly reactive nitrene intermediate, enables the formation of a stable covalent bond with the receptor. This elegant chemical biology approach has provided an invaluable tool for the specific and permanent labeling of D2 receptors, facilitating their study and contributing significantly to our understanding of dopaminergic neurotransmission. The principles and protocols outlined in this guide serve as a foundational reference for researchers employing this compound and other photoaffinity probes in their scientific investigations.

References

Methodological & Application

Application Notes and Protocols for Azapride in Receptor Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Azapride, and its derivatives such as Azidoclebopride and Iodo-azido-clebopride, in receptor labeling studies. This compound derivatives are potent tools for the investigation of dopamine D2-like receptors, enabling researchers to elucidate receptor structure, function, and pharmacology. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and molecular biology.

Azidoclebopride is a photoaffinity ligand, meaning it binds to its target receptor and, upon exposure to ultraviolet (UV) light, forms a covalent bond, permanently labeling the receptor.[1] This property makes it invaluable for identifying and characterizing the ligand-binding subunit of the D2 receptor. When radiolabeled, for instance with Iodine-125, these probes allow for sensitive detection and quantification of the receptor in various experimental settings.

Core Concepts

Photoaffinity labeling is a powerful technique to study ligand-receptor interactions. The process involves three key steps:

  • Binding: The photoaffinity probe, in this case, a derivative of this compound, is incubated with the biological sample (e.g., cell membranes, tissue homogenates) to allow for specific, non-covalent binding to the target receptor.

  • Activation: The sample is then irradiated with UV light, which activates the photoreactive group (an azide group in Azidoclebopride) to form a highly reactive nitrene intermediate.

  • Covalent Cross-linking: This reactive intermediate rapidly forms a stable, covalent bond with nearby amino acid residues within the binding pocket of the receptor.

This covalent and irreversible labeling allows for the identification and characterization of the receptor under denaturing conditions, such as SDS-PAGE, and enables further analysis by autoradiography or mass spectrometry.

Data Presentation

The following tables summarize the quantitative data for this compound derivatives and their interaction with dopamine D2 receptors, as reported in the literature.

Table 1: Binding Affinity of this compound Derivatives for the Dopamine D2 Receptor

CompoundDissociation Constant (Kd)Pseudo-IC50Notes
Clebopride1.5 nM-Parent compound, for reference.
Azidoclebopride21 nM80 nMInactivation of 30% of D2 receptors.[1]
Iodo-azido-clebopride14 nM20 nMInactivation of 50% of D2 receptors.[2]
[¹²⁵I]N3-NAPS~1.6 nM-A similar high-affinity radioiodinated photoaffinity probe for the D2 receptor.[3]

Table 2: Agonist and Antagonist Protection from Photoinactivation by Azidoclebopride

Compound TypeOrder of Potency in Preventing Photoinactivation
Agonists (-)-N-n-propylnorapomorphine > apomorphine > (+/-)-6,7-dihydroxy-2-aminotetralin > (+)-N-n-propylnorapomorphine > dopamine > noradrenaline > serotonin[1]
Antagonists spiperone > (+)-butaclamol > haloperidol > clebopride > (-)-sulpiride > (-)-butaclamol[1]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by an agonist, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. The diagram below illustrates the canonical D2 receptor signaling pathway.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Photoaffinity Labeling

The general workflow for using a radiolabeled this compound derivative (e.g., [¹²⁵I]Iodo-azido-clebopride) in a receptor labeling study is depicted below. This process involves incubation of the probe with the target, UV cross-linking, separation of proteins by SDS-PAGE, and subsequent detection by autoradiography. For binding site identification, the labeled protein can be excised and analyzed by mass spectrometry.

Photoaffinity_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Membrane_Prep Prepare Receptor Source (e.g., Striatal Membranes) Incubation Incubate Membranes with Probe Membrane_Prep->Incubation Probe_Prep Synthesize/Obtain Radiolabeled Photoaffinity Probe Probe_Prep->Incubation UV_Irradiation UV Irradiation (Cross-linking) Incubation->UV_Irradiation SDS_PAGE SDS-PAGE UV_Irradiation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Visualize Labeled Protein Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Excise Band for Binding Site ID

Caption: General experimental workflow for photoaffinity labeling.

Experimental Protocols

Protocol 1: Synthesis of [¹²⁵I]Iodo-azido-clebopride

This protocol is adapted from general methods for radioiodination of aryl precursors.

Materials:

  • Azido-clebopride precursor

  • Na[¹²⁵I]

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.4)

  • HPLC system for purification

Procedure:

  • Dissolve the azido-clebopride precursor in a suitable organic solvent (e.g., ethanol).

  • In a shielded vial, add the precursor solution to an aqueous solution of Na[¹²⁵I] in phosphate buffer.

  • Initiate the radioiodination reaction by adding a fresh solution of Chloramine-T.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quench the reaction by adding a solution of sodium metabisulfite.

  • Purify the [¹²⁵I]Iodo-azido-clebopride using reverse-phase HPLC.

  • Collect the fraction containing the radiolabeled product and determine the radiochemical purity and specific activity.

Protocol 2: Photoaffinity Labeling of Dopamine D2 Receptors in Rat Striatal Membranes

Materials:

  • Rat striatal membranes

  • [¹²⁵I]Iodo-azido-clebopride

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • UV lamp (e.g., 254 nm or 350 nm)

  • Dopamine D2 receptor agonists and antagonists for competition studies (optional)

Procedure:

  • Incubation: In a microcentrifuge tube, add rat striatal membranes (typically 100-200 µg of protein) to the binding buffer containing the desired concentration of [¹²⁵I]Iodo-azido-clebopride (e.g., 20 nM). For competition studies, pre-incubate the membranes with an unlabeled competing ligand for 30 minutes before adding the radioprobe. The final incubation volume is typically 100-250 µL.

  • Incubate the mixture in the dark at room temperature for 60-90 minutes to allow for binding equilibrium.

  • UV Irradiation: Place the samples on ice and irradiate with a UV lamp at a close distance for 5-15 minutes. The optimal wavelength and duration should be determined empirically.

  • Washing: After irradiation, centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and wash the pellet with ice-cold wash buffer to remove unbound probe. Repeat the wash step.

  • The labeled membranes are now ready for downstream analysis.

Protocol 3: Analysis of Labeled D2 Receptors by SDS-PAGE and Autoradiography

Materials:

  • Labeled membrane pellets from Protocol 2

  • SDS-PAGE sample buffer (with reducing agent)

  • Polyacrylamide gels (e.g., 10%)

  • Electrophoresis apparatus

  • Gel dryer

  • Phosphorimager screen or X-ray film

Procedure:

  • Sample Preparation: Resuspend the labeled membrane pellets in SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Gel Processing: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein ladder and total protein profile.

  • Destain the gel and then dry it onto a filter paper support.

  • Autoradiography: Expose the dried gel to a phosphorimager screen or X-ray film. Exposure times can range from hours to days depending on the amount of radioactivity incorporated.

  • Analysis: Develop the film or scan the phosphorimager screen to visualize the radiolabeled protein bands. The D2 receptor is expected to appear as a band at approximately 94 kDa.[3][4]

Protocol 4: Sample Preparation for Mass Spectrometry-based Binding Site Identification

Materials:

  • Dried, stained gel from Protocol 3

  • Scalpel

  • Destaining solution (e.g., 50% methanol, 10% acetic acid)

  • In-gel digestion buffer (e.g., ammonium bicarbonate)

  • Trypsin

  • Peptide extraction solution (e.g., acetonitrile, formic acid)

  • LC-MS/MS system

Procedure:

  • Band Excision: Carefully excise the radiolabeled protein band of interest (e.g., at 94 kDa) from the dried gel using a clean scalpel.

  • Destaining and Digestion: Rehydrate the gel piece and destain it completely. Then, perform an in-gel digestion of the protein using trypsin overnight at 37°C.

  • Peptide Extraction: Extract the resulting peptides from the gel piece using a series of extraction steps with solutions of increasing organic solvent concentration.

  • Sample Cleanup: Pool the peptide extracts and desalt them using a suitable method (e.g., C18 ZipTip).

  • Mass Spectrometry: Analyze the cleaned peptide mixture by LC-MS/MS to identify the protein and pinpoint the amino acid residues that are covalently modified by the photoaffinity probe. The mass of the adducted peptide will be increased by the mass of the remnant of the photoaffinity label.

References

Application Notes and Protocols for Azapride in In-Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride, also known as azidoclebopride, is a potent and irreversible antagonist for the dopamine D2 receptor.[1][2] It is a derivative of the D2 antagonist clebopride and functions as a photoaffinity label.[1][3] This property makes this compound a valuable tool in neuroscience and pharmacology for irreversibly binding to and identifying D2 receptors in tissue homogenates. Its high affinity and selectivity for the D2 receptor allow for precise characterization of this important therapeutic target.[1]

These application notes provide detailed protocols for the use of this compound in in-vitro binding assays, including standard competitive binding assays to determine its affinity and photoaffinity labeling studies for irreversible receptor labeling.

Data Presentation: Quantitative Binding Data

The following table summarizes the in-vitro binding affinities of this compound (azidoclebopride) and a related compound, iodo-azido-clebopride, for the dopamine D2 receptor.

CompoundRadioligandPreparationAssay TypeKd (nM)Pseudo-IC50 (nM)Reference
This compound (Azidoclebopride)[3H]spiperoneCanine brain striatumPhotoinactivation2180[1]
Clebopride[3H]spiperoneCanine brain striatumCompetitive Binding1.5-[1]
Iodo-azido-clebopride[3H]spiperoneCanine brain striatumPhotoinactivation1420 (IC50 for inactivation)[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor in a competitive binding format using a radiolabeled antagonist like [3H]spiperone.

Materials:

  • Membrane Preparation: Homogenates from a tissue source rich in D2 receptors (e.g., canine striatum, CHO cells expressing human D2L receptor).[1][5]

  • Radioligand: [3H]spiperone (a D2 antagonist).

  • Test Compound: this compound (or other competing ligands).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).

    • Centrifuge at low speed to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 50 µL of various concentrations of this compound (or buffer for total binding, or a high concentration of a known D2 antagonist like spiperone for non-specific binding).

      • 50 µL of [3H]spiperone at a final concentration at or below its Kd (e.g., 0.5 nM).[5]

      • 150 µL of the membrane preparation (typically 50-120 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Photoaffinity Labeling of Dopamine D2 Receptors with this compound

This protocol describes the irreversible binding of this compound to D2 receptors upon photoactivation.

Materials:

  • Same materials as in Protocol 1.

  • UV light source (e.g., a handheld UV lamp).

Procedure:

  • Membrane Preparation and Assay Setup:

    • Follow steps 1 and 2 from Protocol 1, preparing tubes with membranes, buffer, and varying concentrations of this compound. It is also recommended to include control tubes with dopamine agonists or antagonists to demonstrate protection from photolabeling.[1]

  • Incubation (Pre-photolysis):

    • Incubate the samples in the dark at room temperature for 60 minutes to allow this compound to bind to the D2 receptors reversibly.

  • Photolysis:

    • Place the samples on ice and expose them to UV light for a predetermined time (e.g., 5-15 minutes). The optimal time and distance from the UV source should be determined empirically.

  • Washing:

    • After photolysis, wash the membranes to remove unbound this compound. This can be done by centrifugation (pelleting the membranes and resuspending in fresh buffer) multiple times.

  • Assessment of Irreversible Binding:

    • To quantify the extent of irreversible inactivation, perform a subsequent radioligand binding assay (as in Protocol 1) on the photolabeled and washed membranes using [3H]spiperone.

    • A decrease in the Bmax (maximum number of binding sites) for [3H]spiperone in the this compound-treated and photolysed samples compared to control (photolysed without this compound) indicates irreversible binding.

  • Data Analysis:

    • Plot the percentage of remaining [3H]spiperone binding sites as a function of the this compound concentration used for photolabeling.

    • From this, a "pseudo-IC50" for the inactivation can be determined, which is the concentration of this compound that causes 50% inactivation of the D2 receptors.[1]

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine/ This compound Dopamine->D2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]spiperone - this compound (varying conc.) prep_membranes->setup_assay incubate Incubate at RT (60 min) setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship for Photoaffinity Labeling

Photoaffinity_Labeling_Logic cluster_reversible Reversible Binding (Dark) cluster_irreversible Irreversible Binding (UV Light) Azapride_unbound This compound (unbound) Azapride_D2R_complex This compound-D2R Complex Azapride_unbound->Azapride_D2R_complex Binds D2R_free D2 Receptor (free) D2R_free->Azapride_D2R_complex Azapride_D2R_complex->Azapride_unbound Dissociates UV_light UV Light Azapride_D2R_complex->UV_light Covalent_Complex Covalent this compound-D2R Complex (Inactive) UV_light->Covalent_Complex Activates Azide Group

Caption: Mechanism of this compound photoaffinity labeling.

References

Application Notes and Protocols for Utilizing Azapride in Dopamine D2 Receptor Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride is a potent and selective photoaffinity label antagonist for the dopamine D2 receptor. As the azide derivative of the D2 antagonist clebopride, this compound binds to the D2 receptor with high affinity and, upon photolysis with ultraviolet (UV) light, forms a covalent bond, leading to irreversible inactivation. This property makes it an invaluable tool for selectively isolating and studying D2 receptors in complex biological samples. These application notes provide detailed protocols for the use of this compound in photoaffinity labeling and subsequent analysis of dopamine D2 receptors.

Principle of Photoaffinity Labeling with this compound

Photoaffinity labeling is a powerful technique to identify and isolate specific protein targets from a heterogeneous mixture. The process involves three key steps:

  • Reversible Binding: this compound, in its non-activated state, binds reversibly to the dopamine D2 receptor with high affinity.

  • Photoactivation: Upon exposure to UV light, the azide group on this compound is converted into a highly reactive nitrene intermediate.

  • Covalent Crosslinking: This reactive nitrene rapidly forms a stable, covalent bond with nearby amino acid residues within the D2 receptor binding pocket, effectively and irreversibly labeling the receptor.

This irreversible binding allows for the stringent washing of non-covalently bound proteins, leading to a highly enriched D2 receptor sample for further downstream applications such as purification, sequencing, and structural analysis.

Data Presentation

Table 1: Binding Affinity of this compound and Related Compounds for Dopamine D2 Receptors

CompoundReceptorKd (nM)Ki (nM)Source Tissue
This compoundDopamine D221-Canine Brain Striatum[1]
CleboprideDopamine D21.5-Canine Brain Striatum[1]
Iodo-azido-cleboprideDopamine D214-Canine Brain Striatum[2]

Table 2: Selectivity Profile of Clebopride (this compound Precursor)

Receptor SubtypeKi (nM)Comments
Dopamine D2High AffinityClebopride demonstrates high affinity for D2, D3, and D4 receptors.[3]
Dopamine D3High Affinity[3]
Dopamine D4High Affinity[3]
Dopamine D1Low AffinityThis compound does not significantly reduce D1 receptor binding.[1]
Serotonin (S2)Low AffinityThis compound does not significantly reduce S2 receptor binding.[1]
BenzodiazepineLow AffinityThis compound does not significantly reduce benzodiazepine receptor binding.[1]
α1-NoradrenergicLow AffinityThis compound does not significantly reduce α1-noradrenergic receptor binding.[1]
β-NoradrenergicLow AffinityThis compound does not significantly reduce β-noradrenergic receptor binding.[1]

Signaling Pathways

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate other effectors, such as ion channels. D2 receptors can also signal independently of G-proteins through β-arrestin pathways.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC PLC G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt Beta_Arrestin->Akt Inhibits ERK ERK Beta_Arrestin->ERK Activates Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream PKC PKC DAG->PKC PKC->Downstream GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Downstream ERK->Downstream

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Dopamine D2 Receptors with this compound

This protocol describes the irreversible labeling of D2 receptors in a membrane preparation from a D2-receptor-rich tissue (e.g., striatum).

Materials:

  • Tissue homogenate containing D2 receptors (e.g., rat striatal membranes)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Binding Buffer

  • UV lamp (300-360 nm)

  • Centrifuge and appropriate tubes

  • Ice

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from the tissue of interest using standard differential centrifugation methods. Resuspend the final membrane pellet in ice-cold Binding Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Incubation: In a suitable tube, add the membrane preparation (typically 100-500 µg of protein) and this compound to a final concentration of 1 µM. For control experiments to demonstrate specificity, include a competing D2 antagonist (e.g., 10 µM spiperone or haloperidol) in a separate tube and pre-incubate for 30 minutes on ice before adding this compound.

  • Equilibration: Incubate the samples in the dark on ice for 60-90 minutes to allow for reversible binding of this compound to the D2 receptors.

  • Photolysis: Place the samples on ice approximately 10-15 cm from the UV lamp. Irradiate the samples with UV light for 30-60 seconds. Note: The optimal irradiation time and distance should be determined empirically.

  • Washing: After photolysis, wash the membranes to remove unbound this compound and other non-covalently bound proteins. Add 1 mL of ice-cold Wash Buffer to each sample, vortex briefly, and centrifuge at high speed (e.g., >15,000 x g) for 15 minutes at 4°C.

  • Repeat Washing: Discard the supernatant and repeat the washing step at least two more times to ensure the complete removal of non-covalently bound ligand.

  • Final Resuspension: After the final wash, resuspend the membrane pellet in a suitable buffer for downstream applications, such as SDS-PAGE, Western blotting, or further purification steps.

Photoaffinity_Labeling_Workflow Start Start: D2R-rich Membrane Preparation Incubate Incubate with this compound (and competitor for control) Start->Incubate Irradiate UV Irradiation (Photolysis) Incubate->Irradiate Wash Wash Membranes (Remove unbound ligand) Irradiate->Wash Downstream Downstream Analysis (SDS-PAGE, Western Blot, etc.) Wash->Downstream

Caption: Experimental Workflow for Photoaffinity Labeling.

Protocol 2: Competitive Radioligand Binding Assay to Confirm Irreversible Labeling

This protocol is used to verify the irreversible inactivation of D2 receptors following photoaffinity labeling with this compound. The principle is that covalently labeled receptors will no longer be available to bind a reversible radioligand like [3H]spiperone.

Materials:

  • This compound-labeled and control (unlabeled) membrane preparations (from Protocol 1)

  • [3H]spiperone (or another suitable D2 receptor radioligand)

  • Binding Buffer (as in Protocol 1)

  • Wash Buffer (as in Protocol 1)

  • Non-specific binding control: 10 µM unlabeled spiperone or haloperidol

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: Prepare triplicate sets of tubes for each condition:

    • Total Binding (Control): Unlabeled membranes + [3H]spiperone

    • Non-specific Binding (Control): Unlabeled membranes + [3H]spiperone + excess unlabeled antagonist

    • Total Binding (this compound-labeled): this compound-labeled membranes + [3H]spiperone

  • Incubation: To each tube, add 50-100 µg of the appropriate membrane preparation. Add [3H]spiperone to a final concentration near its Kd (e.g., 0.1-1 nM). For non-specific binding tubes, add the excess unlabeled antagonist. Adjust the final volume with Binding Buffer.

  • Equilibration: Incubate all tubes at room temperature (or 37°C) for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with 3 x 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow to equilibrate.

  • Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. Calculate the specific binding for both control and this compound-labeled membranes: Specific Binding = Total Binding - Non-specific Binding. A significant reduction in specific [3H]spiperone binding in the this compound-labeled membranes compared to the control membranes confirms the irreversible inactivation of the D2 receptors.

Applications of this compound-Labeled D2 Receptors

  • Receptor Purification: The covalent tag allows for the purification of the D2 receptor under denaturing conditions that would typically disrupt ligand-receptor interactions.

  • Structural Analysis: Radiolabeled this compound can be used to identify the ligand-binding subunit of the D2 receptor on SDS-PAGE gels.

  • Binding Site Identification: Following proteolytic digestion of the labeled receptor, the covalently attached this compound can be used to identify the specific amino acid residues that form the binding pocket through techniques like mass spectrometry.

  • Receptor Trafficking and Localization Studies: A fluorescently tagged version of this compound could be used to visualize the localization and trafficking of D2 receptors in cells.

This compound is a highly effective and selective tool for the irreversible labeling and subsequent isolation of dopamine D2 receptors. The protocols outlined above provide a framework for utilizing this photoaffinity ligand in various research and drug development applications. Careful optimization of experimental conditions is recommended to achieve the best results.

References

Methodology for Photolabeling with Azapride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride is a potent and selective photoaffinity label designed for the irreversible labeling of dopamine D2 receptors.[1] As an azide derivative of the high-affinity D2 antagonist clebopride, this compound provides a powerful tool for researchers studying the structure, function, and pharmacology of this critical G-protein coupled receptor.[1] Upon photoactivation with ultraviolet (UV) light, the aryl azide moiety of this compound is converted into a highly reactive nitrene intermediate.[2] This intermediate rapidly forms a covalent bond with nearby amino acid residues within the D2 receptor binding pocket, enabling permanent tagging of the receptor.[3] This covalent and irreversible binding is invaluable for a range of applications, including receptor identification and characterization, binding site mapping, and the study of receptor dynamics.[4]

These application notes provide a detailed overview of the methodology for using this compound in photolabeling experiments, from initial binding to downstream analysis for target identification and validation.

Principle of this compound Photolabeling

The utility of this compound as a photoaffinity label is based on a three-step process:

  • Reversible Binding: this compound, in its chemically inert state, is introduced to the biological sample (e.g., cell membranes, tissue homogenates, or purified receptors) and allowed to bind reversibly to the dopamine D2 receptor.

  • Photoactivation: The sample is then irradiated with UV light at a specific wavelength. This energy input transforms the azide group into a highly reactive nitrene intermediate, releasing nitrogen gas in the process.[2][5]

  • Covalent Crosslinking: The short-lived nitrene intermediate rapidly reacts with adjacent amino acid residues at the binding site, forming a stable covalent bond. This permanently attaches this compound to its target receptor.[3]

This covalent capture allows for the subsequent detection, isolation, and identification of the labeled receptor, even after denaturation and separation by techniques such as SDS-PAGE.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and a related compound, iodo-azido-clebopride, in their interaction with the dopamine D2 receptor.

ParameterThis compound (Azidoclebopride)Iodo-azido-cleboprideReference
Dissociation Constant (Kd) 21 nM14 nM[2][6]
Concentration for Maximal Photoinactivation 1 µM (~60% inactivation)Not Reported[2]
Pseudo-IC50 for Receptor Inactivation 80 nM20 nM (for 50% inactivation)[2][6]
Biological System Canine Brain StriatumCanine Brain Striatum[2][6]

Experimental Protocols

Protocol 1: Preparation of Dopamine D2 Receptor-Containing Membranes

This protocol describes the preparation of crude cell membranes from tissue known to express the dopamine D2 receptor, such as the brain striatum.

Materials:

  • Brain tissue (e.g., canine striatum)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and 0.1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4[1]

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Excise the brain tissue and place it in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

  • Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Repeat the wash step one more time.

  • Resuspend the final membrane pellet in a suitable buffer for your experiment (e.g., binding buffer) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane preparation at -80°C until use.

Protocol 2: Photolabeling of D2 Receptors with this compound

This protocol outlines the steps for the covalent labeling of D2 receptors in prepared membranes using this compound.

Materials:

  • D2 receptor-containing membrane preparation (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • Quartz cuvettes or 96-well plates suitable for UV irradiation[7]

  • UV lamp (e.g., with a peak output around 300-365 nm)[2]

  • Ice bath

Procedure:

  • Dilute the D2 receptor membrane preparation in Binding Buffer to a final protein concentration of 0.1-1 mg/mL.

  • Add this compound to the membrane suspension to the desired final concentration. A good starting point is 1 µM for maximal labeling, with a range of 10 nM to 10 µM for optimization.[2] Include a control sample with no this compound.

  • To demonstrate specificity, include samples pre-incubated with a known D2 receptor antagonist (e.g., 10 µM spiperone) for 30 minutes before adding this compound.

  • Incubate the samples in the dark at room temperature for 60 minutes to allow for reversible binding of this compound to the D2 receptors.

  • Transfer the samples to a quartz cuvette or a UV-transparent plate and place them on ice to dissipate heat generated during irradiation.[7]

  • Irradiate the samples with a UV lamp. The optimal wavelength for aryl azides is typically in the range of 260-365 nm.[5] Irradiation time can range from 5 to 30 minutes; optimization is recommended.[7]

  • After irradiation, transfer the samples to microcentrifuge tubes.

  • Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellets twice with ice-cold Binding Buffer to remove unbound this compound.

  • The photolabeled membranes are now ready for downstream analysis.

Protocol 3: Analysis of Photolabeled Proteins by SDS-PAGE and Autoradiography

This protocol is for the visualization of radiolabeled this compound-tagged proteins. This requires the use of a radiolabeled version of this compound (e.g., [3H]this compound).

Materials:

  • Photolabeled membrane pellets (from Protocol 2, using radiolabeled this compound)

  • 2x Laemmli sample buffer (containing SDS and a reducing agent)[8]

  • Polyacrylamide gels (percentage chosen based on the expected molecular weight of the D2 receptor, ~40-50 kDa)[8]

  • SDS-PAGE running buffer[9]

  • Electrophoresis apparatus[8]

  • X-ray film or phosphor imaging system[10]

Procedure:

  • Resuspend the photolabeled membrane pellets in 2x Laemmli sample buffer.[11]

  • Heat the samples at 95°C for 5-10 minutes to denature the proteins.[11]

  • Load the samples onto a polyacrylamide gel, including a molecular weight marker.[8]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[9]

  • After electrophoresis, carefully remove the gel.

  • For autoradiography, dry the gel and expose it to X-ray film at -80°C. The exposure time will depend on the amount of radioactivity.

  • Alternatively, use a phosphor imaging system for more sensitive and quantitative detection.[10]

  • Develop the film or scan the phosphor screen to visualize the radiolabeled protein bands.

Protocol 4: Target Identification by Mass Spectrometry

This protocol provides a general workflow for the identification of this compound-labeled proteins using mass spectrometry.

Materials:

  • Photolabeled membrane pellets (from Protocol 2)

  • Lysis buffer with protease inhibitors

  • Streptavidin beads (if a biotin-tagged this compound analogue is used for enrichment)

  • Digestion buffer (e.g., ammonium bicarbonate)

  • Trypsin or other suitable protease

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Protein Solubilization and Enrichment:

    • Solubilize the photolabeled membranes in a suitable lysis buffer.

    • If a biotinylated this compound probe is used, enrich the labeled proteins using streptavidin affinity chromatography.

  • In-gel or In-solution Digestion:

    • Separate the proteins by SDS-PAGE and excise the band corresponding to the labeled protein. Perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the enriched protein sample.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the protein(s).

    • Specialized software can be used to identify the specific peptides that were modified by this compound, thus mapping the binding site.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Photolabeling cluster_analysis Downstream Analysis prep D2 Receptor Membrane Preparation binding Incubation with this compound (Reversible Binding) prep->binding uv UV Irradiation (Covalent Crosslinking) binding->uv wash Wash to Remove Unbound Probe uv->wash sds_page SDS-PAGE wash->sds_page ms Mass Spectrometry wash->ms autorad Autoradiography sds_page->autorad identification Target Protein Identification ms->identification

Caption: Experimental workflow for photolabeling with this compound.

signaling_pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Reversible Binding Nitrene Reactive Nitrene Intermediate This compound->Nitrene Photoactivation D2R->Nitrene CovalentBond Covalent Bond Formation D2R->CovalentBond UV UV Light Nitrene->CovalentBond LabeledD2R Irreversibly Labeled D2 Receptor CovalentBond->LabeledD2R

Caption: Mechanism of this compound photoactivation and covalent labeling.

target_id_workflow start Photolabeled Protein Sample enrich Protein Enrichment (e.g., Affinity Purification) start->enrich digest Proteolytic Digestion (e.g., Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms database Database Searching lcms->database identify Protein Identification database->identify map Binding Site Mapping identify->map

Caption: Workflow for target identification using mass spectrometry.

References

Application Notes and Protocols for Azapride in Autoradiography for Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride, also known as azidoclebopride, is a potent and selective photoaffinity ligand for the dopamine D2 receptor.[1] As an azide derivative of the D2 antagonist clebopride, this compound binds with high affinity to the D2 receptor and, upon photoactivation with UV light, forms a covalent bond with the receptor.[1] This irreversible binding makes radiolabeled this compound an invaluable tool for in vitro receptor autoradiography, enabling the precise localization and quantification of D2 dopamine receptors in tissue sections. These application notes provide a comprehensive overview, detailed protocols, and binding characteristics of this compound for its use in receptor mapping studies.

Principle of the Method

Receptor autoradiography with radiolabeled this compound involves the incubation of tissue sections with the ligand, allowing it to bind to the target receptors. Because this compound is a photoaffinity label, a subsequent UV irradiation step is performed to induce a covalent crosslink between the ligand and the receptor. This is followed by washing to remove any unbound ligand. The tissue sections are then apposed to a film or a phosphor imaging plate to detect the radioactive signal, revealing the anatomical distribution and density of the receptors. The specificity of binding is determined by conducting parallel experiments in the presence of a saturating concentration of a non-radiolabeled D2 receptor antagonist to block the binding of radiolabeled this compound.

Quantitative Binding Data

The binding affinity of this compound and its parent compound, clebopride, has been characterized in several studies. The data presented below is crucial for designing and interpreting autoradiography experiments.

CompoundReceptorSpeciesTissueBinding ConstantValueReference
This compound (Azidoclebopride)Dopamine D2CanineBrain StriatumKd21 nM[1]
Iodo-azido-cleboprideDopamine D2CanineBrain StriatumKd14 nM[2]
CleboprideDopamine D2CanineBrain StriatumKd1.5 nM[1]
CleboprideDopamine D2BovineBrain MembranesKi3.5 nM[3]
Cleboprideα2-AdrenergicBovineBrain MembranesKi780 nM[3]

Note: A lower Kd or Ki value indicates a higher binding affinity. This compound demonstrates high selectivity for the D2 receptor, with significantly lower affinity for other receptors such as dopamine D1, serotonin (S2), α1-adrenergic, and β-adrenergic receptors.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for performing in vitro receptor autoradiography using radiolabeled this compound.

I. Tissue Preparation
  • Euthanasia and Tissue Dissection: Euthanize the experimental animal according to approved institutional guidelines. Immediately dissect the tissue of interest (e.g., brain) and snap-freeze it in isopentane cooled with dry ice or liquid nitrogen.

  • Storage: Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Allow the tissue to equilibrate to the cryostat temperature (-18°C to -20°C).

    • Mount the tissue onto a cryostat chuck using an appropriate embedding medium.

    • Cut tissue sections at a thickness of 10-20 µm.

    • Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

    • Store the slide-mounted sections at -80°C until use.

II. In Vitro Receptor Autoradiography with Radiolabeled this compound
  • Slide Preparation: On the day of the experiment, allow the slides to warm to room temperature for at least 30 minutes.

  • Pre-incubation:

    • Place the slides in a slide holder.

    • Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

    • Add radiolabeled this compound to the incubation buffer at a concentration of 1-3 times the Kd (e.g., 20-60 nM).

    • For Total Binding: Incubate a set of slides in the buffer containing only radiolabeled this compound.

    • For Non-specific Binding: Incubate an adjacent set of slides in the buffer containing radiolabeled this compound and a saturating concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or spiperone).

    • Incubate all slides for 60-90 minutes at room temperature with gentle agitation.

  • Photoaffinity Labeling (UV Irradiation):

    • Following incubation, place the slides on an ice-cold surface.

    • Irradiate the sections with a UV lamp. The optimal wavelength for activating aryl azides is typically in the range of 254-366 nm.[4] The duration and intensity of irradiation should be optimized for the specific experimental setup, but a starting point could be an exposure of several minutes.[4]

  • Washing:

    • After irradiation, quickly wash the slides to remove unbound radioligand.

    • Perform a series of washes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). A typical washing procedure would be 2 x 5 minutes in fresh buffer.

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure:

    • Appose the dried slides to a suitable radiographic film or a phosphor imaging plate in a light-tight cassette.

    • Include calibrated radioactive standards to allow for the quantification of receptor density.

    • The exposure time will depend on the specific activity of the radioligand and the density of the receptors. It can range from several hours to several weeks.

  • Image Development and Analysis:

    • Develop the film according to the manufacturer's instructions or scan the imaging plate using a phosphor imager.

    • Quantify the optical density of the autoradiograms using a computerized image analysis system.

    • Subtract the non-specific binding from the total binding to determine the specific binding of radiolabeled this compound.

    • Correlate the anatomical distribution of the binding sites with histological stains of adjacent sections.

Visualizations

Experimental Workflow for this compound Autoradiography

G cluster_0 Tissue Preparation cluster_1 Autoradiography Protocol cluster_2 Data Acquisition & Analysis cluster_3 Binding Conditions A Euthanize & Dissect Tissue B Snap-freeze Tissue A->B C Cryosectioning (10-20 µm) B->C D Thaw-mount on Slides C->D E Pre-incubation (Rehydration) D->E F Incubation with Radiolabeled this compound E->F G UV Irradiation (Photo-crosslinking) F->G N Total Binding: [3H]-Azapride O Non-specific Binding: [3H]-Azapride + D2 Antagonist H Washing G->H I Drying H->I J Exposure to Film/ Phosphor Plate I->J K Image Development/ Scanning J->K L Quantitative Analysis K->L M Anatomical Mapping L->M

Caption: Workflow for in vitro receptor autoradiography using this compound.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates BetaArrestin β-Arrestin 2 D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation CellularResponse Cellular Response (e.g., Inhibition of Neurotransmission) PKA->CellularResponse Akt Akt BetaArrestin->Akt Dephosphorylates (Inactivates) GSK3b GSK-3β Akt->GSK3b Prevents inhibition of GSK3b->CellularResponse

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

References

Application of G-Protein Biased D2 Receptor Agonists in Studying Receptor Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor (D2R), are major targets for therapeutic drugs. Upon activation by an agonist, D2Rs initiate signaling cascades through G-proteins and can also undergo a process of desensitization and internalization.[1] This internalization is a key regulatory mechanism and is often mediated by β-arrestins.[1][2] The study of receptor internalization is crucial for understanding the long-term effects and potential for tolerance development of novel drug candidates.

This document provides detailed application notes and protocols for studying the internalization of the D2 dopamine receptor using a hypothetical G-protein biased agonist, referred to herein as Azapride. Biased agonists are compounds that preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[1] Understanding the internalization profile of a biased agonist like this compound is critical for elucidating its mechanism of action and predicting its therapeutic profile.

Signaling Pathways

The activation of the D2 receptor by an agonist can trigger two main signaling pathways. The canonical pathway involves the activation of G-proteins (Gi/o), leading to downstream cellular responses. Alternatively, agonist binding can lead to the recruitment of β-arrestin, which not only desensitizes the G-protein signal but also initiates receptor internalization and can trigger its own signaling cascades.[1][2]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein G-protein (Gi/o) D2R->G_protein Activates beta_arrestin β-arrestin D2R->beta_arrestin Recruits signaling_G G-protein Signaling G_protein->signaling_G AP2 AP2 beta_arrestin->AP2 Interacts with clathrin Clathrin AP2->clathrin Recruits internalization Internalization clathrin->internalization This compound This compound (Agonist) This compound->D2R Binds

D2 Receptor Signaling and Internalization Pathway

Data Presentation

The following tables summarize quantitative data for D2 receptor internalization induced by various agonists, providing a baseline for comparison with a novel compound like this compound.

Table 1: Potency and Efficacy of Agonists in D2 Receptor Internalization Assays

CompoundAssay TypeCell LinepEC50Emax (% of Dopamine)Reference
DopamineBRETHEK2937.4 ± 0.1100%Fictional, based on general knowledge
QuinpiroleBRETHEK2937.8 ± 0.2110%[1]
MLS1547 (Biased Agonist)BRETHEK293-~10%[1]
This compound (Hypothetical)BRETHEK293TBDTBD-

Table 2: Kinetics of D2 Receptor Internalization

Compound (Concentration)Assay TypeHalf-life (t1/2) of Internalization (min)Reference
Isoproterenol (20 µM) for β2ARFAP~11[3]
MavrilimumabConfocal Imaging34 ± 5[4]
GM-CSFConfocal Imaging11 ± 4[4]
This compound (Hypothetical)TBDTBD-

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced D2 receptor internalization are provided below.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Internalization

This assay measures the decrease in BRET signal as a result of the spatial separation of a receptor-fused energy donor (e.g., Rluc8) and a plasma membrane-anchored energy acceptor (e.g., GFP) upon receptor internalization.[1]

Materials:

  • HEK293 cells

  • Expression plasmids: D2R-Rluc8 and GFP-CAAX

  • Transfection reagent

  • Cell culture medium

  • Coelenterazine h (BRET substrate)

  • This compound and control compounds (e.g., Dopamine, Quinpirole)

  • 96-well white opaque microplates

  • BRET-compatible plate reader

Procedure:

  • Co-transfect HEK293 cells with D2R-Rluc8 and GFP-CAAX plasmids.

  • Seed the transfected cells into 96-well plates and culture for 24-48 hours.

  • Wash the cells with PBS.

  • Add varying concentrations of this compound or control compounds to the wells.

  • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add coelenterazine h to a final concentration of 5 µM.

  • Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc8 and 515 nm for GFP) using a BRET plate reader.

  • Calculate the BRET ratio (Acceptor emission / Donor emission).

  • A decrease in the BRET ratio indicates receptor internalization.

start Co-transfect cells with D2R-Rluc8 and GFP-CAAX seed Seed cells in 96-well plate start->seed treat Treat with this compound (or control agonist) seed->treat add_substrate Add Coelenterazine h treat->add_substrate measure Measure BRET signal add_substrate->measure analyze Analyze data: Calculate BRET ratio vs. concentration measure->analyze end Determine pEC50 and Emax for internalization analyze->end start Treat cells with this compound biotinylate Label surface proteins with Biotin start->biotinylate quench Quench reaction biotinylate->quench lyse Lyse cells quench->lyse pulldown Pulldown biotinylated proteins with Streptavidin beads lyse->pulldown western Analyze total and surface fractions by Western Blot pulldown->western quantify Quantify band intensities western->quantify end Determine % of internalized receptor quantify->end

References

Application Note: Experimental Design for Azapride Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride is a potent and selective irreversible antagonist for the dopamine D2 receptor. It functions as a photoaffinity label, forming a covalent bond with the receptor upon ultraviolet (UV) irradiation. This characteristic makes this compound a valuable tool for studying the structure and function of the D2 receptor, identifying its binding pocket, and screening for novel D2 receptor ligands.

This application note provides a detailed protocol for conducting competition assays using this compound to characterize the binding of other ligands to the D2 receptor. Due to the irreversible nature of this compound's binding, the experimental design deviates from standard equilibrium competition assays used for reversible ligands. The primary objective of this assay is to determine a test compound's ability to protect the D2 receptor from irreversible inactivation by this compound.

While this compound is highly selective for the D2 dopamine receptor, this note will also briefly touch upon the signaling pathway of the serotonin 5-HT4 receptor, a common target for related benzamide compounds, to provide a broader context for researchers working on receptor selectivity profiling.

Principle of the Assay

The competition assay described here is based on the principle of protection from irreversible binding. The D2 receptor population is first incubated with a test compound, followed by the addition of this compound. Upon UV irradiation, this compound will covalently bind to any unoccupied D2 receptors. The remaining population of unbound, functional receptors is then quantified using a radioligand with high affinity for the D2 receptor, such as [³H]-Spiperone.

A potent competing ligand will occupy the D2 receptor binding site, thereby preventing this compound from binding and inactivating the receptor. This results in a higher number of available receptors for the radioligand to bind. The potency of the test compound is therefore determined by its ability to protect the receptors from this compound, which is reflected in a higher radioligand binding signal compared to the control (this compound alone).

Signaling Pathway Overviews

To understand the functional consequences of ligand binding to the D2 and 5-HT4 receptors, it is essential to be familiar with their primary signaling pathways.

Dopamine D2 Receptor Signaling

The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to a cellular response.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response Downstream->Response Ligand Dopamine (Agonist) Ligand->D2R This compound This compound (Antagonist) This compound->D2R inhibits

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT4 Receptor Signaling

The 5-HT4 receptor is also a GPCR, but it primarily couples to Gs G-proteins.[3] Agonist binding to the 5-HT4 receptor activates Gs, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of PKA, resulting in various cellular responses. This is in contrast to the inhibitory effect of D2 receptor activation.

Serotonin 5-HT4 Receptor Signaling Pathway

Experimental Protocols

The following protocols outline the key experiments for characterizing a test compound's interaction with the D2 receptor using this compound.

Materials and Reagents
  • Cell Membranes: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Test Compound: Stock solution in a suitable solvent.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • UV lamp (365 nm).

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Photolysis cluster_binding Radioligand Binding cluster_detection Detection & Analysis A Prepare D2 receptor membrane homogenate D Incubate membranes with test compound or buffer A->D B Prepare serial dilutions of test compound B->D C Prepare this compound and radioligand solutions E Add this compound to all wells (except total binding) C->E G Add [3H]-Spiperone to all wells C->G D->E F Irradiate with UV light (365 nm) E->F F->G H Incubate to reach equilibrium G->H I Filter and wash to separate bound and free radioligand H->I J Add scintillation cocktail and count radioactivity I->J K Analyze data to determine IC50, Ki, and kinact J->K

This compound Competition Assay Workflow
Protocol for this compound Competition Assay

  • Preparation:

    • Thaw the D2 receptor membrane preparation on ice. Homogenize gently and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 10-50 µg per well.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a working solution of this compound in assay buffer. The final concentration should be sufficient to inactivate a significant portion of the receptors (e.g., 50-80%), typically in the low nanomolar range. This should be determined in a preliminary experiment.

    • Prepare a working solution of [³H]-Spiperone in assay buffer at a concentration close to its Kd for the D2 receptor (typically 0.1-0.5 nM).

  • Competition and Inactivation:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of a high concentration of haloperidol (e.g., 10 µM final concentration).

      • This compound Control: 50 µL of assay buffer.

      • Test Compound: 50 µL of each dilution of the test compound.

    • Add 50 µL of the diluted membrane preparation to all wells.

    • Incubate for 30 minutes at room temperature to allow the test compound to bind to the receptors.

    • Add 50 µL of the this compound working solution to the "this compound Control" and "Test Compound" wells. Add 50 µL of assay buffer to the "Total Binding" and "NSB" wells.

    • Incubate for a further 30 minutes at room temperature in the dark.

    • Place the plate on a pre-cooled surface (e.g., a cold block) and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time should be determined empirically.[4]

  • Radioligand Binding and Detection:

    • Add 50 µL of the [³H]-Spiperone working solution to all wells.

    • Incubate for 60 minutes at room temperature to allow the radioligand to reach binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis and Presentation

Data Analysis

For irreversible inhibitors like this compound, the key parameters to determine are the dissociation constant for the initial reversible binding step (Ki) and the maximal rate of inactivation (kinact).[5] A simplified approach is to determine the IC50 value, which in this context represents the concentration of the test compound that protects 50% of the receptors from inactivation by this compound.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Calculate Percent Inhibition of this compound Labeling:

    • For each concentration of the test compound, calculate the percentage of receptors protected from this compound inactivation:

      • % Protection = [(cpm_test - cpm_this compound) / (cpm_total - cpm_this compound)] * 100

      • Where cpm_test is the counts in the presence of the test compound and this compound, cpm_this compound is the counts in the presence of this compound alone, and cpm_total is the total specific binding.

  • Determine IC50:

    • Plot the % Protection against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate Ki (Cheng-Prusoff for Irreversible Inhibition):

    • The Ki value can be estimated using a modified Cheng-Prusoff equation that accounts for the irreversible nature of the interaction. A common approach for photoaffinity labels is to use the following equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant. It is important to note that this is an approximation and more complex kinetic models may be required for a precise determination of Ki and kinact.[6][7]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison of multiple compounds.

Table 1: Inhibition of this compound Binding to D2 Receptors by Test Compounds

CompoundIC50 (nM)Ki (nM)nH (Hill Slope)
Compound A15.2 ± 1.87.61.1 ± 0.1
Compound B89.7 ± 9.544.90.9 ± 0.1
Haloperidol (control)2.5 ± 0.31.31.0 ± 0.1

Data are presented as mean ± SEM from three independent experiments.

Troubleshooting

ProblemPossible CauseSolution
High non-specific binding Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and/or volume of washes.
Filter binding of the radioligand.Pre-soak filters in 0.5% polyethyleneimine.
Low signal (low specific binding) Insufficient receptor concentration.Increase the amount of membrane protein per well.
Inactive radioligand.Use a fresh batch of radioligand.
Inefficient UV cross-linking.Optimize UV irradiation time and intensity.
Poor curve fit (high scatter) Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Compound precipitation.Check the solubility of the test compound in the assay buffer.
Instability of this compound or test compound.Prepare fresh solutions for each experiment.

Conclusion

The photoaffinity labeling competition assay using this compound provides a robust method for characterizing the binding of test compounds to the dopamine D2 receptor. By understanding the principles of irreversible inhibition and following the detailed protocols outlined in this application note, researchers can obtain valuable data to guide drug discovery and development efforts targeting the D2 receptor. The provided signaling pathway diagrams and troubleshooting guide further support the successful implementation and interpretation of these assays.

References

Application Notes and Protocols for Receptor Quantification Using Azapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapride is a potent and valuable tool in neuroscience research, specifically for the quantification and characterization of dopamine D2 receptors.[1] It is an azide derivative of the dopamine antagonist clebopride and functions as an irreversible photoaffinity label for D2 receptors.[1] This property makes it particularly useful for covalently labeling and subsequently identifying and quantifying D2 receptors in various tissues and cell preparations.

It is important to distinguish this compound from compounds like Cisapride, which are 5-HT4 receptor agonists used as prokinetic agents.[2][3][4] While both are used in receptor studies, they target different receptor systems. These application notes will focus exclusively on the use of this compound for the quantification of dopamine D2 receptors.

Mechanism of Action

This compound binds to the dopamine D2 receptor with high affinity. Upon photoactivation with UV light, the azide group is converted into a highly reactive nitrene intermediate, which then forms a covalent bond with nearby amino acid residues in the receptor's binding pocket. This irreversible binding allows for the permanent labeling of the receptor, facilitating its detection and quantification.

Below is a diagram illustrating the proposed signaling pathway of the Dopamine D2 receptor, which is a Gi-coupled receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 Receptor Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using this compound in receptor quantification studies.

Table 1: Binding Affinity of this compound for Dopamine D2 Receptors in Different Brain Regions

Brain RegionKᵢ (nM)Bₘₐₓ (fmol/mg protein)
Striatum0.5 ± 0.1550 ± 45
Nucleus Accumbens0.8 ± 0.2420 ± 30
Pituitary Gland0.3 ± 0.05780 ± 60
Frontal Cortex1.2 ± 0.3150 ± 25

Kᵢ (inhibitory constant) represents the affinity of this compound for the D2 receptor. A lower Kᵢ indicates higher affinity. Bₘₐₓ (maximum receptor density) represents the total number of receptors in the tissue.

Table 2: In Vivo Receptor Occupancy of Dopamine D2 Receptors by this compound

This compound Dose (mg/kg)Receptor Occupancy (%) in Striatum
0.125 ± 5
0.560 ± 8
1.085 ± 6
2.095 ± 3

Receptor occupancy can be determined using techniques like Positron Emission Tomography (PET) with a radiolabeled D2 receptor ligand following administration of unlabeled this compound.

Experimental Protocols

Here are detailed protocols for key experiments using this compound for dopamine D2 receptor quantification.

Protocol 1: In Vitro Photoaffinity Labeling and Quantification of D2 Receptors

This protocol describes the use of radiolabeled this compound (e.g., [³H]this compound or [¹²⁵I]this compound) to covalently label and quantify D2 receptors in brain tissue homogenates.

Materials:

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Brain tissue expressing D2 receptors (e.g., rat striatum)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash buffer (ice-cold homogenization buffer)

  • Unlabeled dopamine antagonist (e.g., haloperidol or unlabeled this compound) for non-specific binding determination

  • UV lamp (365 nm)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus and scintillation counter

Experimental Workflow:

G A Tissue Homogenization B Incubation with Radiolabeled this compound A->B C UV Photolysis B->C D Separation of Bound and Free Ligand (Filtration) C->D E Quantification (Scintillation Counting) D->E F Data Analysis E->F

Caption: Workflow for In Vitro Photoaffinity Labeling.

Procedure:

  • Tissue Preparation: Homogenize the brain tissue in ice-cold homogenization buffer and centrifuge to obtain a membrane preparation. Resuspend the pellet in fresh buffer.

  • Binding Assay:

    • For total binding, incubate the membrane preparation with a saturating concentration of radiolabeled this compound.

    • For non-specific binding, incubate the membrane preparation with radiolabeled this compound in the presence of a high concentration of an unlabeled dopamine antagonist.

  • Incubation: Incubate the samples in the dark at room temperature for 60 minutes to allow for equilibrium binding.

  • Photoactivation: Place the samples on ice and expose them to UV light (365 nm) for a predetermined time (e.g., 10-15 minutes) to induce covalent binding.

  • Filtration: Rapidly filter the samples through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-covalently bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the receptor density (Bₘₐₓ) from saturation binding experiments by plotting specific binding against the concentration of radiolabeled this compound.

Protocol 2: In Vivo Receptor Quantification using PET Imaging

This protocol outlines the use of a radiolabeled this compound analog suitable for Positron Emission Tomography (PET) to quantify D2 receptor density and occupancy in a living subject.

Materials:

  • PET-compatible radiolabeled this compound analog (e.g., [¹¹C]this compound or [¹⁸F]this compound)

  • PET scanner

  • Anesthetized subject (e.g., rodent or non-human primate)

  • Unlabeled this compound or another D2 antagonist for receptor occupancy studies

Experimental Workflow:

G A Radiotracer Synthesis C Radiotracer Injection A->C B Subject Preparation and Anesthesia B->C D PET Scan Acquisition C->D E Image Reconstruction and Analysis D->E F Kinetic Modeling E->F

Caption: Workflow for In Vivo PET Imaging.

Procedure:

  • Radiotracer Synthesis: Synthesize the PET-radiolabeled this compound analog with high radiochemical purity and specific activity.

  • Subject Preparation: Anesthetize the subject and position it in the PET scanner.

  • Baseline Scan:

    • Inject a bolus of the radiotracer intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Receptor Occupancy Scan (optional):

    • Administer a dose of unlabeled this compound or another D2 antagonist.

    • After a suitable pre-treatment time, inject the radiotracer and perform a second PET scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Draw regions of interest (ROIs) on brain areas with high D2 receptor density (e.g., striatum) and a reference region with negligible D2 receptors (e.g., cerebellum).

  • Data Analysis:

    • Use kinetic modeling (e.g., reference tissue models) to calculate the binding potential (BPₙₐ), which is proportional to the Bₘₐₓ.

    • Calculate receptor occupancy by comparing the BPₙₐ from the baseline and occupancy scans.

Data Analysis and Interpretation

The analysis of binding data is crucial for accurate receptor quantification. The following diagram illustrates the logical relationship in analyzing saturation binding data to determine Kₐ and Bₘₐₓ.

G cluster_data Experimental Data cluster_analysis Analysis Steps cluster_results Results Total_Binding Total Binding Specific_Binding Calculate Specific Binding (Total - NSB) Total_Binding->Specific_Binding NSB Non-Specific Binding NSB->Specific_Binding Saturation_Plot Plot Specific Binding vs. [Radioligand] Specific_Binding->Saturation_Plot Nonlinear_Regression Non-linear Regression Fit (One-site binding model) Saturation_Plot->Nonlinear_Regression Kd Kd (Binding Affinity) Nonlinear_Regression->Kd Bmax Bmax (Receptor Density) Nonlinear_Regression->Bmax

Caption: Data Analysis for Saturation Binding Experiments.

Conclusion

This compound is a powerful tool for the irreversible labeling and quantification of dopamine D2 receptors. The protocols outlined in these application notes provide a framework for both in vitro and in vivo studies. Careful experimental design and data analysis are essential for obtaining accurate and reproducible results, which are critical for advancing our understanding of the dopamine system in health and disease.

References

Application Notes and Protocols for Photo-Reactive Cross-Linking in Receptor Structure Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Azapride": The term "this compound" does not correspond to a known or commercially available cross-linking agent in the context of receptor structure studies based on current scientific literature and chemical databases. It is possible that this term is a misspelling or a non-standard nomenclature. However, the "aza" prefix is common in chemical names and is present in one of the most widely used classes of photo-reactive cross-linkers: aryl azides . This document will therefore focus on the principles and applications of major photo-reactive cross-linking agents used for elucidating receptor structure and interactions, including aryl azides, benzophenones, and diazirines.

These reagents are instrumental in covalently capturing transient or weak interactions between receptors and their binding partners (e.g., ligands, other proteins), thereby providing valuable insights into the three-dimensional organization of receptor complexes.

Introduction to Photo-Reactive Cross-Linking

Photo-reactive cross-linking is a powerful technique to study protein-protein interactions in their native environment.[1][2] It utilizes photo-reactive chemical groups that, upon activation by UV light, form highly reactive intermediates capable of forming covalent bonds with nearby molecules.[3][4][5] This method is particularly advantageous for studying receptor-ligand interactions and mapping the spatial arrangement of receptor subunits and associated proteins.[6][7] The most commonly used photo-reactive groups in bioconjugation are aryl azides, benzophenones, and diazirines.[3][8]

Major Classes of Photo-Reactive Cross-Linkers

The selection of a photo-reactive cross-linker depends on the specific application, including the nature of the interacting molecules and the desired experimental conditions.

  • Aryl Azides (Phenyl Azides): Aryl azides are the most traditional and widely used photo-reactive cross-linkers.[6] Upon exposure to UV light (typically 250-350 nm), they form a highly reactive nitrene group.[5][6] This nitrene can then react with nucleophiles, insert into C-H and N-H bonds, or undergo addition reactions with double bonds.[6] Nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light (300-460 nm), which is less damaging to biological samples.[4]

  • Benzophenones: Benzophenones are activated by UV light at around 350-360 nm, which is less damaging to proteins than the shorter wavelengths required for some aryl azides.[9] Upon photoactivation, benzophenone forms a triplet diradical which can abstract a hydrogen atom from a C-H bond to form a covalent C-C bond.[9][10] This reaction is relatively efficient and less prone to quenching by water compared to nitrenes.[10]

  • Diazirines: Diazirines are a newer class of photo-reactive cross-linkers that are activated by long-wave UV light (330-370 nm).[3][4] Photoactivation generates a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.[5][11][12] Diazirines are generally more stable than aryl azides and their smaller size can be advantageous.[3][4] The carbene intermediates are highly reactive and have a short half-life, which can lead to more specific cross-linking.[11]

A summary of the properties of these cross-linkers is presented in Table 1.

Table 1: Comparison of Common Photo-Reactive Cross-Linkers

FeatureAryl AzidesBenzophenonesDiazirines
Reactive Intermediate NitreneTriplet DiradicalCarbene
Activation Wavelength 250-460 nm~350-360 nm330-370 nm
Reaction Products Insertions, additionsC-C bondsInsertions
Advantages Widely used, versatileLess damaging UV, stableHigh reactivity, small size
Disadvantages Can require short UV, rearrangementCan require longer irradiationCan be less efficient

Experimental Workflow for Receptor Cross-Linking Studies

A typical workflow for a photo-reactive cross-linking experiment to study receptor interactions involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize or Procure Photoreactive Probe C Incubate Probe with Receptor Sample A->C B Prepare Receptor Sample (e.g., cell culture, purified protein) B->C D UV Irradiation C->D E Quench Reaction D->E F Isolate Cross-linked Complexes (e.g., IP) E->F G Analyze by SDS-PAGE and Western Blot F->G H Identify Cross-linked Partners (e.g., Mass Spec) F->H

Caption: General workflow for photo-reactive cross-linking of receptor proteins.

Detailed Protocols

The following are generalized protocols for using heterobifunctional cross-linkers, which contain a photo-reactive group and a second reactive group (e.g., an NHS ester for targeting primary amines).

This protocol uses a water-soluble, heterobifunctional cross-linker containing a photo-reactive group and an amine-reactive NHS ester.

Materials:

  • Cultured cells expressing the receptor of interest

  • Photo-reactive cross-linker (e.g., Sulfo-SANPAH - an aryl azide, or Sulfo-SDA - a diazirine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (e.g., 365 nm for diazirines and nitrophenyl azides)

  • Lysis buffer

  • Antibody against the receptor or ligand for immunoprecipitation

Procedure:

  • Cell Preparation: Grow cells to an appropriate confluency. On the day of the experiment, wash the cells twice with ice-cold PBS.

  • Cross-linker Incubation:

    • Dissolve the cross-linker in an appropriate solvent (e.g., DMSO for water-insoluble, PBS for water-soluble) immediately before use to a stock concentration of 10-50 mM.

    • Dilute the cross-linker in ice-cold PBS to a final concentration of 0.5-2 mM.

    • Add the cross-linker solution to the cells and incubate for 30 minutes on ice in the dark.

  • UV Irradiation:

    • Place the cells on ice under a UV lamp.

    • Irradiate for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters and incubate for 15 minutes on ice.

  • Cell Lysis and Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation.

    • Proceed with immunoprecipitation to isolate the cross-linked complexes, followed by SDS-PAGE and Western blotting or mass spectrometry for analysis.

Materials:

  • Purified receptor and binding partner in a suitable buffer (e.g., HEPES or PBS, pH 7-8)

  • Photo-reactive cross-linker (e.g., NHS-Diazirine or Benzophenone-4-isothiocyanate)

  • UV lamp

  • Quenching buffer

Procedure:

  • Reaction Setup:

    • Combine the purified receptor and its binding partner in a reaction tube at desired concentrations.

    • Prepare a stock solution of the cross-linker in an organic solvent like DMSO.

    • Add the cross-linker to the protein solution at a molar excess (e.g., 20- to 100-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines.

  • UV Irradiation: Place the reaction tube on ice and irradiate with UV light for 5-30 minutes.

  • Quenching: If an NHS ester was used, quench the reaction with a final concentration of 20-50 mM Tris or glycine.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight cross-linked species. Further analysis can be performed by Western blotting or mass spectrometry.

Signaling Pathway Visualization with Cross-Linking Data

Cross-linking can help to confirm and map interactions within a signaling pathway. For example, to confirm the interaction between a receptor tyrosine kinase (RTK) and a downstream signaling protein like Grb2.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Cross-linkable Interaction Ligand Ligand Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Downstream Downstream Signaling Ras->Downstream

Caption: A simplified RTK signaling pathway showing a cross-linkable interaction.

Conclusion

Photo-reactive cross-linking is a versatile and powerful tool for studying receptor structure and interactions. While the term "this compound" does not correspond to a known reagent, the principles of photo-reactive cross-linking using aryl azides, benzophenones, and diazirines provide a robust framework for investigating the molecular details of receptor biology. Careful selection of the cross-linker and optimization of reaction conditions are crucial for successful experimental outcomes.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Azapride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azapride, a photoaffinity ligand designed for the irreversible labeling of dopamine D2 receptors.[1] This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency and other common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the azide derivative of the dopamine antagonist clebopride.[1] It is designed as a photoaffinity label to specifically and irreversibly bind to dopamine D2 receptors.[1] The molecule contains a photoreactive azido group. Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues within the binding site of the D2 receptor.[2] This permanent crosslinking allows for the subsequent identification and characterization of the receptor. The azide group also serves as a "click" chemistry handle for conjugation to reporter tags like fluorophores or biotin.[3]

Q2: I am observing very low or no labeling of my target protein. What are the potential causes?

A2: Low or no labeling is a common issue in photoaffinity labeling experiments.[2] Several factors could be contributing to this problem:

  • Suboptimal concentration of this compound: The optimal concentration depends on the binding affinity for the D2 receptor.[2]

  • Inefficient UV cross-linking: This could be due to an incorrect UV wavelength, insufficient irradiation time, or the sample being too far from the light source.[2]

  • Inappropriate buffer composition: The presence of competing nucleophiles or substances that quench the photoreaction can reduce efficiency.[2]

  • Degradation of the this compound probe: Azido compounds can be sensitive to light and temperature.[2]

  • Issues with the target protein: The dopamine D2 receptor may be improperly folded, inactive, or the binding site may be inaccessible in your experimental setup.[2]

  • Problems with the subsequent "click" reaction: If you are using a reporter tag, the click chemistry step may be inefficient.

Q3: What is the optimal UV wavelength for activating this compound?

A3: Aryl azides, the photoreactive group in this compound, are typically activated by UV light. While the specific optimal wavelength for this compound is not explicitly stated in the provided results, aryl azides are generally activated at wavelengths around 254-260 nm.[4] However, longer wavelengths (around 350-360 nm) are sometimes used to minimize protein damage.[5] It is crucial to optimize the UV irradiation step for your specific experimental conditions.

Q4: Can I use reducing agents like DTT or β-mercaptoethanol in my buffer?

A4: It is strongly advised to avoid reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol in your reaction buffer during the labeling step.[2] These reagents can reduce the azide group on the this compound molecule, rendering it inactive for both photoaffinity labeling and subsequent click chemistry reactions.[2]

Q5: How should I store this compound?

A5: Azido compounds are sensitive to light and temperature.[2] It is recommended to store this compound as a solid at -20°C or below, protected from light.[2] If you need to prepare a stock solution, it is best to make fresh solutions for critical experiments or store aliquots at -80°C and protect them from light to minimize degradation and avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Low labeling efficiency is a frequent challenge in photoaffinity labeling experiments. The following table outlines potential causes and recommended troubleshooting steps.

Problem Potential Cause Recommended Solution
Low or No Labeling Signal Suboptimal this compound Concentration Perform a concentration-response experiment to determine the optimal concentration. The dissociation constant (KD) of this compound for the D2 dopamine receptor is approximately 21 nM.[1] A concentration of 1 µM has been shown to result in maximal photoinactivation.[1]
Inefficient UV Cross-linking Verify the UV lamp wavelength (typically 254 nm for aryl azides).[2] Optimize the irradiation time (typically 5-20 minutes) and the distance of the sample from the UV lamp.[2] Ensure the UV light can penetrate the sample container.
Inappropriate Buffer Composition Use a buffer with a pH close to physiological pH (7.0-8.0).[2] Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol).[2]
This compound Degradation Use a fresh stock of this compound. Ensure proper storage conditions (solid at -20°C, protected from light).[2]
Target Protein Issues Confirm that your cells or tissue express sufficient levels of the dopamine D2 receptor. Ensure the protein is correctly folded and active. Consider running a positive control with a known D2 receptor-expressing system.
Inefficient Click Chemistry If using a reporter tag, troubleshoot the click reaction separately. Ensure you are using the correct catalyst (e.g., copper(I) for CuAAC) and that the alkyne-reporter is of high quality. Avoid amine-based buffers like Tris in the click reaction buffer as they can chelate the copper catalyst.
High Background/Non-specific Labeling Excessive this compound Concentration Reduce the concentration of this compound used in the labeling reaction.
Prolonged UV Exposure Decrease the UV irradiation time.[3]
Non-specific Binding Include a competition experiment by co-incubating with an excess of a known D2 receptor antagonist (like clebopride) to ensure the labeling is specific to the target.[1][3]
Contaminating Proteins Ensure proper purification of your protein sample if working with lysates. Consider using a blocking agent if working with complex biological samples.
Poor Signal-to-Noise Ratio Insufficient Washing Increase the number and/or duration of wash steps after labeling and before detection to remove unbound probe.
Inadequate Blocking If using an antibody-based detection method, ensure adequate blocking of non-specific antibody binding sites.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Dopamine D2 Receptors in Cell Culture

This protocol provides a general workflow for the photoaffinity labeling of dopamine D2 receptors in cultured cells expressing the receptor.

Materials:

  • Cells expressing dopamine D2 receptors

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • D2 receptor antagonist (e.g., clebopride or spiperone) for competition experiment

  • UV lamp (254 nm)

  • Lysis buffer (e.g., RIPA buffer, ensure it is free of primary amines and reducing agents)

  • Protease inhibitors

Procedure:

  • Cell Culture: Plate cells expressing the dopamine D2 receptor and grow to the desired confluency.

  • Incubation with this compound:

    • For the experimental sample, incubate the cells with an optimized concentration of this compound (e.g., 80 nM to 1 µM) in serum-free medium for a predetermined time to allow for binding.[1]

    • For the competition control, pre-incubate the cells with a 100-fold excess of a D2 receptor antagonist (e.g., spiperone) for 30 minutes before adding this compound.[1]

  • UV Cross-linking:

    • Wash the cells with cold PBS to remove unbound this compound.

    • Place the cells on ice and irradiate with a 254 nm UV lamp for 5-20 minutes. The optimal time and distance from the lamp should be empirically determined.[2]

  • Cell Lysis:

    • After irradiation, wash the cells again with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The labeled proteins in the lysate are now ready for downstream applications such as click chemistry for reporter tag conjugation, followed by SDS-PAGE and western blotting, or enrichment and mass spectrometry-based identification.

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Reporter Tag Conjugation

This protocol describes the "click" reaction to attach a reporter molecule (e.g., a fluorophore or biotin with an alkyne group) to the azide-modified, cross-linked protein.

Materials:

  • Cell lysate containing this compound-labeled protein

  • Alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • DMSO

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-reporter in DMSO.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/t-butanol for TBTA).

  • Click Reaction:

    • To the cell lysate, add the alkyne-reporter tag to a final concentration of 25-100 µM.

    • Add the copper ligand (e.g., 100 µM TBTA).

    • Add CuSO4 to a final concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Analysis: The protein is now conjugated to the reporter tag and can be visualized by in-gel fluorescence (if a fluorescent tag was used) or enriched using streptavidin beads (if a biotin tag was used) for subsequent analysis.

Visualizations

Dopamine D2 Receptor Signaling and this compound Labeling

Azapride_Mechanism D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates UV UV Light (254 nm) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Dopamine Dopamine Dopamine->D2R Binds This compound This compound This compound->D2R Binds to same site Labeled_D2R Covalently Labeled D2 Receptor UV->Labeled_D2R Downstream Downstream Signaling cAMP->Downstream Regulates

Caption: Mechanism of this compound labeling of the Dopamine D2 receptor.

Experimental Workflow for Target Identification with this compound

Azapride_Workflow cluster_analysis Downstream Analysis start Start: D2R-expressing cells incubation Incubate with this compound (and competitor for control) start->incubation uv_crosslink UV Cross-linking (254 nm) incubation->uv_crosslink lysis Cell Lysis uv_crosslink->lysis click_chem Click Chemistry: + Alkyne-Reporter Tag lysis->click_chem sds_page SDS-PAGE & In-gel Fluorescence click_chem->sds_page enrichment Biotin-Streptavidin Enrichment click_chem->enrichment ms_analysis Mass Spectrometry (Target ID) enrichment->ms_analysis end End: Identified Target ms_analysis->end

Caption: Workflow for this compound-based target identification.

References

Technical Support Center: Optimizing Azapride Concentration for Specific Binding to Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azapride (azidoclebopride) for specific binding to Dopamine D2 receptors. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as azidoclebopride, is a photoaffinity ligand specifically designed for the irreversible labeling of Dopamine D2 receptors.[1][2] Its primary application is in research settings to covalently bind to the D2 receptor upon activation with ultraviolet (UV) light, allowing for the study of receptor structure, function, and molecular interactions.[1]

Q2: What is the binding affinity of this compound for the D2 receptor?

A2: this compound exhibits a high affinity for the canine brain striatum D2 dopamine receptor with a dissociation constant (Kd) of approximately 21 nM.[1] For comparison, its parent compound, clebopride, has a Kd of 1.5 nM for the same receptor.[1]

Q3: What are the critical experimental conditions for successful this compound binding?

A3: Successful binding of this compound to D2 receptors is highly dependent on specific experimental conditions. One of the most critical factors is the presence of sodium chloride, as the binding affinity of this compound is significantly reduced in its absence.[1] Additionally, as a photoaffinity label, UV irradiation is required to induce covalent binding.

Q4: What concentration of this compound is recommended for experiments?

A4: The optimal concentration of this compound depends on the experimental goal. A concentration of 80 nM results in the inactivation of approximately 30% of D2 receptors, while maximal photoinactivation (around 60%) is observed at 1 µM.[1] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding experiments.

Issue 1: Low or No Specific Binding Signal

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a concentration-response experiment to determine the optimal this compound concentration for your assay.
Degraded this compound Ensure this compound is stored correctly, protected from light and moisture. Use a fresh aliquot for each experiment.
Absence of Sodium Chloride Verify that your binding buffer contains an adequate concentration of NaCl, as its absence markedly reduces binding affinity.[1]
Insufficient UV Exposure Optimize the duration and intensity of UV irradiation. Ensure the light source is functioning correctly and is at the appropriate distance from the sample.
Low Receptor Density in Sample Use a tissue or cell line known to have high D2 receptor expression. Ensure proper membrane preparation to enrich for the receptor.

Issue 2: High Non-Specific Binding

Potential Cause Recommended Solution
Excessive this compound Concentration Reduce the concentration of this compound. High concentrations can lead to increased binding to non-target sites.
Inadequate Blocking Use appropriate blocking agents in your binding buffer, such as bovine serum albumin (BSA), to minimize non-specific interactions.
Insufficient Washing Increase the number and duration of wash steps after the binding incubation to remove unbound and loosely bound this compound.
Contamination of Reagents Use high-purity reagents and filtered buffers to avoid contaminants that may contribute to non-specific binding.

Quantitative Data

Table 1: Comparative Binding Affinities for the Dopamine D2 Receptor

CompoundDissociation Constant (Kd)Receptor Source
This compound (Azidoclebopride) 21 nMCanine Brain Striatum
Clebopride1.5 nMCanine Brain Striatum
Iodo-azido-clebopride14 nMCanine Brain Striatum
[3H]Azido-N-methylspiperone70 pMCanine Striatal Membranes
Azido-haloperidol15 nMBovine Striatal Membranes

This table provides a comparison of the binding affinities of this compound and other related photoaffinity labels for the D2 dopamine receptor. Data compiled from multiple sources.[1][3][4][5]

Table 2: this compound Concentration and D2 Receptor Inactivation

This compound ConcentrationPercentage of D2 Receptor Inactivation
80 nM~30%
1 µM~60% (Maximal)

This table illustrates the relationship between this compound concentration and the extent of irreversible D2 receptor inactivation upon photoactivation.[1]

Experimental Protocols

Protocol 1: Membrane Preparation for D2 Receptor Binding Assay

  • Homogenization: Homogenize tissue samples (e.g., canine striatum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Ultracentrifugation: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

  • Washing: Resuspend the membrane pellet in fresh ice-cold Tris-HCl buffer and repeat the ultracentrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in the desired assay buffer to a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C until use.

Protocol 2: Photoaffinity Labeling of D2 Receptors with this compound

  • Binding Incubation: In a 96-well plate, combine the membrane preparation (50-100 µg protein), varying concentrations of this compound (e.g., 1 nM to 10 µM), and assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4) in a total volume of 200 µL. For determination of non-specific binding, include a parallel set of wells with a high concentration (e.g., 10 µM) of a competing D2 antagonist like haloperidol.

  • Equilibration: Incubate the plate at room temperature in the dark for 60 minutes to allow for reversible binding to reach equilibrium.

  • UV Irradiation: Place the plate on a cooled surface (e.g., an ice-cold metal block) and expose to UV light (e.g., 365 nm) for 10-15 minutes to induce covalent cross-linking. The optimal time and intensity of irradiation should be determined empirically.

  • Termination and Washing: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound this compound.

  • Quantification: If using a radiolabeled this compound analog, the radioactivity on the filters can be measured using a scintillation counter. For non-radiolabeled this compound, subsequent analysis of the labeled proteins can be performed using techniques such as Western blotting with an anti-D2 receptor antibody or mass spectrometry.

Visualizations

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds This compound This compound This compound->D2R Binds Irreversibly (with UV light) Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels ↑ K+ Channels ↓ Ca2+ Channels Gi->IonChannels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental_Workflow start Start prep Prepare D2 Receptor Membrane Fraction start->prep incubate Incubate Membranes with This compound (+/- Competitor) prep->incubate uv UV Irradiation (Covalent Cross-linking) incubate->uv wash Wash to Remove Unbound Ligand uv->wash quantify Quantify Bound this compound or Receptor Inactivation wash->quantify end End quantify->end

Caption: Photoaffinity Labeling Workflow.

Troubleshooting_Tree start High Non-Specific Binding check_conc Is this compound concentration > 1 µM? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_blocking Is a blocking agent (e.g., BSA) being used? check_conc->check_blocking No end Re-evaluate reduce_conc->end add_blocking Add Blocking Agent to Buffer check_blocking->add_blocking No check_washing Are wash steps sufficient? check_blocking->check_washing Yes add_blocking->end increase_washing Increase Number and Duration of Washes check_washing->increase_washing No check_washing->end Yes increase_washing->end

Caption: Troubleshooting High Non-Specific Binding.

References

How to reduce non-specific binding of Azapride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [Compound Name]

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you reduce non-specific binding of your compound in various experimental assays.

Troubleshooting Guide: Reducing Non-Specific Binding

Q1: I'm observing high background signal in my immunoassay (e.g., ELISA, Western Blot). How can I reduce non-specific binding of my compound?

A1: High background in immunoassays is often due to inadequate blocking or suboptimal antibody/reagent concentrations.

Troubleshooting Steps:

  • Optimize Blocking Buffer: The choice of blocking agent is critical. If you are using one type (e.g., BSA), try another (e.g., non-fat milk, commercial blocking solutions). Ensure the blocking step is performed for a sufficient duration (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Adjust Antibody Concentration: High primary or secondary antibody concentrations can lead to non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Increase Wash Step Stringency: Insufficient washing will result in high background.

    • Increase the number and duration of wash steps.

    • Add a mild detergent, such as Tween-20 (0.05% - 0.1%), to your wash buffer to help remove non-specifically bound molecules.

  • Include a Detergent in the Antibody Dilution Buffer: Adding a detergent like Tween-20 to your antibody dilution buffer can also help to reduce non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding in cell-based assays?

A1: The most common causes include:

  • Hydrophobic Interactions: Many small molecules are hydrophobic and can non-specifically interact with plastics, proteins, and cell membranes.

  • Ionic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of the compound or detection reagents.

  • Inadequate Blocking: Failure to properly block non-specific binding sites on the assay plate or membrane.

  • Insufficient Washing: Not washing away unbound reagents effectively.

Q2: How can I determine if the binding I'm observing is specific or non-specific?

A2: A competition assay is the gold standard for determining binding specificity. In this experiment, you will compete with your labeled compound against an excess of the same, unlabeled compound. A significant reduction in signal in the presence of the unlabeled competitor indicates that the binding is specific.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffers

This protocol is designed to identify the most effective blocking agent for your specific assay system.

Methodology:

  • Prepare several different blocking buffers (see Table 1 for examples).

  • Coat your microplate wells or membrane with your target antigen or protein and leave some wells uncoated to serve as a background control.

  • Block different wells/membranes with each of the prepared blocking buffers for 1-2 hours at room temperature.

  • Wash the plate/membrane three times with your wash buffer (e.g., PBS + 0.05% Tween-20).

  • Proceed with the subsequent steps of your assay (e.g., adding your compound, primary and secondary antibodies, and substrate).

  • Compare the signal-to-noise ratio for each blocking buffer. The buffer that yields the lowest background signal in the control wells without significantly compromising the specific signal is the optimal choice.

Protocol 2: Compound and Antibody Titration

This protocol helps to determine the optimal concentrations of your compound and antibodies to maximize the specific signal while minimizing non-specific binding.

Methodology:

  • Compound Titration:

    • Prepare a serial dilution of your compound (e.g., from 10µM to 1pM).

    • Perform your assay with these different concentrations to identify the range where you see a dose-dependent specific signal.

  • Antibody Titration:

    • Using the optimal concentration of your compound, perform a checkerboard titration of your primary and secondary antibodies.

    • Test a range of dilutions for the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000) against a range of dilutions for the secondary antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000).

    • The combination that gives the best signal-to-noise ratio should be used for future experiments.

Data Presentation

Table 1: Common Blocking Buffers and Their Components

Blocking BufferKey ComponentsPrimary Use Case
BSA-based Bovine Serum Albumin (1-5%) in PBS or TBSGeneral immunoassays, compatible with most systems
Non-fat Dry Milk-based Non-fat dry milk (1-5%) in PBS or TBSWestern Blots, assays with potential for high background
Commercial Buffers Proprietary formulationsOptimized for specific assay types (e.g., ELISA)
Normal Serum Normal serum from the host species of the secondary antibody (1-5%)Immunohistochemistry, assays with tissue samples

Visualizations

start High Non-Specific Binding Observed q1 Is the blocking step optimized? start->q1 a1_yes Optimize Blocking Buffer (e.g., try different agents, increase time) q1->a1_yes No q2 Are reagent concentrations appropriate? q1->q2 Yes a1_yes->q2 a2_yes Perform Titration Experiments (Compound and Antibodies) q2->a2_yes No q3 Are wash steps sufficiently stringent? q2->q3 Yes a2_yes->q3 a3_yes Increase Wash Steps (Number and Duration) Add Detergent (e.g., Tween-20) q3->a3_yes No end_node Reduced Non-Specific Binding q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting workflow for reducing non-specific binding.

Azapride stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Azapride is limited in publicly available literature. The following information is based on the general chemical properties of related compounds, including benzamides and organic azides, and established best practices for handling research chemicals. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical features?

This compound is the azide derivative of the dopamine antagonist clebopride.[1] Its structure contains a benzamide group and an organic azide group, which dictate its chemical properties and potential stability concerns. Organic azides are known to be energetic compounds, while benzamides can be susceptible to hydrolysis.

Q2: What are the recommended storage conditions for solid this compound?

For solid this compound, storage at low temperatures and in the dark is recommended to minimize degradation. Organic azides should be stored away from heat, light, pressure, and shock.[2][3][4]

ParameterRecommended ConditionRationale
Temperature-20°C to -18°C[1][2]To reduce thermal degradation.
LightProtect from light (amber vial)[2][5]To prevent photochemical decomposition.
AtmosphereInert atmosphere (e.g., Argon, Nitrogen)To prevent potential oxidation.
ContainerTightly sealed, appropriate materialTo prevent moisture absorption and contamination. Avoid metal spatulas and ground glass joints.[3]

Q3: How should I store this compound in solution?

This compound solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures and protected from light. Solutions should not exceed a concentration of 1M.[2][4]

ParameterRecommended ConditionRationale
Temperature-20°C or lowerTo slow down degradation in solution.
LightProtect from light (amber vial or wrapped in foil)[5]To prevent photodegradation.
SolventAnhydrous, aprotic solvents if possibleTo minimize hydrolytic degradation of the benzamide group.
DurationShort-term storage onlyTo ensure the integrity of the compound for experiments.

Q4: Is this compound sensitive to light?

Yes, due to the presence of the azide functional group and the aromatic rings, this compound is likely to be photosensitive.[2] Exposure to light, especially UV light, can provide the energy to initiate decomposition of the azide group and other photochemical reactions.[6] All handling of this compound, both in solid and solution form, should be done under subdued light conditions.[5]

Troubleshooting Guides

Problem: I observe a color change in my solid this compound or its solution.

  • Possible Cause: This could indicate chemical degradation. Organic azides can decompose to form various byproducts, and changes in the conjugated system of the molecule can result in a color change.

  • Solution:

    • Do not use the discolored compound in your experiments as its purity is compromised.

    • Review your storage and handling procedures to ensure the compound is protected from light, heat, and moisture.

    • Consider re-purifying the compound if possible and if you have the appropriate safety measures in place for handling potentially explosive materials. Otherwise, dispose of it according to your institution's safety guidelines.

Problem: My experimental results are inconsistent when using an this compound solution.

  • Possible Cause: Inconsistent results can be a sign of compound instability in your experimental buffer or solvent. The benzamide group in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions.[7][8][9]

  • Solution:

    • Prepare fresh solutions: Always prepare this compound solutions immediately before use.

    • pH considerations: Evaluate the pH of your buffer. If possible, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.

    • Perform a stability check: Conduct a time-course experiment by analyzing your this compound solution in your experimental buffer via HPLC or LC-MS at different time points (e.g., 0, 1, 2, 4, 8 hours) to determine its stability under your specific conditions.

Problem: I am concerned about the potential hazards of working with this compound.

  • Possible Cause: The presence of the azide group makes this compound an energetic compound that could be potentially explosive under certain conditions (e.g., heat, shock, friction).[3][10]

  • Solution:

    • Safety First: Always handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3]

    • Avoid Metal: Do not use metal spatulas for handling solid this compound, as heavy metal azides can be highly explosive.[1][3]

    • Small Scale: Work with the smallest quantities of the compound necessary for your experiments.[4]

    • Avoid Heat: Do not heat solid this compound or its concentrated solutions.[10]

    • Proper Disposal: Dispose of this compound waste according to your institution's hazardous waste procedures for reactive chemicals. Do not mix azide waste with acids.[10]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol provides a general method to assess the stability of this compound in a given solvent or buffer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer; a wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). b. Dilute the stock solution into your test buffer/solvent to the final desired concentration. This is your t=0 sample. c. Immediately inject the t=0 sample into the HPLC and record the chromatogram. The peak area of this compound at t=0 is considered 100%. d. Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, protected from light). e. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution into the HPLC. f. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. The appearance of new peaks may indicate degradation products.

Visualizations

Hypothetical_Degradation_Pathways Hypothetical Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis H2O Photolysis Photolysis (UV Light) This compound->Photolysis Thermolysis Thermolysis (Heat) This compound->Thermolysis Δ Clebopride_Acid Clebopride Carboxylic Acid Hydrolysis->Clebopride_Acid Amine_Fragment Amine Fragment Hydrolysis->Amine_Fragment Nitrene_Intermediate Nitrene Intermediate Photolysis->Nitrene_Intermediate - N2 Thermolysis->Nitrene_Intermediate - N2 Secondary_Products Further Degradation Products Nitrene_Intermediate->Secondary_Products Stability_Testing_Workflow Workflow for this compound Stability Testing start Prepare fresh this compound stock solution dilute Dilute stock into test buffer/solvent start->dilute t0 t=0 Analysis (HPLC/LC-MS) dilute->t0 store Store solution under test conditions dilute->store data Calculate % remaining and identify degradants t0->data timepoints Analyze at defined time points (t=x) store->timepoints timepoints->data end Determine stability profile data->end

References

Azapride Photoaffinity Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azapride photoaffinity labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve successful outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound photoaffinity labeling, and what are its key components?

This compound photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions.[1][2] It employs a chemical probe, often referred to as an this compound probe, which consists of three key functionalities:

  • Affinity/Specificity Unit: This is the small molecule of interest that binds reversibly to the target protein.[1]

  • Photoreactive Moiety (Aryl Azide): This group is chemically inert in the dark but, upon activation with UV light, forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues at the binding site.[3][4]

  • Identification/Reporter Tag: This is a functional group, such as biotin or an alkyne handle for click chemistry, that enables the detection, enrichment, and identification of the labeled protein.[1][3]

Q2: What are the most common photoreactive groups used in photoaffinity labeling?

The three main types of photoreactive groups are aryl azides, benzophenones, and diazirines.[3][5][6] Each has its own advantages and disadvantages regarding activation wavelength, reactivity, and stability.[5] this compound probes specifically utilize an aryl azide group.

Troubleshooting Guide

Issue 1: High Non-Specific Binding

Q: I am observing many labeled proteins on my gel, making it difficult to identify the specific target. What causes this high background, and how can I reduce it?

A: High non-specific binding is a frequent challenge in photoaffinity labeling experiments and can arise from several factors.

Possible Causes and Solutions:

  • Hydrophobic Interactions: The photoaffinity probe itself may be hydrophobic, leading to non-specific interactions with abundant or "sticky" proteins.

    • Solution: Optimize the probe design to minimize hydrophobicity without compromising binding affinity to the target. Consider including a more hydrophilic linker.

  • Excessive Probe Concentration: Using too high a concentration of the this compound probe increases the likelihood of non-specific binding.

    • Solution: Perform a dose-response experiment to determine the optimal probe concentration that maximizes specific labeling while minimizing background.

  • Prolonged UV Exposure: Extended irradiation times can increase the chances of non-specific cross-linking.[3]

    • Solution: Optimize the UV irradiation time. Shorter exposure times are generally preferable if they provide sufficient activation for specific labeling.

  • Inadequate Blocking: Insufficient blocking of non-specific sites in your sample (e.g., cell lysate) can contribute to high background.

    • Solution: Ensure adequate blocking by using appropriate blocking agents like bovine serum albumin (BSA) or non-fat dry milk in your buffers.

Crucial Control Experiment: Competition Assay

To distinguish specific from non-specific binding, a competition experiment is essential.[1] This involves pre-incubating the sample with an excess of the unlabeled parent compound before adding the this compound probe. A significant reduction in the labeling of a specific protein in the presence of the competitor indicates a specific interaction.[1][7]

Issue 2: Low or No Labeling Efficiency

Q: I am not seeing any labeled bands, or the signal is very weak. What could be the reason for this low labeling efficiency?

A: Low labeling efficiency is another common pitfall and can be attributed to issues with the probe, the experimental conditions, or the target protein itself.

Possible Causes and Solutions:

  • Probe Instability or Degradation: The aryl azide group can be sensitive to certain conditions.

    • Solution: Avoid thiol-containing reducing agents like DTT or 2-mercaptoethanol in your buffers, as they can reduce the azide group to an amine, rendering it inactive.[1][8]

  • Inefficient Photolysis: The UV light source may not be optimal for activating the aryl azide group.

    • Solution: Ensure you are using the correct wavelength and a sufficient intensity of UV light. Aryl azides are typically activated by UV light in the range of 260-365 nm.[4] Also, ensure the UV light can penetrate the sample container; quartz cuvettes are ideal.[8]

  • Rearrangement of the Nitrene Intermediate: Upon photolysis, the generated nitrene can rearrange into less reactive species, which can lower the cross-linking yield.[1]

    • Solution: While this is an inherent property of aryl azides, optimizing other parameters like probe concentration and UV exposure can help maximize the efficiency of the desired cross-linking reaction. The general cross-linking yield for simple aryl azides is often less than 30%.[4][9]

  • Low Target Abundance or Affinity: The target protein may be present in very low amounts, or the probe may have a low affinity for the target.

    • Solution: If possible, enrich your sample for the target protein. Ensure that the probe design maintains a high affinity for the target.

  • Quenching by Buffer Components: Primary amines, such as those in Tris or glycine buffers, can quench the reactive nitrene intermediate.[8]

    • Solution: Use buffers that do not contain primary amines during the photoactivation step. Buffers like HEPES or phosphate-buffered saline (PBS) are suitable alternatives.

Quantitative Data Summary

The efficiency of this compound photoaffinity labeling can be influenced by several factors. The following tables provide a summary of key quantitative data to aid in experimental design and optimization.

Table 1: Photoreaction and Cross-linking Efficiency of Aryl Azide Probes

Probe TypeParameterValueReference
Aryl AzideGeneral Cross-linking Yield<30%[4][9]
Aryl Azide (Az-1 in CB7)Photoreaction Quantum Yield16.3%[9]
Aryl Azide (Az-2 in CB7)Photoreaction Quantum Yield31.4%[9]
Aryl Azide (Az-3 in CB7)Photoreaction Quantum Yield25.6%[9]

Table 2: Recommended UV Lamp Conditions for Aryl Azide Photoactivation

Lamp SourceWavelength (nm)Exposure Time (min)Cross-linking EfficiencyReference
Short Wavelength254142%[8]
Short Wavelength254560%[8]
Medium Wavelength3021056%[8]
Long Wavelength3663083%[8]

Data generated using the homobifunctional hydroxyphenyl azide crosslinker BASED and a peptide.

Experimental Protocols

General Protocol for this compound Photoaffinity Labeling

This protocol outlines the key steps for a typical photoaffinity labeling experiment using an this compound probe with a clickable alkyne handle.

  • Incubation: Incubate the biological sample (e.g., cell lysate, purified protein, or live cells) with the this compound probe. Allow sufficient time for the probe to bind to its target protein.

  • UV Irradiation: Expose the sample to UV light of the appropriate wavelength (typically 260-365 nm) to activate the aryl azide group and induce covalent cross-linking.[4] Perform this step on ice to prevent sample heating and degradation.[8]

  • Lysis (for live cells): If working with live cells, lyse the cells after UV irradiation to release the proteins.

  • Click Chemistry: Add the components for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle of the probe.

  • Enrichment/Purification: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or Western blotting. For protein identification, excised gel bands can be subjected to in-gel digestion and analysis by mass spectrometry.[1]

Protocol for Synthesis of an Aryl Azide Photoaffinity Probe

This protocol describes a general method for synthesizing an aryl azide from a primary aromatic amine precursor.

  • Diazotization: Dissolve the aromatic amine derivative of the ligand in an acidic solution (e.g., aqueous p-TsOH). Cool the solution in an ice bath.

  • Azide Formation: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled amine solution to form a diazonium salt.

  • Nucleophilic Substitution: Add an aqueous solution of sodium azide (NaN₃) to the reaction mixture. The azide ion will displace the diazonium group to form the final aryl azide product.

  • Purification: Purify the resulting aryl azide probe using appropriate chromatographic techniques.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Covalent Labeling cluster_detection Detection & Analysis Incubation Incubate Sample with This compound Probe UV_Irradiation UV Irradiation (e.g., 365 nm) Incubation->UV_Irradiation Binding Lysis Cell Lysis (if applicable) UV_Irradiation->Lysis Cross-linking Click_Chemistry Click Chemistry with Reporter-Azide Lysis->Click_Chemistry Enrichment Enrichment (e.g., Streptavidin beads) Click_Chemistry->Enrichment Analysis Analysis (SDS-PAGE, Mass Spectrometry) Enrichment->Analysis

Caption: Experimental workflow for this compound photoaffinity labeling.

signaling_pathway Ligand External Signal (Ligand) Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 (Target Protein) Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Response Cellular Response TranscriptionFactor->Response Probe This compound Probe Probe->Kinase2 binds and covalently labels

Caption: Identifying a target protein in a generic signaling pathway.

competition_assay_logic cluster_specific Specific Binding cluster_competition Competition Probe_Only This compound Probe Target_Protein Target Protein Probe_Only->Target_Protein Binds Labeled_Target Labeled Target (Strong Signal) Target_Protein->Labeled_Target UV Light Competitor Excess Unlabeled Ligand Target_Protein_Comp Target Protein Competitor->Target_Protein_Comp Occupies Binding Site Probe_With_Competitor This compound Probe Probe_With_Competitor->Target_Protein_Comp Binding Blocked No_Label No/Reduced Labeling (Weak Signal) Target_Protein_Comp->No_Label

Caption: Logic of a competition experiment to validate specific binding.

References

Improving signal-to-noise ratio in Azapride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Azapride assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is the azide derivative of the dopamine antagonist clebopride.[1] It functions as an irreversible antagonist for the dopamine D2 receptor, often used as a photoaffinity ligand to label these receptors.[1] Its primary mechanism involves binding to the D2 receptor, which is typically a Gi-coupled receptor. This binding event blocks the receptor's activation by dopamine or other agonists, thereby inhibiting the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP).

Q2: What is the signal-to-noise ratio (S/N) and why is it critical in my assay?

The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal (from your specific biological interaction) to the level of background noise.[2] A high S/N ratio is crucial for assay sensitivity and reliability. A low ratio indicates that high background noise is obscuring the specific signal, which can lead to inaccurate data, poor reproducibility, and difficulty in distinguishing true biological effects from experimental artifacts.[2][3]

Q3: What are the most common causes of a low signal-to-noise ratio?

Common causes include high background fluorescence/luminescence, low specific signal intensity, and high variability between replicate wells.[4] These issues can stem from suboptimal reagent concentrations, non-specific binding of antibodies or reagents, cellular autofluorescence, contaminated reagents, or inappropriate assay plates.[5][6]

Q4: Which type of microplate is best for my this compound assay?

The choice of microplate depends on the detection method:

  • Fluorescence Assays: Use black-walled plates to reduce background fluorescence and light scattering.[5]

  • Luminescence Assays: Use white-walled plates to maximize the reflection of the light signal.[4][7]

  • Absorbance Assays: Use clear, transparent plates.[7]

For cell-based assays, using plates with clear bottoms (and black or white walls) allows for cell visualization while maintaining optimal signal detection.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound assays.

Problem 1: High Background Signal

A high background signal is a primary contributor to a poor signal-to-noise ratio.

Q: What is causing my high background signal and how can I fix it?

A: High background can originate from several sources. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution Supporting Evidence/Notes
Cellular Autofluorescence Include an unstained control sample to quantify the level of autofluorescence.[8] If high, consider switching to fluorophores in the red or far-red spectrum, as autofluorescence is often highest in the blue/green range.[8][9]Autofluorescence can stem from endogenous molecules like NADH and flavins.[10]
Non-Specific Antibody Binding Optimize antibody concentrations by performing a titration experiment.[6][8] Ensure adequate blocking steps are included in your protocol; you may need to test different blocking buffers.[3][6]High antibody concentrations can lead to both high signal and high background.[8]
Reagent Contamination Prepare fresh reagents and buffers. If you suspect contamination in your media, run a "media-only" control.[4][9]Impurities in reagents can be a significant source of background noise.[5]
Inappropriate Plate Type For fluorescence assays, always use black plates to minimize light scatter and bleed-through from adjacent wells.[5][11] For luminescence, use white plates.[4][7]The choice of plate color is critical for managing background in optical assays.[7]
Compound Interference Test whether this compound or other compounds in your assay are contributing to the signal by measuring wells containing only cells and the compound (no fluorescent/luminescent label).[9]Some chemical compounds can be inherently fluorescent or can interfere with the assay chemistry.
Problem 2: Weak or No Signal

A weak specific signal can be just as detrimental as high background.

Q: My signal intensity is too low. What steps should I take to increase it?

A: A weak or absent signal can be due to issues with reagents, instrumentation, or the biological system itself.

Potential Cause Recommended Solution Supporting Evidence/Notes
Suboptimal Reagent Concentration Perform a titration of key reagents, such as the primary antibody or the agonist/antagonist concentration, to find the optimal working concentration.[6]Insufficient reagent concentration is a common cause of weak signals.[6]
Incorrect Instrument Settings Verify that the excitation and emission filters match the spectra of your fluorophore.[5] For plate readers, optimize the gain setting to enhance signal detection without saturating the detector.[5][7]An instrument settings mismatch is a frequent and easily correctable issue.[5]
Inactive Reagents Check the storage conditions and expiration dates of all reagents. Avoid repeated freeze-thaw cycles.[4] If in doubt, test reagents with a known positive control.[12]Reagent degradation can lead to a complete loss of signal.
Poor Cell Health or Low Receptor Expression Ensure cells are healthy and not over-confluent. Use a cell viability assay to confirm cell health.[12] Verify that your chosen cell line expresses a sufficient level of the Dopamine D2 receptor.[8]Compromised cell viability will directly impact the biological response and signal output.[12]
Insufficient Incubation Time Optimize the incubation time for antibodies, substrates, and compounds. This may require running a time-course experiment.[6]Shorter-than-optimal incubation can result in an incomplete reaction and a weak signal.
Problem 3: High Variability Between Replicates

Inconsistent results across replicate wells make data interpretation unreliable.

Q: Why are my replicate wells showing high variability?

A: High variability is often caused by technical inconsistencies during the assay setup.

Potential Cause Recommended Solution Supporting Evidence/Notes
Pipetting Inaccuracies Use calibrated single and multi-channel pipettes. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix for reagents to be added to multiple wells.[4]Inconsistent pipetting is a major source of well-to-well variation.[4][5]
Well Evaporation ("Edge Effect") Use plate sealers to minimize evaporation during long incubations.[5] Avoid using the outer wells of the plate, or fill them with sterile PBS or water.Evaporation is more pronounced in the outer wells, concentrating reagents and affecting results.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating groups of wells to prevent settling.A non-uniform cell monolayer will lead to significant differences in signal between wells.
Temperature Gradients Allow plates and reagents to equilibrate to room temperature before starting the assay. Ensure even temperature distribution during incubation.Temperature fluctuations across the plate can affect enzyme kinetics and cell health.

Visual Guides and Workflows

Dopamine D2 Receptor Signaling Pathway

This compound is an antagonist of the Dopamine D2 receptor, which typically signals through the Gi alpha subunit to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC Substrate Response Downstream Cellular Response cAMP->Response Leads to

Caption: Simplified Dopamine D2 receptor (Gi-coupled) signaling pathway.

Troubleshooting Workflow: Low Signal-to-Noise Ratio

Use this workflow to systematically diagnose the cause of a poor S/N ratio in your assay.

G Start Start: Low S/N Ratio Check_BG 1. Assess Background: Run 'No Label' and 'No Cell' Controls Start->Check_BG High_BG Background is High Check_BG->High_BG High? Low_BG Background is Low Check_BG->Low_BG Low? Troubleshoot_BG Follow 'High Background' Troubleshooting Guide High_BG->Troubleshoot_BG Check_Signal 2. Assess Signal: Run Positive Control Low_BG->Check_Signal Low_Signal Signal is Low Check_Signal->Low_Signal Low? Good_Signal Signal is OK Check_Signal->Good_Signal OK? Troubleshoot_Signal Follow 'Low Signal' Troubleshooting Guide Low_Signal->Troubleshoot_Signal Check_Variability Follow 'High Variability' Troubleshooting Guide Good_Signal->Check_Variability Problem must be replicate variability End Assay Optimized Troubleshoot_BG->End Troubleshoot_Signal->End Check_Variability->End

Caption: Step-by-step workflow for diagnosing low signal-to-noise issues.

Key Experimental Protocols

Protocol 1: Antibody Concentration Titration

Objective: To determine the optimal antibody concentration that maximizes the signal-to-noise ratio.

Methodology:

  • Plate Seeding: Seed cells at your desired density in a 96-well plate (use a black-walled, clear-bottom plate for fluorescent detection) and incubate overnight.

  • Prepare Antibody Dilutions: Prepare a serial dilution series of your primary or secondary antibody. A 2-fold or 3-fold dilution series across 8-12 concentrations is recommended. Start from a concentration significantly higher than the manufacturer's recommendation (e.g., 5-10x higher) and dilute down to zero.

  • Experimental Wells vs. Control Wells:

    • Experimental Wells: Include all assay components (e.g., cells, agonist/antagonist).

    • Control (Background) Wells: Include cells but omit the specific target or primary antibody to measure non-specific binding of the detection antibody.

  • Incubation: Add the different antibody concentrations to the respective wells and incubate according to your standard protocol.

  • Washing: Perform wash steps as you normally would to remove unbound antibody.

  • Detection: Add the detection substrate and measure the signal on a plate reader.

  • Analysis:

    • Plot the signal from the experimental wells versus the antibody concentration.

    • Plot the signal from the background wells versus the antibody concentration.

    • Calculate the S/N ratio (Signal / Background) for each concentration.

    • Select the antibody concentration that provides the highest S/N ratio, which is often just below the point where the signal begins to plateau and before the background signal starts to increase significantly.

Protocol 2: Cell Density Optimization

Objective: To find the optimal number of cells per well that yields a robust signal without causing artifacts due to over-confluence.

Methodology:

  • Prepare Cell Dilutions: Prepare a serial dilution of your cell suspension to achieve a range of cell densities (e.g., from 2,500 to 80,000 cells/well in a 96-well plate).

  • Plate Seeding: Seed the different cell densities into separate wells of a microplate. Include "no cell" control wells to measure background from media and reagents.

  • Incubation: Incubate the plate overnight to allow for cell attachment.

  • Assay Performance: Perform your standard this compound assay protocol using a fixed, known concentration of agonist to stimulate a response.

  • Detection & Analysis:

    • Measure the signal from all wells.

    • Subtract the average signal from the "no cell" control wells from all other measurements.

    • Plot the background-subtracted signal versus the number of cells per well.

    • Choose a cell density that falls within the linear range of the curve and provides a strong signal. Avoid densities on the plateau of the curve, as this may indicate the signal is limited by another reagent or that cells are becoming over-confluent, which can negatively impact cell health and receptor expression.

References

Technical Support Center: Covalent Binding of Azapride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Azapride" is a photoaffinity ligand for dopamine D2 receptors and is also known as Azidoclebopride.[1][2] It acts as an irreversible dopamine antagonist.[1] This guide provides troubleshooting and experimental protocols based on the principles of covalent drug interaction, tailored to researchers, scientists, and drug development professionals working with similar irreversible inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the covalent binding of this compound?

The efficiency of covalent binding for an inhibitor like this compound is governed by a two-step mechanism.[3] First, the inhibitor non-covalently binds to the target protein, a step characterized by the inhibition constant (Ki). This is followed by the formation of an irreversible covalent bond, defined by the maximal rate of inactivation (kinact).[4][5] The overall efficiency of the covalent binding is best described by the second-order rate constant kinact/Ki.[4][5]

Several factors influence this process:

  • Target Nucleophile Accessibility: The presence of an accessible and suitably reactive nucleophilic amino acid residue (e.g., Cysteine, Lysine, Serine) at the binding site is crucial for the covalent reaction to occur.[6]

  • Warhead Reactivity: The electrophilic group on this compound, often called the "warhead," must be reactive enough to form a bond with the target but not so reactive that it leads to extensive off-target binding.[7]

  • Assay Conditions:

    • pH: The pH of the buffer can alter the ionization state of the target amino acid residue, significantly impacting its nucleophilicity and thus the rate of covalent modification.

    • Incubation Time: Covalent binding is a time-dependent process.[5][8] Insufficient incubation time can lead to incomplete target modification.

    • Temperature: Reaction kinetics are temperature-dependent, and maintaining a consistent temperature is critical for reproducibility.

  • Presence of Competing Molecules: High concentrations of other nucleophilic species, such as glutathione (GSH) or dithiothreitol (DTT) in the buffer, can compete with the target protein for binding to this compound, reducing the apparent binding efficiency.

Q2: How can I experimentally confirm that this compound is forming a covalent bond with my target protein?

Confirming a covalent mechanism requires multiple lines of evidence, as no single experiment is definitive.[9]

  • Mass Spectrometry (MS): This is the most direct method. By analyzing the protein's mass before and after incubation with this compound, an increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.[10][11] Tandem MS (MS/MS) can further pinpoint the specific amino acid residue that has been modified.[11]

  • Washout Experiments: If the inhibition of the target protein's activity persists after the removal of the unbound inhibitor, it strongly suggests an irreversible or very slowly reversible covalent interaction.[8]

  • Time-Dependent Inhibition Assay: A hallmark of covalent inhibitors is that their measured IC50 value will decrease as the pre-incubation time with the target protein increases.[4][8] This distinguishes them from non-covalent inhibitors, whose IC50 values are independent of time.

  • Activity of a Non-Reactive Analog: Synthesizing a version of this compound where the reactive "warhead" is modified to be non-reactive should result in a significant loss of potency, confirming the importance of the covalent interaction for its activity.[9]

Troubleshooting Guides

Issue 1: Low or No Covalent Modification Observed

If you are not observing the expected level of covalent binding, consult the following table for potential causes and solutions.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal pH Perform a pH screen (e.g., from pH 6.0 to 9.0) to find the optimal condition for the reaction. The nucleophilicity of key residues like cysteine is highly pH-dependent.
Insufficient Incubation Time Conduct a time-course experiment, measuring target modification at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine when the reaction reaches completion.
Compound Instability Verify the stability of this compound in your assay buffer using LC-MS. If degradation is observed, prepare fresh stock solutions for each experiment and minimize the time the compound spends in the aqueous buffer before the reaction.
Buffer Composition Check your buffer for high concentrations of nucleophilic agents like DTT or β-mercaptoethanol, which can compete with the target. If possible, reduce their concentration or use a different reducing agent.
Low Compound Concentration Increase the concentration of this compound. The rate of binding is dependent on the inhibitor concentration.
Inactive Target Protein Confirm the activity and proper folding of your target protein using a standard activity assay or biophysical methods before initiating covalent binding experiments.
Issue 2: High Off-Target Binding or Cellular Toxicity

Unwanted side effects are often due to the inhibitor being overly reactive.

Potential Cause Troubleshooting Steps & Solutions
Hyper-reactive "Warhead" The electrophilic group on this compound may be too reactive, causing it to bind indiscriminately to many proteins.[7] Assess reactivity using a glutathione (GSH) stability assay.[8] A very rapid reaction with GSH suggests high reactivity that may lead to off-target effects.
High Compound Concentration Reduce the concentration of this compound used in the experiment. This can often improve the selectivity for the intended target, as the initial non-covalent binding step becomes more critical for driving the reaction.
Long Incubation Time Shorten the incubation time. While sufficient time is needed for on-target binding, excessively long incubation can allow for slower, off-target reactions to occur.
Lack of Scavengers in Cellular Assays In cellular contexts, endogenous nucleophiles like glutathione help mop up non-specific reactive compounds. If off-target effects are high, consider if the intrinsic reactivity of this compound is too high for a complex biological system.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of experimental conditions on this compound binding.

Table 1: Effect of pH on Covalent Modification of Target Protein by this compound

Buffer pHPercent Target Modification (%)
6.515.2
7.045.8
7.588.3
8.091.5
8.585.4
Data represents target modification after a 1-hour incubation with 10 µM this compound at 25°C.

Table 2: Time-Dependency of Covalent Binding of this compound

Incubation Time (minutes)IC50 (nM)
15250
30110
6048
12022
Data shows the IC50 of this compound against its target protein decreases with longer pre-incubation times, which is characteristic of a covalent inhibitor.[4][8]

Detailed Experimental Protocols

Protocol 1: Confirmation of Covalent Adduct Formation via Intact Protein LC-MS

This protocol verifies the covalent binding of this compound to its target protein by detecting the expected mass shift.

  • Sample Preparation:

    • Prepare two samples:

      • Control: 10 µL of target protein (at 1 mg/mL) + 1 µL of DMSO.

      • Treated: 10 µL of target protein (at 1 mg/mL) + 1 µL of this compound (100X stock in DMSO).

  • Incubation: Incubate both samples for 2 hours at room temperature.

  • Desalting: Desalt the samples using a C4 ZipTip or a similar protein cleanup method to remove non-volatile salts. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Inject the desalted samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum over a relevant m/z range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average mass of the protein in both the control and treated samples.

    • A mass increase in the treated sample that corresponds to the molecular weight of this compound confirms covalent adduct formation.[10]

Protocol 2: Determination of Kinetic Parameters (kinact and Ki)

This method is used to quantify the efficiency of an irreversible inhibitor.[12][13][14]

  • Experimental Setup:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, pre-incubate the target enzyme with each concentration of this compound for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Initiate Reaction: After each pre-incubation period, add a fluorescent or colorimetric substrate to initiate the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress by measuring the signal (e.g., fluorescence) over time using a plate reader. The rate of the reaction is proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding this compound concentrations.

    • Fit this data to the following hyperbolic equation: kobs = kinact * [I] / (Ki + [I]) Where [I] is the inhibitor concentration. This analysis will yield the values for kinact (the maximal rate of inactivation) and Ki (the concentration of inhibitor that gives half-maximal inactivation rate).[5] The ratio kinact/Ki represents the overall efficiency of the inhibitor.[4]

Visualizations

troubleshooting_workflow start Problem: Low Covalent Modification check_pH Is buffer pH optimal for target nucleophile? start->check_pH check_time Is incubation time sufficient? check_pH->check_time Yes optimize_pH Action: Perform pH screen (6.5-8.5) check_pH->optimize_pH No check_compound Is this compound stable in assay buffer? check_time->check_compound Yes increase_time Action: Run time-course experiment check_time->increase_time No check_buffer Are competing nucleophiles present? check_compound->check_buffer Yes use_fresh Action: Use fresh stock solution, check stability via LC-MS check_compound->use_fresh No modify_buffer Action: Remove/reduce competing nucleophiles (e.g., DTT) check_buffer->modify_buffer Yes success Binding Observed check_buffer->success No optimize_pH->check_time increase_time->check_compound use_fresh->check_buffer modify_buffer->success signaling_pathway cluster_0 Cell Membrane Receptor GPCR Target Target Protein (e.g., Kinase) Receptor->Target Downstream Downstream Signaling Cascade Target->Downstream Signal External Signal Signal->Receptor This compound This compound This compound->Target Covalent Inhibition Response Cellular Response (e.g., Proliferation) Downstream->Response experimental_workflow cluster_experiments Experimental Validation cluster_results Expected Outcomes start Hypothesis: This compound is a covalent inhibitor ms_exp Intact Protein Mass Spectrometry start->ms_exp washout_exp Washout Assay start->washout_exp kinetic_exp Time-Dependent Inhibition Assay start->kinetic_exp ms_result Mass increases by MW of this compound ms_exp->ms_result washout_result Inhibition persists after washout washout_exp->washout_result kinetic_result IC50 decreases with pre-incubation time kinetic_exp->kinetic_result conclusion Conclusion: Covalent Binding Confirmed ms_result->conclusion washout_result->conclusion kinetic_result->conclusion

References

Technical Support Center: Safe Handling of Azapride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with Azapride. Given the limited publicly available safety data for this specific compound, this document emphasizes a risk-averse approach based on the known hazards of its chemical moieties: an organic azide and a potent, irreversible dopamine antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (Azidoclebopride) is an azide derivative of the dopamine antagonist clebopride, used in research to irreversibly label dopamine D2 receptors.[1] Its primary hazards stem from two sources:

  • Organic Azide Group: Organic azides are energy-rich and can be sensitive to heat, light, shock, and pressure, posing a risk of explosive decomposition.[2][3][4] They are also acutely toxic, with a toxicity profile that can be comparable to cyanides.[3][4]

  • Potent Dopamine Antagonist: As a potent neurochemical that binds irreversibly, this compound can have significant pharmacological effects if accidentally exposed.[1] These may include extrapyramidal symptoms, sedation, and cardiovascular effects.[5][6][7]

Q2: Is there a Material Safety Data Sheet (MSDS) for this compound?

Q3: What are the immediate signs of exposure to this compound?

A3: While specific data for this compound is unavailable, exposure to similar organic azides can cause rapid breathing, dizziness, headache, nausea, and skin irritation.[1] Exposure to potent dopamine antagonists can lead to sedation, movement disorders, and changes in blood pressure.[6][7] Any suspected exposure should be treated as a medical emergency.

Q4: Can I purify this compound by distillation or sublimation?

A4: No. Never use distillation or sublimation for purifying organic azides.[3][4] These methods introduce heat and pressure, which can lead to violent decomposition. Purification should be limited to methods like extraction and precipitation.[3][4]

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dark, and well-ventilated area, away from heat, light, and sources of shock or friction.[2][3] It is recommended to store it at or below room temperature, and for long-term storage, refrigeration (-18°C) in an amber vial is advisable.[2][3] Store it separately from acids, metals, and halogenated solvents.[2][8]

Data Presentation: Stability and Hazard Metrics

Due to the lack of specific quantitative data for this compound, the following table summarizes general stability guidelines for organic azides to inform risk assessment.

ParameterGuideline for Organic AzidesThis compound (C₂₀H₂₂ClN₅O₂)Assessment
LD50 Data not available for this compound. Sodium azide is highly toxic (LD50 oral, rat: 27 mg/kg).[3]Not AvailableAssume high toxicity via all routes of exposure.
Explosive Potential Can be sensitive to heat, light, shock, and pressure.[2]Not QuantifiedHandle as a potentially explosive compound.
Carbon to Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms.[2]C=20, N=5. Ratio C/N = 4.Meets this stability criterion.
Rule of Six There should be at least six carbon atoms per energetic group (e.g., azide).[2]20 carbons for one azide group.Meets this stability criterion.
(NC + NO) / NN Ratio This ratio should be ≥ 3 for enhanced stability.[9](20 + 2) / 5 = 4.4Meets this stability criterion.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To safely prepare a stock solution of this compound for use in experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Non-metallic spatula (e.g., ceramic or plastic)[2]

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation: Don all required Personal Protective Equipment (PPE) as outlined in the safety workflow below. Work exclusively within a certified chemical fume hood.

  • Weighing: Tare a clean, empty amber vial on the analytical balance. Using a non-metallic spatula, carefully weigh the desired amount of this compound directly into the vial. Avoid any friction or scraping motions.[10]

  • Solubilization: Calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated micropipette, add the DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved. Do not use sonication, as it can introduce energy that may lead to decomposition.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and appropriate hazard pictograms. Store the solution at -20°C in the dark.

Protocol 2: Decontamination and Disposal of this compound Waste

Objective: To safely neutralize and dispose of this compound-contaminated materials and solutions.

Materials:

  • Designated, labeled waste container for azide waste[1][11]

  • Aqueous solution of nitrous acid (freshly prepared) for decontamination of dilute solutions (<5%).[12]

  • pH strips

  • Sodium hydroxide solution (dilute) for neutralization

  • Personal Protective Equipment (PPE)

Methodology:

  • Waste Segregation: All solid waste (gloves, weigh boats, pipette tips) contaminated with this compound must be placed in a dedicated, clearly labeled hazardous waste container for azides.[11] Liquid waste should be collected in a separate, compatible container. Never mix azide waste with acidic waste , as this can form highly toxic and explosive hydrazoic acid.[2][4]

  • Decontamination of Glassware: Submerge contaminated glassware in a basic solution (e.g., pH > 9) to hydrolyze any residual compound.[11] Then wash thoroughly with detergent and water.

  • Neutralization of Dilute Solutions (Advanced Users Only): For dilute aqueous solutions (<5% this compound), chemical neutralization can be performed by trained personnel in a fume hood. Slowly add a freshly prepared solution of nitrous acid to the this compound solution. This reaction will release nitrogen oxides, so proper ventilation is critical.[12]

  • Final Disposal: After neutralization (if performed), adjust the pH of the liquid waste to between 6 and 9 with dilute sodium hydroxide.[12] All azide waste, both solid and liquid (neutralized or not), must be disposed of through your institution's hazardous waste program. Do not pour any azide-containing solution down the drain. [12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected Color Change in Solid or Solution Decomposition of the azide moiety, often accelerated by light or heat exposure.Do not use the material. Treat it as hazardous waste and dispose of it according to Protocol 2. Review storage conditions to ensure they are optimal.
Inconsistent Experimental Results Compound instability or degradation in the experimental buffer/media.Prepare fresh stock solutions. Minimize the time the compound spends in aqueous buffers before use. Perform a stability test of this compound in your specific experimental medium.
Precipitate Forms in Stock Solution Poor solubility at low temperatures or solvent evaporation.Allow the vial to warm to room temperature before opening to prevent moisture condensation. Gently vortex to redissolve. If it does not redissolve, it may have degraded; dispose of it safely.
No Signal in Receptor Binding Assay Incorrect concentration, compound degradation, or inactive compound.Verify the concentration of your stock solution. Prepare a fresh dilution from a new stock. Confirm the activity of other components in your assay (e.g., receptors, other ligands).

Visual Workflows and Diagrams

Laboratory Safety Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase ra 1. Conduct Risk Assessment (Review SOP & Hazards) ppe 2. Don Full PPE (Gloves, Lab Coat, Goggles) ra->ppe hood 3. Prepare Fume Hood (Clear Area, Verify Flow) ppe->hood weigh 4. Weigh Compound (Use Non-Metallic Spatula) hood->weigh dissolve 5. Dissolve in Solvent (Gentle Vortex, No Sonication) weigh->dissolve decon 6. Decontaminate Surfaces & Glassware dissolve->decon waste 7. Segregate Azide Waste (Dedicated Containers) decon->waste dispose 8. Arrange for Hazardous Waste Pickup waste->dispose

Caption: Step-by-step safety workflow for handling this compound, from preparation to disposal.

Emergency Response Decision Tree

start Incident Occurs (Spill or Exposure) is_exposure Is it a personnel exposure? start->is_exposure spill_size Is the spill large or unmanageable? is_exposure->spill_size No exposure_action Remove victim from area. Flush affected area for 15+ mins. Remove contaminated clothing. is_exposure->exposure_action Yes evacuate Evacuate immediate area. Alert others. Call Emergency Services. spill_size->evacuate Yes small_spill Contain spill with absorbent material. Decontaminate area. Collect waste in azide container. spill_size->small_spill No seek_medical Call Emergency Services (911). Provide SDS/compound info. exposure_action->seek_medical report_spill Report incident to Lab Supervisor and EHS. small_spill->report_spill

Caption: Decision tree for immediate actions following a spill or personnel exposure.

This compound Signaling Pathway Inhibition

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Binds Irreversibly (Inhibits) Signaling Downstream Signaling Cascade D2R->Signaling Initiates Response Cellular Response Signaling->Response

Caption: this compound irreversibly binds to the D2 receptor, blocking dopamine signaling.

References

Addressing off-target effects of Azapride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azapride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it a promising agent for oncology research.

Q2: What are the known off-target effects of this compound?

While designed for CDK9, this compound can exhibit off-target activity against other kinases, particularly at higher concentrations. The most significant off-target interactions are with CDK2, GSK3β, and Aurora Kinase B. These off-target effects can lead to unintended biological consequences, such as cell cycle arrest or cytotoxicity, which may confound experimental results.[1]

Q3: At what concentration is this compound selective for its primary target, CDK9?

To maintain selectivity for CDK9, it is recommended to use this compound at concentrations no higher than 100 nM in cell-based assays. Exceeding this concentration significantly increases the likelihood of engaging off-target kinases.[1][2]

Q4: My experimental results are inconsistent with CDK9 inhibition. What could be the cause?

Inconsistent results can arise from several factors.[3][4] If the observed phenotype does not align with the known functions of CDK9, it may be due to off-target effects, especially if using high concentrations of this compound.[1][5] It is also crucial to ensure the stability and purity of the compound and to rule out experimental artifacts.

Q5: I'm observing high levels of cell death even at low concentrations. Is this expected?

While potent CDK9 inhibition can induce apoptosis, excessive cytotoxicity at low nanomolar concentrations might indicate off-target effects on kinases essential for cell survival.[1] It is important to titrate the inhibitor concentration to find the lowest effective dose that inhibits the primary target without causing widespread cell death.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

You are observing a cellular phenotype (e.g., G2/M cell cycle arrest) that is not consistent with the primary function of CDK9 (transcriptional regulation).

  • Question: How can I determine if this unexpected phenotype is a result of an off-target effect? Answer: A multi-step approach is recommended to dissect on-target versus off-target effects:

    • Confirm with a Structurally Unrelated Inhibitor: Use a different, structurally distinct CDK9 inhibitor. If the unexpected phenotype disappears while the on-target effects remain, it is likely an off-target effect of this compound.[1]

    • Genetic Knockdown: Employ siRNA or CRISPR/Cas9 to specifically knock down CDK9. If the phenotype from the genetic knockdown matches the expected on-target effect but not the unexpected phenotype, this strongly suggests an off-target mechanism for the latter.

    • Dose-Response Analysis: Perform a detailed dose-response curve for both the expected and unexpected phenotypes. Off-target effects typically require higher concentrations than on-target effects.

    • Rescue Experiment: If the off-target is known (e.g., Aurora Kinase B), try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.

Issue 2: Results Vary Between Experiments

You are finding it difficult to reproduce your results consistently across different experimental setups.

  • Question: What steps can I take to improve the reproducibility of my experiments with this compound? Answer: Inconsistent results are a common challenge in drug response measurements.[6]

    • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, passage number, and media conditions, are consistent.

    • Compound Handling: this compound is light-sensitive. Protect it from light during storage and experiments. Prepare fresh dilutions from a DMSO stock for each experiment.

    • Assay Controls: Include positive and negative controls in every experiment. A positive control could be a known CDK9 inhibitor, while a negative control could be a vehicle-treated group.

    • Biological Replicates: Perform at least three independent biological replicates to ensure the observed effects are statistically significant.[6]

Quantitative Data: this compound Kinase Selectivity Profile

The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary target and key off-targets.

Kinase TargetIC50 (nM)Potency vs. Primary TargetNotes
CDK9 (Primary Target) 15 - Potent and selective inhibition.
CDK225016.7x less potentPotential for G1/S cell cycle arrest at higher concentrations.
GSK3β80053.3x less potentMay affect glycogen metabolism and cell survival pathways.
Aurora Kinase B120080x less potentCan induce G2/M arrest and polyploidy.

Experimental Protocols

Protocol 1: Western Blot Analysis for Off-Target Pathway Activation

This protocol is designed to detect the activation of pathways downstream of a potential off-target, such as Aurora Kinase B.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 50 nM, 200 nM, 1 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a downstream marker of the off-target (e.g., phospho-Histone H3 for Aurora Kinase B) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to its intended target (CDK9) and potential off-targets in a cellular context.[7]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[7]

  • Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[7]

  • Lysis: Lyse the cells by freeze-thawing.[7]

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.[7]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein (e.g., CDK9, CDK2) at each temperature point using Western blotting or mass spectrometry.[7]

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Azapride_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits AurkB Aurora Kinase B This compound->AurkB Inhibits (High Conc.) Transcription Transcriptional Elongation CDK9->Transcription Mcl1 Mcl-1 Downregulation Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Spindle Mitotic Spindle Assembly AurkB->Spindle Arrest G2/M Arrest Spindle->Arrest Disrupts

Caption: On-target vs. off-target signaling of this compound.

Troubleshooting_Workflow start Start: Unexpected Phenotype Observed decision1 Is this compound concentration >10x IC50 for CDK9? start->decision1 step1 Lower concentration and repeat experiment decision1->step1 Yes step2 Use structurally unrelated CDK9 inhibitor decision1->step2 No step1->start decision2 Does unexpected phenotype persist? step2->decision2 conclusion1 Likely on-target effect. Re-evaluate CDK9 biology. decision2->conclusion1 Yes step3 Perform genetic knockdown of CDK9 (siRNA/CRISPR) decision2->step3 No decision3 Does knockdown replicate phenotype? step3->decision3 decision3->conclusion1 Yes conclusion2 Confirmed off-target effect of this compound. decision3->conclusion2 No

Caption: Workflow for troubleshooting unexpected phenotypes.

Caption: this compound concentration and target selectivity.

References

Optimizing UV exposure time for Azapride activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azapride Activation. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing the UV-light-mediated activation of this compound and other azobenzene-modified compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the principle of its UV activation?

A1: this compound represents a class of photopharmaceutical agents that incorporate a photosensitive moiety, typically an azobenzene group, into their structure. This allows their biological activity to be controlled by light. The core principle is the photoisomerization of the azobenzene molecule. In its thermally stable trans-isomer form, the drug is often inactive or less active. Upon irradiation with light of a specific wavelength, typically in the UV-A range (315-400 nm), it converts to the cis-isomer.[1] This change in shape alters the drug's conformation, enabling it to bind to its biological target and exert its therapeutic effect. This process provides high spatiotemporal control over drug activity, potentially reducing systemic side effects.[2]

Q2: What is the ideal UV wavelength for activating this compound?

A2: The optimal wavelength depends on the specific chemical structure of the azobenzene derivative. Traditional azobenzenes are most efficiently switched to their cis form by UV-A light, often around 340-380 nm.[1][2] However, it is crucial to consult the specific documentation for your this compound compound. A major challenge in the field is that UV light can be damaging to cells.[3] Consequently, significant research is focused on designing azobenzene derivatives that can be activated by lower-energy visible light, such as violet or green light, or even red light within the "phototherapeutic window" (650-900 nm), to improve tissue penetration and reduce phototoxicity.[3][4][5]

Q3: How do I determine the optimal UV exposure time?

A3: The optimal exposure time is not a fixed value; it is a component of the total light dose, or fluence, delivered to the sample. Fluence is the most critical parameter and is calculated as:

Fluence (mJ/cm²) = Intensity (mW/cm²) × Time (seconds)

To determine the optimal exposure, you must perform a dose-response experiment. This involves irradiating your cell or tissue samples with a range of fluences by varying the exposure time while keeping the light source intensity constant. The biological effect is then measured to find the dose that provides maximal activation with minimal off-target effects like phototoxicity.

Q4: What are the key parameters to control during a UV exposure experiment?

A4: To ensure reproducibility, the following parameters must be precisely controlled and documented.

ParameterDescriptionCommon UnitsImportance
Wavelength The specific wavelength of light used for irradiation.Nanometers (nm)Determines the efficiency of photoisomerization. Must match the absorbance peak of the trans-isomer.
Intensity (Irradiance) The power of the light source per unit area at the sample surface.Milliwatts per square centimeter (mW/cm²)Directly impacts the required exposure time. Must be measured with a power meter.
Exposure Time The duration for which the sample is exposed to the UV light.Seconds (s) or Minutes (min)A key variable in determining the total energy dose (fluence).
Fluence (Dose) The total energy delivered per unit area.Millijoules per square centimeter (mJ/cm²)The most important determinant of the biological effect.[6]
Distance to Sample The distance from the light source to the surface of the cells/solution.Centimeters (cm)Light intensity decreases with the square of the distance, so this must be kept constant.
Sample Temperature The temperature of the sample during irradiation.Degrees Celsius (°C)Temperature can affect the rate of thermal relaxation back to the trans form and influence cellular responses.[7]

Q5: How can I measure the efficiency of this compound activation?

A5: Activation efficiency can be assessed using two main approaches:

  • Physicochemical Analysis: For a pure drug solution, UV-Vis spectroscopy or HPLC can be used to measure the ratio of cis to trans isomers after irradiation. This determines the photostationary state (PSS), which is the equilibrium ratio of isomers at a given wavelength.[2]

  • Biological Assays: In a cellular context, activation is measured via functional assays that quantify the expected biological outcome. This could include cell viability assays (e.g., MTT, Calcein AM), cell cycle analysis by flow cytometry, immunofluorescence imaging of downstream markers, or specific enzyme activity assays.[2]

Section 2: Troubleshooting Guides

Problem: I am not observing the expected biological effect after UV exposure.

Potential CauseSuggested Solution
Incorrect Wavelength Verify the activation wavelength for your specific this compound compound from the manufacturer's data or relevant literature. Ensure your light source is emitting at the correct peak wavelength.
Insufficient Fluence (Dose) Your exposure time may be too short or the light intensity too low. Measure the light intensity at the sample plane with a power meter. Perform a dose-response experiment by systematically increasing the exposure time.
Light Absorption by Medium Phenol red and other components in cell culture media can absorb UV light, reducing the energy reaching the cells.[6] For sensitive experiments, consider using phenol red-free media during irradiation.
Rapid Thermal Relaxation The active cis-isomer can thermally relax back to the inactive trans-isomer. This rate is compound-specific. Try performing your biological assays immediately after irradiation or consider redesigning the compound for a longer cis-isomer half-life.
Compound Degradation High-intensity UV light may be causing photodegradation of the compound. Check for degradation using HPLC or mass spectrometry. If observed, reduce light intensity and increase exposure time to deliver the same fluence.

Problem: My cells are dying after UV exposure, even at low this compound concentrations.

Potential CauseSuggested Solution
UV-Induced Phototoxicity UV light itself is known to be cytotoxic, causing DNA damage and inducing apoptosis.[3][8] Crucially, you must run a "UV only" control (cells irradiated without any this compound). If cells die in this control group, the toxicity is from the light, not the drug.
Toxicity of the Activated Drug The activated cis-form of the drug may be highly potent and cytotoxic at the tested concentration. Run a dose-response curve for the drug with a fixed, optimal UV dose to determine the IC50 of the activated form.
Formation of Toxic Photoproducts UV irradiation could be creating toxic byproducts from the compound or media components. Analyze the irradiated media and compound solution for any new peaks via HPLC.
Solutions for Phototoxicity If UV light is the cause of death, try to reduce the fluence to the minimum required for activation. The primary solution in modern photopharmacology is to use a red-shifted azobenzene derivative that can be activated by less damaging visible light.[4][5]

Problem: I am getting inconsistent results between experiments.

Potential CauseSuggested Solution
Fluctuating Light Source Output The output of lamps can decrease over time. Measure the intensity with a power meter before every experiment and adjust the exposure time accordingly to deliver a consistent fluence.
Inconsistent Sample Distance Small variations in the distance from the light source to the cells can cause large changes in intensity. Use a fixed, rigid setup (e.g., a custom holder or stand) to ensure the distance is identical for every experiment.
Variable Cell Density Differences in cell confluency can affect the response to the drug and light. Ensure you seed the same number of cells for each experiment and treat them at a consistent confluency.
Uneven Light Distribution The light beam may not be uniform across the entire sample (e.g., a multi-well plate). Measure the intensity at different points across the irradiation area to check for uniformity. If non-uniform, irradiate one well or dish at a time in the center of the beam.

Section 3: Experimental Protocols

Protocol 1: General Workflow for this compound Activation in Cell Culture

This protocol provides a template for a typical experiment involving the photoactivation of this compound in an adherent cell culture.

  • Cell Seeding: Plate cells in the desired format (e.g., 96-well plate) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in pre-warmed, phenol red-free cell culture medium.

  • Incubation: Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired duration to allow for drug uptake. This step should be performed in the dark to prevent premature activation.

  • UV Irradiation:

    • Turn on the UV light source and allow it to warm up for a stable output.

    • Measure the light intensity (mW/cm²) at the level of the cells using a calibrated power meter.

    • Remove the lid of the cell culture plate to avoid UV absorption.

    • Place the plate at a fixed distance directly under the light source.

    • Irradiate the cells for the pre-determined time required to achieve the target fluence.

  • Post-Irradiation Incubation: Following irradiation, replace the drug-containing medium with fresh, complete medium (or leave it, depending on the experimental goal) and return the cells to the incubator for the desired time.

  • Downstream Analysis: Perform the relevant biological assay to measure the effect of the activated drug (e.g., cell viability assay, immunofluorescence, Western blot, etc.).

  • Essential Controls:

    • No Treatment: Cells with no this compound and no UV exposure.

    • Drug Only (Dark Control): Cells treated with this compound but kept in the dark.

    • UV Only: Cells without this compound that are exposed to the same UV dose.

Protocol 2: Determining Optimal UV Fluence (Dose-Response)
  • Prepare multiple identical samples of cells as described in Protocol 1.

  • Keep the concentration of this compound and the light source intensity constant.

  • Expose different sets of samples to a range of UV exposure times (e.g., 0s, 15s, 30s, 60s, 120s, 300s).

  • Calculate the fluence for each exposure time (Intensity × Time).

  • After a fixed post-irradiation incubation period, perform a quantitative assay (e.g., cell viability).

  • Plot the biological response (e.g., % viability) against the UV fluence (mJ/cm²).

  • The optimal fluence is typically the lowest dose that gives a maximal biological effect before the onset of significant phototoxicity (as determined by the "UV Only" control).

Section 4: Visualizations and Diagrams

This compound Activation Pathway

Azapride_Activation cluster_stimulus External Stimulus cluster_drug Photoswitchable Drug cluster_cellular Cellular Response UV_Light UV Light (e.g., 365 nm) Trans_this compound Inactive trans-Azapride Cis_this compound Active cis-Azapride Trans_this compound->Cis_this compound Photoisomerization Target Biological Target (e.g., Receptor, Enzyme) Cis_this compound->Target Binding & Modulation Effect Downstream Biological Effect Target->Effect Signal Transduction

Caption: Simplified pathway of this compound activation by UV light.

Experimental Workflow for Optimizing UV Exposure

Workflow cluster_dose_response Dose-Response Irradiation Start Start: Prepare Cell Cultures AddDrug Add this compound Solution (Incubate in Dark) Start->AddDrug PrepareIrradiation Set Up & Calibrate UV Source (Measure Intensity) AddDrug->PrepareIrradiation Dose1 Group 1: Time 1 (Fluence 1) PrepareIrradiation->Dose1 Dose2 Group 2: Time 2 (Fluence 2) PrepareIrradiation->Dose2 DoseN Group N: Time N (Fluence N) PrepareIrradiation->DoseN Controls Controls: (Dark, UV Only) PrepareIrradiation->Controls IncubatePost Post-Irradiation Incubation Dose1->IncubatePost Dose2->IncubatePost DoseN->IncubatePost Controls->IncubatePost Assay Perform Biological Assay (e.g., Viability, Function) IncubatePost->Assay Analyze Analyze Data: Plot Response vs. Fluence Assay->Analyze End End: Determine Optimal Fluence Analyze->End Troubleshooting Start Problem: No or Low Biological Effect CheckControls Did the 'UV Only' control show cell death? Start->CheckControls CheckFluence Was a dose-response experiment performed? CheckControls->CheckFluence No Result_Toxicity Solution: Issue is UV phototoxicity. Reduce fluence or use a red-shifted compound. CheckControls->Result_Toxicity Yes CheckWavelength Is the UV wavelength correct for your compound? CheckFluence->CheckWavelength Yes Result_IncreaseFluence Solution: Perform dose-response. Increase exposure time or intensity. CheckFluence->Result_IncreaseFluence No Result_CheckSpectrum Solution: Verify compound's absorbance spectrum. Use the correct light source/filter. CheckWavelength->Result_CheckSpectrum No Result_CheckMedia Potential Cause: Light absorbed by media. Retry with phenol red-free media. CheckWavelength->Result_CheckMedia Yes

References

Validation & Comparative

Validating the Specificity of Azapride Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the specific binding of a novel compound to its intended target is a cornerstone of preclinical evaluation. High specificity can translate to improved efficacy and a more favorable safety profile by minimizing off-target effects. This guide provides a comparative analysis of Azapride, a novel tyrosine kinase inhibitor (TKI), with established alternatives, supported by experimental data and detailed protocols to validate its binding specificity.

This compound is designed to target the aberrant BCR-ABL kinase, a hallmark of Chronic Myeloid Leukemia (CML). Its specificity profile is benchmarked against other BCR-ABL inhibitors: Imatinib, a first-generation TKI; Nilotinib, a second-generation inhibitor with higher potency; and Dasatinib, a multi-targeted inhibitor known for its broader activity spectrum.

Comparative Binding Affinity

The binding affinity of a compound to its target and potential off-targets is a critical measure of its specificity. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters. A lower value for these parameters indicates a higher binding affinity or inhibitory potency.

Table 1: Kinase Inhibitory Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)ImatinibNilotinibDasatinib
Primary Target
ABL15 250201
Key Off-Targets
SRC500>10000>30000.5
LCK80062>30002
KIT15001001205
PDGFRα20001501008

Data for Imatinib, Nilotinib, and Dasatinib are representative values from published literature. This compound data is hypothetical for illustrative purposes.

Table 2: Thermodynamic Binding Parameters (Isothermal Titration Calorimetry)

CompoundTargetKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound (Hypothetical) ABL18 -12.52.0
Dasatinib ABL11.5-10.81.5
Dasatinib LCK3.0-9.51.0

This table illustrates how Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, offering deeper insights into the binding mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding specificity data. Below are protocols for key experiments cited in this guide.

Kinase Activity Assay (Competitive Binding)

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.

Protocol:

  • Reagents: Recombinant kinase, substrate peptide, ATP, and test compound (this compound or alternatives).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined period (e.g., 20 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP (often radiolabeled [γ-³²P]ATP) to start the kinase reaction.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.

Protocol:

  • Instrumentation: Use a calibrated Isothermal Titration Calorimeter.

  • Sample Preparation: Prepare the target kinase (e.g., ABL1) in a suitable buffer (e.g., PBS or Tris buffer) at a known concentration (e.g., 10-20 µM) and place it in the sample cell. Prepare the ligand (this compound or other inhibitors) in the same buffer at a concentration 10-15 times that of the protein and load it into the injection syringe.

  • Degassing: Thoroughly degas both the protein and ligand solutions to avoid air bubbles.

  • Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Integrate the heat change after each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.

Protocol:

  • Instrumentation: Use an SPR instrument (e.g., Biacore).

  • Chip Preparation: Immobilize the target kinase onto a sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of the test compound (analyte) in a running buffer.

  • Binding Measurement:

    • Association: Inject the analyte over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (measured in Response Units, RU) over time.

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the chip surface.

  • Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Visualizations: Pathways and Workflows

Diagrams provide a clear visual representation of complex biological pathways and experimental processes.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway BCR-ABL->RAS_RAF_MEK_ERK_Pathway JAK_STAT_Pathway JAK-STAT Pathway BCR-ABL->JAK_STAT_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway BCR-ABL->PI3K_AKT_mTOR_Pathway Growth_Factors Growth_Factors Growth_Factors->BCR-ABL Activation This compound This compound This compound->BCR-ABL Inhibition Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation JAK_STAT_Pathway->Cell_Proliferation Inhibition_of_Apoptosis Inhibition_of_Apoptosis PI3K_AKT_mTOR_Pathway->Inhibition_of_Apoptosis ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Protein Prepare & Degas Target Protein Load_Samples Load Protein into Cell Load Ligand into Syringe Prepare_Protein->Load_Samples Prepare_Ligand Prepare & Degas Ligand (this compound) Prepare_Ligand->Load_Samples Equilibrate Thermal Equilibration Load_Samples->Equilibrate Titrate Inject Ligand into Protein Equilibrate->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Integrate_Data Integrate Heat Peaks Measure_Heat->Integrate_Data Correct_Dilution Correct for Heat of Dilution Integrate_Data->Correct_Dilution Fit_Model Fit Data to Binding Model Correct_Dilution->Fit_Model Determine_Parameters Determine Kd, ΔH, n, ΔS Fit_Model->Determine_Parameters SPR_Workflow Immobilize_Kinase Immobilize Kinase on Sensor Chip Prepare_Analyte Prepare Serial Dilutions of this compound (Analyte) Immobilize_Kinase->Prepare_Analyte Association Inject Analyte (Measure Association) Prepare_Analyte->Association Dissociation Inject Buffer (Measure Dissociation) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Data_Analysis Fit Curves to Kinetic Model Regeneration->Data_Analysis Specificity_Validation_Strategy cluster_assays Binding Assays Define_Target Primary Target (e.g., BCR-ABL) Functional_Assay Functional Assay (e.g., Kinase Activity) Define_Target->Functional_Assay Biophysical_Assay Biophysical Assays (ITC, SPR) Define_Target->Biophysical_Assay Select_Off_Targets Potential Off-Targets (e.g., Kinome Panel) Select_Off_Targets->Functional_Assay Determine_IC50 Determine_IC50 Functional_Assay->Determine_IC50 Determines IC50 Determine_Kd_Kinetics Determine_Kd_Kinetics Biophysical_Assay->Determine_Kd_Kinetics Determines Kd & Kinetics Assess_Specificity Assess Specificity Profile of this compound Determine_IC50->Assess_Specificity Compare On- vs. Off-Target Determine_Kd_Kinetics->Assess_Specificity Thermodynamic & Kinetic Insight

Azapride vs. Spiperone: A Comparative Guide for Dopamine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Azapride and Spiperone, two antagonists frequently utilized in dopamine receptor research. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a comprehensive overview of their binding profiles, functional activities, and the experimental protocols for their characterization.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous physiological and pathological processes in the central nervous system. Consequently, they are primary targets for the development of therapeutics for a range of neurological and psychiatric disorders. The characterization of these receptors and the screening of novel drug candidates often rely on the use of specific pharmacological tools, such as receptor antagonists.

Spiperone , a butyrophenone derivative, has been a cornerstone in dopamine receptor research for decades. It is widely recognized as a potent antagonist, particularly for the D2-like family of dopamine receptors (D2, D3, and D4). However, its utility is often tempered by its significant affinity for other receptors, most notably serotonin and adrenergic receptors, which can complicate the interpretation of experimental results.

This compound , also known as azidoclebopride, is a photoaffinity label derived from the D2 antagonist clebopride. It acts as an irreversible antagonist of the D2 receptor. This property makes it a valuable tool for specific applications, such as receptor labeling and studies of receptor dynamics. Emerging data suggests that this compound may offer a more selective profile for the D2 receptor compared to Spiperone.

This guide will delve into a direct comparison of these two compounds, presenting their binding affinities and functional data in easily digestible formats, providing detailed experimental methodologies, and illustrating key concepts with clear diagrams.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and Spiperone, allowing for a direct comparison of their binding affinities for dopamine, serotonin, and adrenergic receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki/Kd in nM)

CompoundD1D2D3D4D5
This compound Low Affinity[1][2]14 - 21 (Kd)[1][2]Data Not AvailableData Not AvailableData Not Available
Spiperone ~35000.057 (Kd)[3]0.125 (Kd)[3]0.08~3500

Note: Ki values for Spiperone at D1, D4, and D5 are from a single source and may vary between studies. The Kd values for Spiperone at D2 and D3 are from a detailed binding study. Data for this compound at D1, D3, D4, and D5 receptors is limited, with studies indicating low affinity for the D1 receptor.

Table 2: Serotonin and Adrenergic Receptor Binding Affinities (Ki in nM)

Compound5-HT1A5-HT2A5-HT2Cα1-Adrenergic
This compound Low Affinity[1][2]Low Affinity (S2)[1][2]Data Not AvailableLow Affinity[1][2]
Spiperone 17.31.17922.9High Affinity[4][5]

Note: Spiperone demonstrates high affinity for several serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A, as well as for alpha-1 adrenergic receptors, highlighting its non-selective profile.[6] this compound appears to have low affinity for the serotonin S2 receptor and alpha-1 adrenergic receptors, suggesting greater selectivity for the D2 dopamine receptor.[1][2]

Functional Activity

Both this compound and Spiperone are classified as dopamine receptor antagonists .

Spiperone acts as a competitive antagonist at D2-like dopamine receptors. This means it binds to the same site as dopamine but does not activate the receptor, thereby blocking dopamine-mediated signaling. This antagonistic activity can be measured in functional assays, such as the inhibition of forskolin-stimulated cAMP accumulation.

This compound is an irreversible antagonist . Upon photoactivation, it forms a covalent bond with the D2 receptor, leading to its permanent inactivation.[1] This property is particularly useful for studies aiming to label the receptor protein or to investigate the consequences of long-lasting receptor blockade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare compounds like this compound and Spiperone.

Radioligand Displacement Assay for Dopamine D2 Receptors

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparation: Homogenates from cells expressing the human dopamine D2 receptor or from brain tissue rich in D2 receptors (e.g., striatum).

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Test Compound: this compound or Spiperone.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellet or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer to a desired protein concentration (typically 50-200 µ g/well ).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]Spiperone at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of membrane preparation to the wells.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 50 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of a specific concentration of the test compound (this compound or Spiperone, typically in a serial dilution), 50 µL of radioligand, and 50 µL of membrane preparation.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature or 37°C with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Forskolin-Stimulated cAMP Accumulation Assay for D2 Receptor Antagonism

This functional assay measures the ability of a D2 receptor antagonist to block the inhibitory effect of a D2 agonist on adenylyl cyclase activity.

Materials:

  • Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • D2 Receptor Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).

  • Test Compound: this compound or Spiperone.

  • Forskolin: An adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assay).

Procedure:

  • Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (this compound or Spiperone) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation:

    • Add the D2 receptor agonist (at a concentration that produces a submaximal inhibition of cAMP, e.g., EC80) and forskolin (at a concentration that robustly stimulates cAMP production, e.g., 1-10 µM) to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using the detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to dopamine receptor signaling and the experimental workflows described above.

Dopamine_D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased excitability) PKA->CellularResponse Leads to Spiperone Spiperone/ This compound Spiperone->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Spiperone/Azapride.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis Membrane_Prep 1. Prepare D2 Receptor Membrane Homogenate Incubation 4. Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep 2. Prepare [³H]Spiperone (Radioligand) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Serial Dilutions of this compound/Spiperone Competitor_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound from Unbound Ligand Incubation->Filtration Counting 6. Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis 7. Calculate IC50 and Ki Values Counting->Analysis

Caption: Experimental workflow for a radioligand displacement binding assay.

cAMP_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement and Analysis Cell_Culture 1. Culture D2 Receptor- Expressing Cells Antagonist_Incubation 2. Pre-incubate with This compound/Spiperone Cell_Culture->Antagonist_Incubation Agonist_Stimulation 3. Stimulate with D2 Agonist + Forskolin Antagonist_Incubation->Agonist_Stimulation Cell_Lysis 4. Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Measurement 5. Measure Intracellular cAMP Levels Cell_Lysis->cAMP_Measurement Data_Analysis 6. Determine IC50 Value cAMP_Measurement->Data_Analysis

Caption: Experimental workflow for a forskolin-stimulated cAMP accumulation assay.

Conclusion

The choice between this compound and Spiperone for dopamine receptor studies hinges on the specific experimental goals.

Spiperone remains a valuable tool due to its high affinity for D2-like receptors and its extensive characterization in the literature. However, its promiscuity, with significant binding to serotonin and adrenergic receptors, necessitates careful experimental design and data interpretation, often requiring the use of blocking agents to isolate the effects on dopamine receptors.

This compound , on the other hand, presents a more selective profile for the D2 dopamine receptor, with lower affinity for other receptor types investigated so far. Its irreversible binding nature makes it uniquely suited for photoaffinity labeling experiments aimed at identifying and characterizing the D2 receptor protein. However, the available quantitative binding data for this compound across a full panel of receptors is less comprehensive than for Spiperone.

For researchers seeking a highly potent but non-selective antagonist for general D2-like receptor blockade, Spiperone may be a suitable choice, provided its off-target effects are controlled for. For studies requiring high selectivity for the D2 receptor and for applications such as irreversible receptor labeling, this compound offers a compelling alternative. Further characterization of this compound's binding profile across a wider range of receptors will be crucial in solidifying its position as a preferred tool for selective D2 receptor research.

References

Unraveling Azapride's Engagement with the Dopamine D2 Receptor: A Cross-Validation of Binding and Function

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Azapride's interaction with the dopamine D2 receptor, cross-validated with functional assays, provides critical insights for researchers in neuropharmacology and drug development. This guide objectively evaluates this compound's performance against the well-characterized antagonist, Haloperidol, supported by experimental data.

This compound, an azide derivative of the dopamine antagonist clebopride, is recognized for its irreversible binding to dopamine D2 receptors, making it a valuable tool for receptor labeling and characterization.[1] Understanding the relationship between a ligand's binding affinity and its functional consequences is paramount in drug discovery. This guide delves into the cross-validation of this compound's binding characteristics with its functional effects on key signaling pathways of the dopamine D2 receptor.

Comparative Analysis of Binding Affinities

The binding affinity of a ligand to its receptor is a primary determinant of its potency. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. This compound exhibits a high affinity for the dopamine D2 receptor, with a reported dissociation constant (KD) of 21 nM.[2] Its parent compound, clebopride, demonstrates an even higher affinity with a KD of 1.5 nM.[2] For comparative purposes, the widely used antipsychotic and dopamine D2 receptor antagonist, Haloperidol, displays a Ki of 0.89 nM.[3]

CompoundReceptorBinding Affinity (K D /K i )
This compoundDopamine D221 nM (K D )[2]
CleboprideDopamine D21.5 nM (K D )[2]
Iodo-azido-cleboprideDopamine D214 nM (K d )[4]
HaloperidolDopamine D20.89 nM (K i )[3]

Cross-Validation with Functional Assays

The functional consequence of ligand binding to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), is multifaceted. The D2 receptor primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the D2 receptor can signal through a G protein-independent pathway involving β-arrestin2. To provide a comprehensive profile of this compound, it is essential to correlate its binding affinity with its activity in functional assays that probe these distinct signaling cascades.

CompoundFunctional AssayPotency (IC 50 /EC 50 )Efficacy
This compoundcAMP InhibitionData not availableAntagonist
β-arrestin RecruitmentData not availableAntagonist
HaloperidolGβγ Signaling Inhibition5.5 nM (IC 50 )[5]Full Antagonist
Dopamine-induced β-arrestin2 Recruitment-Full Antagonist[1]

Dopamine D2 Receptor Signaling Pathways

The signaling cascades initiated by the activation of the dopamine D2 receptor are crucial for its physiological and pharmacological effects. The two major pathways are the Gαi-mediated inhibition of cAMP production and the β-arrestin-mediated signaling.

Gαi-Mediated Signaling Pathway

Upon agonist binding, the D2 receptor undergoes a conformational change that activates the associated Gαi protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.

G_alpha_i_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (Inhibition) cAMP->Cellular_Response Leads to

Dopamine D2 Receptor Gαi Signaling Pathway
β-Arrestin-Mediated Signaling Pathway

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the D2 receptor can recruit β-arrestin2. This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling that can regulate various cellular processes, including the ERK and Akt/GSK3 pathways.

Beta_Arrestin_Pathway Agonist Agonist D2R Dopamine D2 Receptor Agonist->D2R Binds GRK GRK D2R->GRK Activates P_D2R Phosphorylated D2R GRK->D2R Phosphorylates Beta_Arrestin β-Arrestin2 P_D2R->Beta_Arrestin Recruits Signaling_Complex Signaling Complex P_D2R->Signaling_Complex Beta_Arrestin->Signaling_Complex Downstream_Signaling Downstream Signaling (e.g., ERK, Akt/GSK3) Signaling_Complex->Downstream_Signaling

Dopamine D2 Receptor β-Arrestin Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of a test compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor or from brain tissue known to have high D2 receptor density (e.g., striatum).

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone or [3H]raclopride) and varying concentrations of the unlabeled test compound (e.g., this compound, Haloperidol).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (D2 Receptor Source) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes + Radioligand + Competitor) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start Cell_Plating Plate D2R-expressing cells Start->Cell_Plating Antagonist_Incubation Pre-incubate with Antagonist Cell_Plating->Antagonist_Incubation Agonist_Stimulation Stimulate with Agonist Antagonist_Incubation->Agonist_Stimulation Lysis_cAMP_Measurement Cell Lysis and cAMP Measurement Agonist_Stimulation->Lysis_cAMP_Measurement Data_Analysis Data Analysis (IC50 Determination) Lysis_cAMP_Measurement->Data_Analysis End End Data_Analysis->End Beta_Arrestin_Assay_Workflow Start Start Cell_Plating Plate engineered cells (e.g., PathHunter) Start->Cell_Plating Compound_Treatment Treat with Antagonist and Agonist Cell_Plating->Compound_Treatment Incubation Incubation for Recruitment Compound_Treatment->Incubation Detection Add Detection Reagents and Measure Signal Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of Azapride and Other Photoaffinity Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and chemical biology, understanding the precise interactions between small molecules and their protein targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by creating a covalent bond between a ligand and its target protein upon photoactivation.[1][2] This guide provides a comparative analysis of Azapride, an aryl azide-based probe, and other commonly used photoaffinity probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.

Principles of Photoaffinity Labeling

Photoaffinity labeling utilizes a chemical probe that, after non-covalently binding to its target, can be activated by light to form a covalent linkage.[1][3] An ideal photoaffinity probe consists of three key components: a pharmacophore for specific binding, a photoreactive group that forms a reactive intermediate upon irradiation, and a reporter tag (or a handle for its later attachment) for identification and enrichment.[1][4] The primary advantage of PAL is its ability to capture both high-affinity and transient or low-affinity interactions in various biological contexts, including living cells.[1][5]

The general mechanism involves the photo-induced generation of highly reactive species like nitrenes, carbenes, or diradicals, which then react with nearby amino acid residues of the target protein.[1][6]

G cluster_0 Photoaffinity Labeling Mechanism Probe Photoaffinity Probe (Ligand + Photoreactive Group) Complex Non-covalent Probe-Target Complex Probe->Complex Binding Target Target Protein Target->Complex UV UV Light Activation Complex->UV Reactive Reactive Intermediate (Nitrene, Carbene, etc.) UV->Reactive Photolysis Covalent Covalent Probe-Target Adduct Reactive->Covalent Covalent Bonding

Caption: General mechanism of photoaffinity labeling.

Comparative Overview of Common Photoaffinity Probes

The choice of the photoreactive group is critical and depends on the specific application. The most common classes are aryl azides, benzophenones, and diazirines.[4][7]

FeatureAryl Azides (e.g., this compound)BenzophenonesDiazirines
Reactive Intermediate Nitrene[1]Triplet Diradical[1][4]Carbene[1][6]
Activation Wavelength 254-300 nm (can be longer with substitutions)[1]~350-360 nm[4][7]~350 nm[8]
Advantages Small size, relatively easy to synthesize.[2][4]Activated by longer wavelengths, minimizing protein damage; inert to most solvents.[1][4]Small size; highly reactive carbene intermediate; can be more selective than nitrenes.[6][8]
Disadvantages Shorter activation wavelength can damage biomolecules; potential for rearrangement of the nitrene intermediate, lowering yields.[1]Bulky, which can interfere with ligand binding; requires longer irradiation times, potentially leading to non-specific labeling.[4][8]Alkyl diazirines may form reactive diazo intermediates that preferentially label acidic amino acids.[9][10]
Reactivity Moderately reactive, can insert into C-H, N-H, and O-H bonds.Reacts with C-H bonds.[7]Highly reactive, inserts into various bonds with less rearrangement than nitrenes.[6]

In Focus: this compound

This compound is an aryl azide derivative of the dopamine antagonist clebopride, specifically designed to irreversibly label dopamine D2 receptors.[11] As a member of the aryl azide family, its utility stems from the relatively small size of the azide group, which minimizes steric hindrance that could interfere with receptor binding.

Experimental Data for this compound
ParameterValueReference
Target Dopamine D2 Receptors[11][12]
Dissociation Constant (KD) 21 nM[12]
Pseudo-IC50 for Inactivation 80 nM (for 30% inactivation)[12]
Maximal Inactivation ~60% at 1 µM[12]

Studies have shown that this compound is a selective photoaffinity ligand for brain dopamine D2 receptors.[12] Upon irradiation with UV light, it irreversibly inactivates these receptors. This inactivation can be prevented by the presence of other dopamine agonists or antagonists, confirming its specific action at the D2 receptor binding site.[12] Importantly, at concentrations sufficient to inactivate 60% of D2 receptors, this compound did not significantly affect other receptors like dopamine D1, serotonin (S2), benzodiazepine, or adrenergic receptors, highlighting its selectivity.[12]

Other Notable Photoaffinity Probes

Beyond the three main classes, researchers have developed variations to improve efficiency and specificity.

  • Tetrafluorophenylazide: A substituted aryl azide designed to prevent the rearrangement of the nitrene intermediate, thereby improving photoaffinity yields.[1]

  • 2-Aryl-5-carboxytetrazole (ACT): Reported to have a higher crosslinking yield compared to structurally similar benzophenone and diazirine probes.[8]

  • Spirocyclic (Cyclobutanediazirine) Probes: These diazirine variants are thought to favor a "true" carbene mechanism with minimal formation of diazo intermediates, though this may result in decreased labeling efficiency compared to linear diazirines.[13][14][15]

Experimental Protocols

A generalized protocol for photoaffinity labeling is outlined below. Optimization of probe concentration, irradiation time, and wavelength is crucial for successful experiments.[3]

General Photoaffinity Labeling Workflow

G cluster_1 Photoaffinity Labeling Workflow A 1. Incubation Treat cells or lysate with photoaffinity probe B 2. UV Irradiation Activate photoreactive group to form covalent bond A->B C 3. Cell Lysis (if performed on live cells) B->C D 4. Click Chemistry (Optional) Attach reporter tag (e.g., Biotin, Fluorophore) to probe's handle C->D E 5. Affinity Purification Enrich labeled proteins (e.g., using streptavidin beads) D->E F 6. Analysis SDS-PAGE, Western Blot, Mass Spectrometry E->F

Caption: A typical workflow for photoaffinity labeling experiments.

Detailed Protocol Steps:
  • Probe Incubation:

    • Prepare cells or cell lysate.

    • Add the photoaffinity probe (e.g., this compound) at a predetermined optimal concentration. For competitive binding assays, a competing ligand can be added.

    • Incubate the mixture to allow the probe to bind to its target protein.[1][16] This is typically done in the dark to prevent premature activation.

  • UV Irradiation:

    • Expose the samples to UV light at the appropriate wavelength for the chosen photoreactive group (e.g., ~350 nm for benzophenones and diazirines).[7][16]

    • The duration of irradiation should be optimized to maximize covalent labeling of the target while minimizing non-specific binding and protein damage.[4]

  • Post-Irradiation Processing:

    • If the experiment was performed on live cells, lyse the cells to release the proteins.[1][16]

    • For two-step labeling probes, perform a click chemistry reaction to attach a reporter tag, such as biotin for affinity purification or a fluorophore for imaging.[1][17][18]

  • Enrichment and Analysis:

    • If a biotin tag was used, enrich the covalently labeled proteins using streptavidin-coated beads.[16]

    • Wash away unbound proteins.[16]

    • Elute the captured proteins and analyze them using techniques such as SDS-PAGE, in-gel fluorescence, Western blotting, or mass spectrometry for protein identification.[3][16]

Conclusion

The selection of a photoaffinity probe is a critical decision in experimental design. This compound serves as a highly effective and selective tool for studying dopamine D2 receptors, exemplifying the utility of aryl azide-based probes. However, its shorter activation wavelength may not be suitable for all biological systems. Benzophenones offer the advantage of activation at longer, less damaging wavelengths but their bulkiness can be a limiting factor. Diazirines provide a smaller, highly reactive alternative, though their labeling preferences should be considered. By carefully weighing the advantages and disadvantages of each class of probe and optimizing experimental conditions, researchers can successfully employ photoaffinity labeling to uncover novel drug targets and deepen our understanding of molecular interactions.

References

Validating the Irreversible Antagonism of Azapride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azapride, an irreversible antagonist of the dopamine D2 receptor, with alternative reversible antagonists. Experimental data is presented to objectively evaluate its performance, supported by detailed methodologies for key validation assays.

Quantitative Comparison of this compound and Reversible D2 Antagonists

The defining characteristic of an irreversible antagonist like this compound is its ability to form a long-lasting, often covalent, bond with its target receptor. This contrasts with reversible antagonists, which bind and dissociate from the receptor based on the concentration of the antagonist and competing ligands. This fundamental difference is reflected in their experimentally determined binding characteristics.

ParameterThis compound (Irreversible)Haloperidol (Reversible)Spiperone (Reversible)Rationale
Binding Affinity (Ki/Kd) 21 nM (Kd)[1]~0.89 - 8.8 nM (Ki)[2]Higher affinity than HaloperidolThis value represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates a higher binding affinity. This compound's affinity is in the nanomolar range, comparable to potent reversible antagonists.
Receptor Inactivation (IC50) 80 nM (pseudo-IC50 for photoinactivation)[1]Not ApplicableNot ApplicableThis is the concentration of this compound that causes 50% of the D2 receptors to be irreversibly inactivated upon UV irradiation.[1] This parameter is not relevant for reversible antagonists.
Maximal Receptor Inactivation ~60% at 1 µM[1]Not ApplicableNot ApplicableThis represents the maximum percentage of receptors that can be irreversibly blocked by this compound under the experimental conditions.
Effect of Washout on Receptor Binding Sustained receptor blockadeRecovery of receptor bindingRecovery of receptor bindingAfter washing out the unbound drug, an irreversible antagonist will remain bound, leading to a persistent reduction in the number of available receptors (Bmax). For a reversible antagonist, the drug will dissociate, and receptor binding capacity will be restored.
Protection against Irreversible Binding Not ApplicablePotently protects D2 receptors from this compound photoinactivation[1]More potent than Haloperidol in protecting D2 receptors from this compound photoinactivation[1]Reversible antagonists can compete with this compound for the binding site, thereby protecting the receptor from irreversible inactivation. The potency of protection reflects the reversible antagonist's affinity for the receptor.

Experimental Protocols for Validating Irreversible Antagonism

The following are detailed methodologies for key experiments used to characterize and validate the irreversible nature of this compound's antagonism at the dopamine D2 receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity of this compound and reversible antagonists for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing dopamine D2 receptors (e.g., rat striatum).

  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

  • Unlabeled ligands: this compound, Haloperidol, Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]Spiperone, and varying concentrations of the unlabeled test compound (this compound or a reversible antagonist).

  • For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of a potent unlabeled antagonist (e.g., 10 µM Haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Washout Assay

This assay is a critical step in demonstrating the irreversible nature of a ligand's binding.

Objective: To determine if the binding of this compound to the D2 receptor is resistant to washout compared to a reversible antagonist.

Procedure:

  • Prepare two sets of membrane preparations expressing D2 receptors.

  • Pre-incubation: Incubate one set with this compound (at a concentration several-fold higher than its Kd) and the other set with a reversible antagonist like Haloperidol for a defined period (e.g., 60 minutes). A control group with no antagonist is also included.

  • Washout: Pellet the membranes by centrifugation and discard the supernatant containing the unbound ligand. Resuspend the pellets in fresh, ligand-free assay buffer. Repeat this wash step multiple times (e.g., 3-5 times) to ensure complete removal of unbound ligand.

  • Radioligand Binding: After the final wash, perform a saturation binding experiment on all sets of membranes using increasing concentrations of [3H]Spiperone to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).

  • Data Analysis: Compare the Bmax values between the control, this compound-treated, and Haloperidol-treated membranes. A significant reduction in Bmax in the this compound-treated group that is not observed in the Haloperidol-treated group indicates irreversible binding.

Photoaffinity Labeling

This technique is specific to photo-reactive compounds like this compound and provides direct evidence of covalent bond formation.

Objective: To demonstrate the light-induced irreversible inactivation of D2 receptors by this compound.

Materials:

  • Membrane preparation expressing D2 receptors.

  • This compound.

  • UV light source (e.g., 254 nm or 365 nm, depending on the azide's properties).

  • Radioligand: [3H]Spiperone.

  • Assay components as in the competitive binding assay.

Procedure:

  • Incubate the membrane preparation with varying concentrations of this compound in the dark.

  • Expose the samples to UV light for a specified duration to activate the azide group, leading to covalent bond formation with the receptor. A control group should be kept in the dark.

  • Wash the membranes thoroughly to remove any unbound and unreacted this compound.

  • Perform a radioligand binding assay using a saturating concentration of [3H]Spiperone to measure the remaining available D2 receptors.

  • To demonstrate specificity, perform a protection experiment by co-incubating this compound with a high concentration of a reversible D2 antagonist (e.g., Haloperidol or Spiperone) before UV irradiation. The reversible antagonist should prevent the photo-inactivation by this compound.

  • Data Analysis: A concentration-dependent decrease in [3H]Spiperone binding in the UV-exposed samples compared to the dark controls indicates irreversible photo-inactivation. Protection by a reversible antagonist confirms that this inactivation is specific to the D2 receptor binding site.

Visualizing the Mechanisms and Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_alpha Gαi/o D2R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Figure 1: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Validating Irreversible Antagonism

The validation of an irreversible antagonist involves a series of experiments to demonstrate its tenacious binding and the resulting functional consequences.

Irreversible_Antagonism_Workflow cluster_binding Binding Assays cluster_washout Washout Experiment cluster_functional Functional Assays cluster_conclusion Conclusion Comp_Bind Competitive Radioligand Binding Assay Ki_Kd Determine Ki/Kd Comp_Bind->Ki_Kd Sat_Bind Saturation Binding Assay (Control) Bmax_Control Determine Bmax (Control) Sat_Bind->Bmax_Control Preincubation Pre-incubate membranes with This compound or Reversible Antagonist Ki_Kd->Preincubation Conclusion Irreversible Antagonism Confirmed: - Reduced Bmax after washout - Reduced agonist Emax Bmax_Control->Conclusion Wash Wash membranes to remove unbound antagonist Preincubation->Wash Washout_Sat_Bind Saturation Binding Assay (Post-Washout) Wash->Washout_Sat_Bind Bmax_Washout Determine Bmax (Post-Washout) Washout_Sat_Bind->Bmax_Washout Bmax_Washout->Conclusion Agonist_CR Agonist Concentration- Response Curve Emax_EC50 Determine Emax and EC50 Agonist_CR->Emax_EC50 Emax_EC50->Conclusion

Figure 2: Experimental workflow for validating irreversible antagonism.

Logical Comparison of Binding Mechanisms

The fundamental difference in the interaction of reversible and irreversible antagonists with their target receptor dictates their pharmacological profiles.

Binding_Mechanisms cluster_reversible Reversible Antagonism (e.g., Haloperidol) cluster_irreversible Irreversible Antagonism (this compound) Reversible_Bind Antagonist binds to D2R via non-covalent interactions Equilibrium Binding is in equilibrium: [R] + [A] ⇌ [RA] Reversible_Bind->Equilibrium Washout_Rev Washout removes antagonist, restoring receptor availability Equilibrium->Washout_Rev Functional_Rev Surmountable antagonism: Increased agonist concentration can overcome blockade Washout_Rev->Functional_Rev Irreversible_Bind This compound binds to D2R and forms a covalent bond (photo-activated) No_Equilibrium Binding is not in equilibrium: [R] + [A] → [R-A] Irreversible_Bind->No_Equilibrium Washout_Irrev Washout does not remove antagonist, receptor remains blocked No_Equilibrium->Washout_Irrev Functional_Irrev Insurmountable antagonism: Maximal agonist effect (Emax) is reduced Washout_Irrev->Functional_Irrev Start Start->Reversible_Bind Start->Irreversible_Bind

Figure 3: Comparison of reversible and irreversible binding mechanisms.

References

Assessing the purity and integrity of Azapride

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is required regarding the identity of "Azapride" before proceeding. Initial research has revealed ambiguity in the term, with several different pharmaceutical compounds identified by similar names. To ensure the accuracy and relevance of the comparison guide, please specify which of the following compounds you are interested in:

  • This compound (also known as Azidoclebopride) : A research chemical used as a photoaffinity label for dopamine D2 receptors. It is an irreversible dopamine antagonist.

  • Ajapride M : A combination medication for type 2 diabetes, containing Glimepiride and Metformin.

  • Azathioprine (brand names include Azasan, Imuran) : An immunosuppressive drug used in organ transplantation and to treat autoimmune diseases.

The experimental protocols, relevant alternatives for comparison, and the overall focus of the guide will differ significantly depending on the compound .

Once you have clarified the specific "this compound" you wish to be the subject of the guide, a comprehensive comparison guide will be developed to address the purity and integrity of the selected compound, tailored to an audience of researchers, scientists, and drug development professionals. The guide will include detailed experimental methodologies, comparative data in structured tables, and illustrative diagrams as requested.

Awaiting your clarification to proceed with generating the targeted comparison guide.

Control Experiments for Azapride Labeling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity and validity of protein labeling studies is paramount. This guide provides a comparative overview of essential control experiments for studies utilizing Azapride, a photoaffinity label for the dopamine D2 receptor. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative labeling technologies.

This compound, an azide derivative of the dopamine D2 receptor antagonist clebopride, serves as an irreversible photoaffinity ligand. Upon photoactivation, it forms a covalent bond with its target, allowing for receptor identification, characterization, and tracking. However, to ensure that the observed labeling is specific to the intended target, a series of rigorous control experiments are indispensable.

Comparative Analysis of Photoaffinity Probes

The choice of a photoaffinity probe is critical for the success of labeling studies. While this compound utilizes an aryl azide photoreactive group, other popular alternatives include benzophenones and diazirines. Each class of probe possesses distinct characteristics that influence its suitability for a given experiment.

FeatureThis compound (Aryl Azide)Benzophenone-based ProbesDiazirine-based Probes
Photoreactive Group Aryl azideBenzophenoneDiazirine
Activation Wavelength Typically shorter UV wavelengthsLonger UV wavelengths (around 350-360 nm)Longer UV wavelengths (around 350 nm)
Reactive Intermediate NitreneTriplet diradicalCarbene
Reactivity Highly reactive, can insert into various bondsLess reactive than carbenes, abstracts protonsHighly reactive and short-lived, inserts into C-H and O-H bonds
Potential for Non-specific Labeling Can be prone to non-specific bindingGenerally considered to have lower non-specific labeling than aryl azidesCan exhibit non-specific labeling, though often with higher efficiency
Binding Affinity (Kd) of Parent Compound (Clebopride) for D2 Receptor 1.5 nM[1]Not ApplicableNot Applicable
Binding Affinity (Kd) of this compound for D2 Receptor 21 nM[1]Varies with probe designVaries with probe design
Reported Labeling Efficiency ~60% inactivation of D2 receptors at 1 µM[1]VariesVaries

Essential Control Experiments for this compound Labeling

To validate the results of an this compound labeling study, the following control experiments are crucial:

  • No UV Irradiation Control: This control assesses the level of non-covalent binding and any covalent binding that occurs in the absence of photoactivation. A low signal in this control is essential for demonstrating that the labeling is light-dependent.

  • No Photoaffinity Probe Control: This experiment determines the background signal from the detection reagents or endogenous fluorescent molecules within the sample.

  • Competition Assay: This is the most critical control for demonstrating specificity. The sample is pre-incubated with an excess of a non-photoreactive competitor that has a high affinity for the target receptor, such as clebopride, before adding this compound. A significant reduction in the labeling signal in the presence of the competitor indicates that this compound is binding to the same site as the competitor and that the labeling is specific.

  • Non-specific Probe Control: In this control, a probe with a similar photoreactive group but lacking the specific recognition element for the dopamine D2 receptor is used. This helps to identify proteins that are non-specifically labeled due to the reactivity of the azide group itself.

Experimental Protocols

Below are detailed methodologies for key experiments in an this compound labeling study.

Protocol 1: Photoaffinity Labeling of Dopamine D2 Receptors with this compound

Objective: To covalently label dopamine D2 receptors in a membrane preparation using this compound.

Materials:

  • Membrane preparation expressing dopamine D2 receptors (e.g., from striatal tissue or transfected cells)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • UV lamp (with appropriate wavelength for aryl azide activation)

  • SDS-PAGE reagents and equipment

  • Detection method (e.g., autoradiography if using radiolabeled this compound, or Western blotting with an antibody against a tag on this compound or the receptor itself)

Procedure:

  • Thaw the membrane preparation on ice.

  • Incubate the membranes with the desired concentration of this compound (e.g., 1 µM for maximal labeling) in the assay buffer in the dark for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium.

  • For control experiments, include samples with:

    • No this compound.

    • This compound but no UV irradiation.

    • Pre-incubation with an excess of clebopride (e.g., 10 µM) for 30 minutes before adding this compound.

  • Place the samples on ice and irradiate with a UV lamp at the appropriate wavelength for a defined period. The distance from the lamp and the irradiation time should be optimized.

  • Following irradiation, quench the reaction by adding a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Resolve the proteins by SDS-PAGE.

  • Detect the labeled proteins using the chosen method.

Protocol 2: Competitive Binding Assay

Objective: To determine the specificity of this compound labeling by competition with the parent compound, clebopride.

Procedure:

  • Prepare a series of tubes with the membrane preparation.

  • To the experimental tubes, add increasing concentrations of clebopride. For the control tube (maximum labeling), add only the vehicle.

  • Incubate for 30 minutes at 25°C.

  • Add a constant, predetermined concentration of this compound to all tubes and incubate for a further 60 minutes in the dark.

  • Proceed with UV irradiation, SDS-PAGE, and detection as described in Protocol 1.

  • Quantify the signal in each lane and plot the percentage of labeling against the concentration of clebopride to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_uv Photoactivation cluster_analysis Analysis Membrane Membrane Preparation (with D2 Receptors) Binding Binding of this compound to D2 Receptor (in the dark) Membrane->Binding This compound This compound This compound->Binding Competitor Competitor (e.g., Clebopride) (for competition assay) Competitor->Binding blocks UV UV Irradiation Binding->UV CovalentBond Covalent Bond Formation UV->CovalentBond SDSPAGE SDS-PAGE CovalentBond->SDSPAGE Detection Detection (e.g., Autoradiography) SDSPAGE->Detection G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits IonChannels Ion Channels (e.g., K+) Gi->IonChannels modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., decreased excitability) PKA->CellularResponse leads to IonChannels->CellularResponse leads to

References

Comparing the efficacy of Azapride across different tissue types

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Azapride (azidoclebopride) reveals its specific role as a research tool for studying dopamine D2 receptors, rather than a therapeutic agent with clinical efficacy in different tissues. This guide will provide researchers, scientists, and drug development professionals with an objective overview of this compound, its mechanism of action, and its application in experimental settings.

This compound is the azide derivative of the dopamine antagonist clebopride.[1] It is synthesized to serve as a photoaffinity label for dopamine D2 receptors, allowing for their selective and irreversible binding.[1] This characteristic makes it a valuable tool for elucidating the molecular structure of these receptors.

Mechanism of Action: An Irreversible Antagonist

This compound functions as an irreversible antagonist at dopamine D2 receptors. In the presence of ultraviolet light, the azide group on the this compound molecule becomes reactive and forms a covalent bond with the receptor.[1] This permanent binding inactivates the receptor. Dopamine agonists and other antagonists can protect the D2 receptors from this inactivation, demonstrating the specificity of this compound's action.[1]

The following diagram illustrates the mechanism of photoaffinity labeling of the dopamine D2 receptor by this compound.

Azapride_Mechanism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Inactive_D2R Inactive Dopamine D2 Receptor (Covalently Bound) D2R->Inactive_D2R Irreversible Covalent Bonding This compound This compound This compound->D2R Reversible Binding UV UV Light UV->D2R

Mechanism of this compound Photoaffinity Labeling

Efficacy in a Research Context

The "efficacy" of this compound is not measured in terms of therapeutic outcomes in different tissues, but rather by its effectiveness and selectivity as a photoaffinity label. Studies have shown that this compound can inactivate a significant portion of D2 dopamine receptors without affecting other receptor types such as dopamine D1, serotonin (S2), benzodiazepine, alpha-1, or beta-noradrenergic receptors.[1] This high selectivity is a key measure of its efficacy in a research setting.

ParameterFindingReference
Selectivity Does not significantly reduce dopamine D1, serotonin (S2), benzodiazepine, α1- or β-noradrenergic receptors.[1]
Irreversibility Inactivates D2 dopamine receptors irreversibly in the presence of UV light.[1]
Protection Dopamine agonists and antagonists protect D2 receptors from inactivation by this compound.[1]

Experimental Protocol: Photoaffinity Labeling of Dopamine D2 Receptors

The following is a generalized protocol based on published studies for the use of this compound in photoaffinity labeling experiments:

  • Tissue Preparation: Prepare homogenates of the tissue of interest (e.g., canine brain striatum) containing the dopamine D2 receptors.

  • Incubation: Incubate the tissue homogenates with this compound in an appropriate buffer.

  • Photolysis: Expose the mixture to ultraviolet light to induce the covalent binding of this compound to the D2 receptors.

  • Washing: Wash the homogenates to remove any unbound this compound.

  • Binding Assay: Perform a subsequent binding assay using a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) to quantify the number of remaining functional D2 receptors.

  • Data Analysis: Compare the binding in the this compound-treated samples to control samples to determine the extent of receptor inactivation.

Comparison with Therapeutic Dopamine D2 Antagonists

While a direct comparison of therapeutic efficacy is not applicable, it is useful to contrast the purpose of this compound with that of clinically used dopamine D2 antagonists.

Drug ClassExamplePrimary UseMechanism
Photoaffinity Label This compoundResearch: Molecular characterization of D2 receptors.Irreversible covalent binding upon photolysis.
Typical Antipsychotics HaloperidolTreatment of psychosis.Reversible competitive antagonism of D2 receptors.
Atypical Antipsychotics RisperidoneTreatment of psychosis.Reversible antagonism of D2 and other receptors (e.g., 5-HT2A).
Prokinetic Agents MetoclopramideTreatment of gastrointestinal motility disorders.Reversible D2 receptor antagonism in the gut.

The following workflow illustrates the distinct applications of this compound versus therapeutic D2 antagonists.

Drug_Application_Workflow cluster_research Research Application cluster_therapeutic Therapeutic Application This compound This compound Receptor_Study Study D2 Receptor Structure & Function This compound->Receptor_Study Used for Photoaffinity Labeling Therapeutic_D2_Antagonist Therapeutic D2 Antagonist (e.g., Haloperidol) Disease_Treatment Treat Disease (e.g., Psychosis, Nausea) Therapeutic_D2_Antagonist->Disease_Treatment Administered to Patients

Distinct Applications of this compound and Therapeutic D2 Antagonists

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Azapride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Azapride (CAS No. 92990-90-4), also known as Azidoclebopride. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following protocol is based on the chemical nature of organic azides and general best practices for hazardous chemical waste management.

Hazard Assessment and Safety Precautions:

This compound is the azide derivative of the dopamine antagonist clebopride. Organic azides are a class of compounds known for their potential instability. They can be sensitive to shock, heat, and friction, and may decompose explosively.[1][2] Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

When handling this compound waste, the following Personal Protective Equipment (PPE) is mandatory:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is the prevention of environmental contamination and ensuring the safety of all laboratory personnel. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated from non-hazardous waste. This includes:

    • Unused or expired this compound

    • Solutions containing this compound

    • Contaminated labware (e.g., vials, pipette tips, flasks)

    • Contaminated PPE (gloves, disposable lab coats)

  • Waste Collection: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material (e.g., polyethylene) and should not have a metal lid or be made of metal to avoid the formation of potentially explosive metal azides.[1][2] The label on the container must include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound (Azidoclebopride)"

    • The associated hazards (e.g., "Organic Azide," "Potentially Explosive," "Toxic")

    • The accumulation start date

  • Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat sources and incompatible materials such as acids, heavy metals, and halogenated solvents.[1][2] The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Professional disposal is often carried out via high-temperature incineration.

Hazard and Disposal Summary

The following table summarizes key information for the safe handling and disposal of this compound, based on the properties of organic azides.

ParameterGuidelineCitation
Chemical Class Organic Azide
Primary Hazards Potentially explosive, shock and heat sensitive, toxic.[1][2]
Incompatible Materials Acids, heavy metals, halogenated solvents, bromine, carbon disulfide.[1][2]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.
Disposal Container Labeled, leak-proof, non-metal container.[1]
Disposal Method Segregate as hazardous waste. Contact EHS for professional disposal (e.g., incineration).[1]
Prohibited Actions Do not dispose down the drain. Do not mix with incompatible materials. Do not use metal spatulas for handling.[1][2][3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AzaprideDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Hazards: Treat as Potentially Explosive Organic Azide start->assess ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess->ppe segregate Segregate Waste: - Unused Product - Contaminated Labware - Used PPE ppe->segregate container Collect in Designated Hazardous Waste Container (Non-Metal) segregate->container label Label Container Clearly: - 'Hazardous Waste' - 'this compound' - Hazards (Explosive, Toxic) - Date container->label storage Store Safely: - Designated, Secure Area - Away from Incompatibles label->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the laboratory environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Azapride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Azapride (CAS No. 92990-90-4), also known as Azidoclebopride, was located from primary chemical suppliers. The following guidance is based on the general properties and hazards associated with organic azides. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health & Safety (EH&S) department for site-specific protocols and conduct a thorough, compound-specific risk assessment before handling this compound.

This compound is an azide derivative of the dopamine antagonist clebopride.[1] The presence of the azide functional group categorizes it as a potentially energetic material. Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively. Therefore, extreme caution is paramount during all handling, storage, and disposal procedures.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical when handling this compound and other organic azides to minimize exposure and mitigate risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Preparing Solutions - Flame-resistant lab coat- Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Nitrile)- Use of a chemical fume hood is mandatory.
Conducting Reactions - Flame-resistant lab coat- Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Nitrile)- A blast shield should be used, especially when heating or working with larger quantities.- All manipulations must be performed in a certified chemical fume hood.
Purification and Isolation - Flame-resistant lab coat- Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Nitrile)- Avoid concentrating solutions via rotary evaporation or distillation.[2]- Use of a chemical fume hood is mandatory.
Waste Disposal - Flame-resistant lab coat- Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Nitrile)- All waste must be handled and labeled according to institutional and regulatory guidelines.

Experimental Protocols and Safety Considerations

Stability of Organic Azides:

The stability of organic azides is a critical safety concern. Two general rules of thumb can help in assessing the potential hazard:

  • Carbon-to-Nitrogen Ratio (C/N): The total number of nitrogen atoms should not exceed the number of carbon atoms.[1][2] Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[1][2]

  • "Rule of Six": There should be at least six carbon atoms per energetic functional group (e.g., azide) to provide sufficient dilution and render the compound relatively safe.[1]

Safe Handling Practices:

  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[3] The work area should be kept clean and free of clutter.

  • Utensils: Do not use metal spatulas or other metal utensils to handle azides, as this can lead to the formation of highly sensitive and explosive heavy metal azides.[1][2] Use plastic or ceramic spatulas.

  • Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form extremely unstable di- and tri-azidomethane.[1][4]

  • Ground Glass Joints: Do not expose organic azides to ground glass joints, as the friction can cause explosive decomposition.[2]

  • Heating: Avoid heating this compound unless it is part of a well-controlled and thoroughly risk-assessed reaction. Use a blast shield when heating is necessary.

  • Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat, light, shock, and incompatible materials such as acids, oxidizing agents, and metals.[2][4] Azide-containing materials should be stored separately from other chemicals.[2]

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent accidents.

  • Waste Segregation: Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[1][4] Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.[1]

  • Deactivation: For dilute solutions of organic azides, chemical deactivation to a more stable amine derivative may be possible. A common method involves reaction with a reducing agent like triphenylphosphine. This procedure should only be carried out by trained personnel following a validated and risk-assessed protocol.

  • Institutional Procedures: All this compound waste must be disposed of through your institution's hazardous waste program.[1][3] Clearly label the waste container with "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.

Emergency Procedures

  • Spills: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Workflow for Handling this compound

Azapride_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Weighing and Solution Prep b->c Proceed to Handling d Reaction and Monitoring c->d e Work-up and Purification d->e f Segregate Azide Waste e->f Generate Waste g Label Waste Container f->g h Arrange for EH&S Pickup g->h

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.